molecular formula C16H20N2O4 B1276681 Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid CAS No. 269726-80-9

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Cat. No.: B1276681
CAS No.: 269726-80-9
M. Wt: 304.34 g/mol
InChI Key: HBMUTHPYXNFHBB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMUTHPYXNFHBB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150761
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-80-9
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a chiral β-amino acid derivative of significant interest in pharmaceutical research and drug development. The outlined route is based on established methodologies for asymmetric synthesis and protecting group chemistry, providing a comprehensive framework for its preparation.

Overview of the Synthetic Strategy

The synthesis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid can be strategically divided into three key stages:

  • Precursor Synthesis: Preparation of a suitable β-acylaminoacrylate, the substrate for the key asymmetric transformation.

  • Asymmetric Hydrogenation: Enantioselective reduction of the β-acylaminoacrylate to establish the desired (R)-stereochemistry at the C3 position.

  • Hydrolysis and Protection: Saponification of the resulting ester followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This approach leverages the power of transition-metal catalyzed asymmetric hydrogenation, a robust and widely utilized method for the synthesis of chiral compounds.

Detailed Synthetic Route and Experimental Protocols

A proposed multi-step synthesis is presented below, starting from commercially available 2-cyanobenzaldehyde.

Step 1: Synthesis of Methyl (E/Z)-3-acetamido-4-(2-cyanophenyl)but-2-enoate (3)

This step involves a condensation reaction to form the key enamide precursor for the asymmetric hydrogenation.

Reaction Scheme:

Experimental Protocol:

A mixture of 2-cyanobenzaldehyde (1.0 eq), N-acetylglycine methyl ester (1.1 eq), and sodium acetate (1.5 eq) in acetic anhydride (3.0 eq) is heated at 100-110 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the crude product as a mixture of (E) and (Z) isomers. Purification can be achieved by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (E/Z)-3-acetamido-4-(2-cyanophenyl)but-2-enoate (3)

This is the crucial stereochemistry-determining step. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. Rhodium complexes with chiral bisphosphine ligands like DuPhos or BICP are known to be effective for the asymmetric hydrogenation of β-(acylamino)acrylates.[1]

Reaction Scheme:

Experimental Protocol:

In a high-pressure reactor, a solution of Methyl (E/Z)-3-acetamido-4-(2-cyanophenyl)but-2-enoate (1.0 eq) in a degassed solvent such as methanol or toluene is prepared. A catalytic amount of a pre-formed or in situ generated rhodium catalyst, for example, [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos or (S,S)-BICP, 0.5-2 mol%), is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (typically 5-50 atm) and stirred at room temperature for 12-24 hours. The reaction is monitored by HPLC using a chiral column to determine conversion and enantiomeric excess (ee). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 3: Acidic Hydrolysis of Methyl (R)-3-acetamido-4-(2-cyanophenyl)butanoate (4)

This step removes both the acetyl and the methyl ester protecting groups to yield the free amino acid.

Reaction Scheme:

Experimental Protocol:

The protected amino ester (1.0 eq) is suspended in a solution of 6N hydrochloric acid. The mixture is heated to reflux (approximately 100-110 °C) for 6-8 hours. The reaction is monitored by TLC until the starting material is fully consumed. The solution is then cooled to room temperature and concentrated under reduced pressure to yield the crude (R)-3-Amino-4-(2-cyanophenyl)butyric acid hydrochloride salt. This crude product is typically used in the next step without further purification.

Step 4: Boc Protection of (R)-3-Amino-4-(2-cyanophenyl)butyric acid

The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

Experimental Protocol:

The crude (R)-3-Amino-4-(2-cyanophenyl)butyric acid hydrochloride (1.0 eq) is dissolved in a mixture of dioxane and water (1:1). The pH of the solution is adjusted to 9-10 with a suitable base, such as sodium carbonate or triethylamine. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) is then added portion-wise while maintaining the pH at 9-10. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is washed with a non-polar solvent like ethyl acetate to remove any unreacted Boc anhydride. The aqueous layer is then acidified to pH 2-3 with a cold, dilute solution of citric acid or hydrochloric acid. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthetic route. Please note that yields are estimates and will vary depending on experimental conditions and optimization.

StepStarting Material(s)Key ReagentsProductExpected Yield (%)
1 2-cyanobenzaldehyde, N-acetylglycine methyl esterSodium acetate, Acetic anhydrideMethyl (E/Z)-3-acetamido-4-(2-cyanophenyl)but-2-enoate70-85
2 Methyl (E/Z)-3-acetamido-4-(2-cyanophenyl)but-2-enoateH₂, Rhodium catalyst with chiral ligandMethyl (R)-3-acetamido-4-(2-cyanophenyl)butanoate85-95
3 Methyl (R)-3-acetamido-4-(2-cyanophenyl)butanoate6N Hydrochloric acid(R)-3-Amino-4-(2-cyanophenyl)butyric acid hydrochloride80-90
4 (R)-3-Amino-4-(2-cyanophenyl)butyric acid hydrochlorideDi-tert-butyl dicarbonate, BaseBoc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid85-95

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Synthesis_Route cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_asymmetric Asymmetric Hydrogenation cluster_hydrolysis_protection Hydrolysis & Protection 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Precursor Methyl (E/Z)-3-acetamido-4- (2-cyanophenyl)but-2-enoate 2-Cyanobenzaldehyde->Precursor N-Acetylglycine_methyl_ester N-Acetylglycine_methyl_ester N-Acetylglycine_methyl_ester->Precursor Intermediate_Ester Methyl (R)-3-acetamido-4- (2-cyanophenyl)butanoate Precursor->Intermediate_Ester Rh-catalyzed Asymmetric H₂ Free_Amino_Acid (R)-3-Amino-4- (2-cyanophenyl)butyric acid Intermediate_Ester->Free_Amino_Acid Acidic Hydrolysis Final_Product Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid Free_Amino_Acid->Final_Product Boc₂O, Base

Caption: Synthetic pathway for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Concluding Remarks

The presented synthesis route offers a viable and efficient method for the preparation of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. The key to success in this synthesis lies in the optimization of the asymmetric hydrogenation step to achieve high enantioselectivity. Careful selection of the chiral ligand and reaction conditions will be paramount. The subsequent hydrolysis and Boc-protection steps are standard procedures in amino acid chemistry and are expected to proceed with high yields. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable chiral building block. Further experimental validation and optimization are recommended to translate this proposed route into a robust laboratory-scale or industrial process.

References

An In-depth Technical Guide on the Physicochemical Properties of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes predicted values and data from closely related analogs to provide a broader understanding of its characteristics. Furthermore, detailed experimental protocols for determining key physicochemical parameters are presented to aid in further research and characterization.

Core Physicochemical Properties

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, with the CAS number 269726-80-9, is a non-naturally occurring amino acid derivative. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, a chiral center at the beta-position, and a cyanophenyl group. These features make it a valuable building block in asymmetric synthesis.

PropertyValueSource
IUPAC Name (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2-cyanophenyl)butanoic acidN/A
CAS Number 269726-80-9[1]
Molecular Formula C₁₆H₂₀N₂O₄[2]
Molecular Weight 304.34 g/mol [2]
Appearance White to off-white solid (inferred from analogs)[3]
Melting Point 136-138 °C (for the 2,4,5-trifluorophenyl analog)[3][4]
Boiling Point 501.7 °C at 760 mmHg (Predicted for 3-cyano-phenyl isomer)[2]
Solubility Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol (for the 2,4,5-trifluorophenyl analog)[3][4]
pKa 4.30 ± 0.10 (Predicted for the 2,4,5-trifluorophenyl analog)[3][4]
logP 2.7 (Predicted for the 2,4,5-trifluorophenyl analog)[5]

Role in Pharmaceutical Synthesis

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a crucial chiral building block, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[3] DPP-4 is a therapeutic target for the management of type 2 diabetes. The (R)-configuration of the amino acid is essential for the stereoselective synthesis of these inhibitors, such as sitagliptin.[3][6][7]

The following diagram illustrates the logical workflow of utilizing this compound as a key intermediate in the synthesis of a DPP-4 inhibitor.

G Synthesis of a DPP-4 Inhibitor A Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid B Deprotection of Boc Group A->B Acidic Conditions C Amide Coupling with Heterocyclic Moiety B->C Coupling Agents (e.g., HATU, EDCI) D DPP-4 Inhibitor C->D Final Product

Caption: Synthetic pathway from the core compound to a DPP-4 inhibitor.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Workflow for Melting Point Determination

G Melting Point Determination Workflow A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point. C->D E Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. D->E F Melting Range: The recorded temperatures represent the melting range of the sample. E->F

Caption: Step-by-step workflow for determining the melting point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Experimental Protocol:

  • Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Accurately weigh a small amount of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (e.g., 10 mg).

  • Dissolution: Add a measured volume of the selected solvent (e.g., 1 mL) to the sample at a constant temperature (e.g., 25 °C).

  • Observation: Vigorously stir or sonicate the mixture for a set period. Observe if the solid dissolves completely.

  • Quantification (if soluble): If the solid dissolves, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved). The solubility can then be expressed in terms of mg/mL or mol/L.

  • Classification (if insoluble): If the initial amount does not dissolve, the substance can be classified as sparingly soluble or insoluble in that solvent.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately weigh a sample of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, dissolving it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Slowly add the standardized base solution in small, known increments, recording the pH after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of base added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at half the volume of the equivalence point.

Logical Relationship for pKa Determination

G pKa Determination via Titration Start Start with a solution of the weak acid (HA) Titrate Add strong base (OH-) Start->Titrate Equilibrium HA + OH- <=> A- + H2O Titrate->Equilibrium Measure_pH Measure pH after each addition Equilibrium->Measure_pH Measure_pH->Titrate Half_Equivalence At half-equivalence point: [HA] = [A-] Measure_pH->Half_Equivalence Identify on titration curve pKa_equals_pH pKa = pH Half_Equivalence->pKa_equals_pH

Caption: The relationship between titration and pKa determination.

References

A Comprehensive Technical Guide to Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical properties, provides a representative synthetic protocol, and explores its primary application as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus. Furthermore, this guide elucidates the critical role of the DPP-4 signaling pathway in glucose homeostasis and the mechanism of action of DPP-4 inhibitors.

Chemical Identity and Properties

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a synthetic amino acid derivative protected at the amine terminus with a tert-butyloxycarbonyl (Boc) group. The presence of the chiral center at the β-carbon and the 2-cyanophenyl substituent makes it a valuable building block for the stereoselective synthesis of complex pharmaceutical agents.

PropertyValue
CAS Number 269726-80-9
Molecular Formula C₁₆H₂₀N₂O₄
Molecular Weight 304.34 g/mol
IUPAC Name (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2-cyanophenyl)butanoic acid
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis and Experimental Protocols

The asymmetric synthesis of β-amino acids is a cornerstone of modern medicinal chemistry. While a specific, publicly available, detailed experimental protocol for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is not extensively documented in peer-reviewed literature, a general and adaptable synthetic strategy can be derived from established methods for analogous compounds, such as the synthesis of its trifluorophenyl counterpart, a key intermediate for Sitagliptin.

A plausible and commonly employed route involves the asymmetric hydrogenation of a corresponding β-aminoacrylate precursor. The following protocol is a representative, generalized procedure that can be adapted for the synthesis of the title compound.

Representative Experimental Protocol: Asymmetric Synthesis

Step 1: Condensation to form the enamine precursor

  • To a solution of 2-cyanobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of a secondary amine (e.g., piperidine) and a dehydrating agent (e.g., magnesium sulfate).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture, filter, and concentrate under reduced pressure to obtain the crude enamine precursor. Purify by column chromatography if necessary.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the enamine precursor (1.0 eq) in a degassed solvent (e.g., methanol or ethanol).

  • Add a chiral rhodium or ruthenium catalyst with a suitable chiral ligand (e.g., a derivative of BINAP or DuPhos) (0.01-1 mol%).

  • Pressurize the reactor with hydrogen gas (typically 50-100 atm).

  • Stir the reaction at a controlled temperature (e.g., 50 °C) for a specified time (12-24 hours).

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the reactor and concentrate the reaction mixture.

Step 3: Hydrolysis and Boc Protection

  • Hydrolyze the resulting ester with an aqueous base (e.g., lithium hydroxide or sodium hydroxide) in a solvent mixture like THF/water.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • To the organic extract, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a base (e.g., triethylamine or sodium bicarbonate).

  • Stir the mixture at room temperature until the Boc protection is complete (monitored by TLC).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

  • Purify the final product by recrystallization or column chromatography.

Application in Drug Development: A Key Intermediate for DPP-4 Inhibitors

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a crucial building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. The stereochemistry and the cyanophenyl moiety are often critical for the binding affinity and selectivity of the final drug molecule to the DPP-4 enzyme.

The DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 is a serine protease that plays a pivotal role in glucose metabolism.[1][2] Its primary function in this context is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5]

  • Incretin Release: In response to food intake, L-cells in the intestine release GLP-1, and K-cells release GIP.

  • Incretin Action: These hormones act on pancreatic β-cells to stimulate glucose-dependent insulin secretion. GLP-1 also suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.[6][7]

  • DPP-4 Mediated Inactivation: DPP-4 rapidly cleaves and inactivates both GLP-1 and GIP, thereby limiting their insulinotropic effects.[3][5]

The inhibition of DPP-4 is therefore a key therapeutic strategy for enhancing the endogenous incretin system to improve glycemic control in patients with type 2 diabetes.

DPP4_Signaling_Pathway Food_Intake Food Intake Intestine Intestinal L-cells & K-cells Food_Intake->Intestine stimulates GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP release Pancreas Pancreatic Islets GLP1_GIP->Pancreas Beta_Cells β-cells GLP1_GIP->Beta_Cells stimulates Alpha_Cells α-cells GLP1_GIP->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreas->Beta_Cells Pancreas->Alpha_Cells Insulin Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose regulates Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites inactivates to DPP4_Inhibitor_Development Start Starting Materials (e.g., 2-cyanobenzaldehyde) Intermediate Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (Key Chiral Intermediate) Start->Intermediate Asymmetric Synthesis Synthesis Multi-step Synthesis Intermediate->Synthesis DPP4_Inhibitor DPP-4 Inhibitor (Final Drug Product) Synthesis->DPP4_Inhibitor DPP4_Enzyme DPP-4 Enzyme DPP4_Inhibitor->DPP4_Enzyme binds to Inhibition Inhibition of DPP-4 DPP4_Inhibitor->Inhibition causes DPP4_Enzyme->Inhibition Therapeutic_Effect Therapeutic Effect: Improved Glycemic Control Inhibition->Therapeutic_Effect leads to

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid HCl

This technical guide provides a comprehensive overview of (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid hydrochloride, a chiral β-amino acid derivative. Given its structural features, this compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of enzyme inhibitors. This document outlines its chemical structure, potential synthetic routes, biological significance in the context of dipeptidyl peptidase-4 (DPP-4) inhibition, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid hydrochloride is a non-proteinogenic β-amino acid. The key structural features include a butyric acid backbone, an amino group at the β-position (carbon-3), and a benzyl substituent at carbon-4 bearing a cyano group at the ortho position of the phenyl ring. The "(R)" designation indicates the stereochemistry at the chiral center (carbon-3). The compound is supplied as a hydrochloride salt to improve its stability and solubility.

PropertyValue
IUPAC Name (3R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
CAS Number 269726-79-6
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
Canonical SMILES N--INVALID-LINK--Cc1ccccc1C#N.Cl
Appearance Typically a white to off-white solid

Synthesis

While specific, detailed synthetic protocols for (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid HCl are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for chiral β-amino acids. A common approach involves the asymmetric reduction of a β-enamino ester or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by hydrolysis. Below is a generalized workflow for its synthesis.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chiral Amine Addition cluster_2 Step 3: Hydrogenolysis cluster_3 Step 4: Deprotection and Salt Formation A 2-Cyanobenzaldehyde C α,β-Unsaturated acid A->C Knoevenagel or similar condensation B Malonic acid derivative B->C E Chiral intermediate C->E Michael Addition D Chiral amine (e.g., (R)-phenylglycinol) D->E F Protected β-amino acid E->F Removal of chiral auxiliary (e.g., Pd/C, H2) G (R)-3-Amino-4-(2-cyano-phenyl) -butyric acid HCl F->G Acid hydrolysis (HCl) G cluster_0 Physiological State cluster_1 Pharmacological Intervention Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 degradation Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (derived from the title compound) DPP4_Inhibited DPP-4 Enzyme DPP4_Inhibitor->DPP4_Inhibited inhibition

An In-depth Technical Guide on the Spectroscopic Data of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the non-natural amino acid derivative, Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopic analysis. The information herein serves as a robust reference for researchers involved in the synthesis, characterization, and application of this and related molecules in drug discovery and peptide chemistry.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. These predictions are derived from the analysis of structurally similar compounds and are intended to guide the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0br s1HCarboxylic acid (-COOH)
~7.70 - 7.30m4HAromatic protons (2-cyano-phenyl group)
~5.10d1HAmine proton (-NH-Boc)
~4.30m1HMethine proton (-CH-NHBoc)
~3.10m2HMethylene protons (-CH₂-Ar)
~2.70m2HMethylene protons (-CH₂-COOH)
1.45s9Htert-Butyl protons (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175.0Carboxylic acid carbonyl (-COOH)
~155.5Carbamate carbonyl (-NH-COO-)
~140.0 - 125.0Aromatic carbons (2-cyano-phenyl group)
~118.0Nitrile carbon (-C≡N)
~80.0Quaternary carbon of Boc group (-C(CH₃)₃)
~50.0Methine carbon (-CH-NHBoc)
~40.0Methylene carbon (-CH₂-Ar)
~38.0Methylene carbon (-CH₂-COOH)
28.3tert-Butyl methyl carbons (-C(CH₃)₃)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)MediumO-H stretch (Carboxylic acid)
~3350MediumN-H stretch (Carbamate)
~3100 - 3000WeakAromatic C-H stretch
~2980 - 2850MediumAliphatic C-H stretch
~2230MediumC≡N stretch (Nitrile)
~1710StrongC=O stretch (Carboxylic acid and Carbamate)
~1520StrongN-H bend (Amide II)
~1600, ~1480MediumC=C stretch (Aromatic ring)

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

m/zIon SpeciesNotes
[M+H]⁺C₁₆H₂₁N₂O₄⁺Predicted exact mass: 305.1501
[M+Na]⁺C₁₆H₂₀N₂O₄Na⁺Predicted exact mass: 327.1321
[M-H]⁻C₁₆H₁₉N₂O₄⁻Predicted exact mass: 303.1345
[M-56]⁺/⁻Loss of isobutyleneCommon fragmentation pathway for Boc-protected compounds.[1][2]
[M-100]⁺/⁻Loss of the entire Boc groupCharacteristic fragmentation of Boc-protected amines.[1][2]

Experimental Protocols

The following is a plausible experimental protocol for the synthesis and spectroscopic characterization of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. This protocol is based on established methods for the Boc protection of amino acids.[3]

2.1 Synthesis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

  • Dissolution: Dissolve (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (1.5 eq) to the solution and stir until the starting material is fully dissolved.

  • Boc-Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 with a 1M HCl solution.

    • Extract the product with ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

2.2 Spectroscopic Characterization

  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy:

    • Acquire the IR spectrum of the purified product using an FT-IR spectrometer, either as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

  • Mass Spectrometry:

    • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an Electrospray Ionization Mass Spectrometer (ESI-MS) in both positive and negative ion modes to determine the molecular weight and observe characteristic fragmentation patterns.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid dissolution Dissolution (Dioxane/Water, Triethylamine) start->dissolution boc_protection Boc Protection (Boc₂O) dissolution->boc_protection workup Aqueous Work-up & Extraction boc_protection->workup purification Purification (Column Chromatography) workup->purification product Final Product: Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (ESI-MS) product->ms

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be confirmed through experimental analysis. The provided experimental protocol is a general guideline and may require optimization.

References

The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Activity of Cyanophenyl-Containing Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in modern drug discovery. Within this landscape, the strategic incorporation of specific chemical moieties can unlock potent biological activities. This technical guide delves into the burgeoning field of cyanophenyl-containing carboxylic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. While the initial focus of this review was on cyanophenyl-containing butyric acid derivatives, the available scientific literature necessitates a slightly broader scope to encompass related carboxylic acid structures that share the key cyanophenyl functional group. This allows for a more comprehensive understanding of the structure-activity relationships and therapeutic promise of this compound class.

This guide will provide an in-depth analysis of the biological activities of these derivatives, with a focus on their anticancer and enzyme-inhibiting properties. We will present quantitative data in structured tables, detail the experimental protocols used to ascertain these activities, and visualize key pathways and workflows to provide a clear and comprehensive overview for researchers in the field.

Enzyme Inhibition: A Key Mechanism of Action

A significant portion of the research into cyanophenyl-containing carboxylic acid derivatives has focused on their ability to inhibit specific enzymes involved in disease pathogenesis. This targeted approach offers the potential for highly specific therapeutic interventions with reduced off-target effects.

Dual Aromatase and Sulfatase Inhibition

One notable area of investigation involves the development of dual aromatase and sulfatase inhibitors for hormone-dependent cancers, such as breast cancer. Aromatase is a key enzyme in estrogen biosynthesis, while steroid sulfatase (STS) is responsible for the hydrolysis of inactive steroid sulfates into their active forms. The dual inhibition of these enzymes is a promising strategy to reduce estrogen levels in tumor tissues.

Researchers have developed a series of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives and evaluated their inhibitory activity against aromatase and STS. The cyanophenyl group in these molecules plays a crucial role in their inhibitory potency.

Table 1: Inhibitory Activity of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate Derivatives

CompoundAromatase Inhibition IC50 (nM)STS Inhibition IC50 (nM)
2 227227
21 >100045
22 >100052

Data extracted from a study on dual aromatase-sulfatase inhibitors.[1]

The inhibitory activity of the compounds was determined using established in vitro assays.

Aromatase Inhibition Assay: The assay is based on the measurement of tritiated water released during the conversion of [1β-³H]-androst-4-ene-3,17-dione to estrone.

  • Enzyme Source: Microsomes from human placenta.

  • Substrate: [1β-³H]-androst-4-ene-3,17-dione.

  • Incubation: The test compounds, enzyme, and substrate are incubated in a phosphate buffer (pH 7.4) containing NADPH at 37°C.

  • Separation: The reaction is stopped, and the tritiated water is separated from the unreacted steroid substrate using a dextran-coated charcoal suspension.

  • Measurement: The radioactivity of the aqueous phase is measured by liquid scintillation counting to determine the extent of enzyme inhibition.

Steroid Sulfatase (STS) Inhibition Assay: This assay measures the release of radioactive estrone from the substrate estrone-3-sulfate.

  • Enzyme Source: Homogenates of JEG-3 human choriocarcinoma cells.

  • Substrate: [6,7-³H]-estrone-3-sulfate.

  • Incubation: The test compounds, enzyme, and substrate are incubated in a Tris-HCl buffer (pH 7.4) at 37°C.

  • Extraction: The reaction is terminated, and the liberated [³H]-estrone is extracted with an organic solvent (e.g., toluene).

  • Measurement: The radioactivity of the organic phase is determined by liquid scintillation counting to quantify STS activity.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. A series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives have been synthesized and evaluated as novel XO inhibitors. The cyanophenyl moiety is a critical component of these potent inhibitors.

Table 2: Xanthine Oxidase Inhibitory Activity of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Derivatives

CompoundRXO Inhibition IC50 (µM)
10c n-propyl0.0240
10e n-pentyl0.0181

Data from a study on novel xanthine oxidase inhibitors.[2][3][4]

The in vitro inhibitory activity against xanthine oxidase is determined spectrophotometrically.

  • Enzyme: Bovine milk xanthine oxidase.

  • Substrate: Xanthine.

  • Assay Principle: The assay measures the increase in absorbance at 295 nm resulting from the formation of uric acid.

  • Procedure: The test compounds are pre-incubated with the enzyme in a phosphate buffer (pH 7.5). The reaction is initiated by the addition of the substrate, and the change in absorbance is monitored over time.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve. A Lineweaver-Burk plot analysis can be used to determine the type of inhibition.[2][4]

Anticancer Activity

Cyanophenyl-containing carboxylic acid derivatives have also shown promise as anticancer agents, primarily through the inhibition of cell proliferation and the induction of apoptosis.

Antitubercular Activity

While not strictly an anticancer activity, the inhibition of essential enzymes in pathogenic bacteria represents a related and important therapeutic area. A series of furan- and thiophene-based carboxylic acids containing a cyanophenyl group have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) salicylate synthase (MbtI), an enzyme essential for mycobacterial growth.

Table 3: Inhibitory Activity of Cyanophenyl-Containing Carboxylic Acids against MbtI

CompoundHeterocyclePhenyl Ring SubstitutionMbtI Inhibition IC50 (µM)
IV Furan3-cyano-5-(trifluoromethyl)phenyl~15
V Furan2,4-bis(trifluoromethyl)phenyl~19

Data from a study on novel antitubercular agents.

The inhibitory activity against MbtI is determined using a fluorescence-based assay.

  • Enzyme: Recombinant MbtI from Mycobacterium tuberculosis.

  • Substrate: Salicylate.

  • Assay Principle: The assay measures the fluorescence of the MbtI-salicylate complex.

  • Procedure: The test compounds are incubated with the enzyme, and the reaction is initiated by the addition of the substrate. The fluorescence is measured at an appropriate excitation and emission wavelength.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Synthesis and Methodologies

The synthesis of these biologically active molecules is a critical aspect of their development. The following diagrams illustrate the general synthetic workflows for the classes of compounds discussed.

Synthesis_Aromatase_Inhibitors start Substituted 4-hydroxybenzoic acid intermediate1 Benzyl alcohol derivative start->intermediate1 Esterification & Reduction intermediate2 Benzyl chloride derivative intermediate1->intermediate2 Chlorination intermediate3 Phenol derivative intermediate2->intermediate3 Alkylation of 4-[(4-cyanophenyl)amino] -4H-1,2,4-triazole final_product 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate intermediate3->final_product Sulfamoylation

Caption: General synthetic workflow for dual aromatase-sulfatase inhibitors.

Synthesis_XO_Inhibitors start Substituted benzaldehyde intermediate1 Ethyl 2-(4-alkoxy-3-cyano)phenyl- 6-oxo-1,6-dihydropyrimidine -5-carboxylate start->intermediate1 Multi-component reaction final_product 2-(4-alkoxy-3-cyano)phenyl- 6-oxo-1,6-dihydropyrimidine -5-carboxylic acid intermediate1->final_product Hydrolysis

Caption: General synthetic workflow for xanthine oxidase inhibitors.[4]

Signaling Pathways and Logical Relationships

The biological effects of these compounds are mediated through their interaction with specific cellular pathways. The following diagram illustrates the logical relationship between enzyme inhibition and the desired therapeutic outcome.

Mechanism_of_Action cluster_aromatase Aromatase/STS Inhibition cluster_xo Xanthine Oxidase Inhibition Aromatase_Inhibitor Cyanophenyl-containing derivative Aromatase Aromatase & STS Enzymes Aromatase_Inhibitor->Aromatase Inhibits Estrogen Reduced Estrogen Levels Aromatase->Estrogen Decreases Cancer_Cell Inhibition of Breast Cancer Cell Growth Estrogen->Cancer_Cell Leads to XO_Inhibitor Cyanophenyl-containing derivative XO Xanthine Oxidase XO_Inhibitor->XO Inhibits Uric_Acid Reduced Uric Acid Production XO->Uric_Acid Decreases Gout Amelioration of Gout Uric_Acid->Gout Leads to

Caption: Mechanism of action for enzyme inhibitory derivatives.

Future Directions and Conclusion

The exploration of cyanophenyl-containing carboxylic acid derivatives is a promising avenue in drug discovery. The cyanophenyl moiety appears to be a key pharmacophore that can be incorporated into various molecular scaffolds to achieve potent and selective biological activity. The data presented in this guide highlight the potential of these compounds as enzyme inhibitors for the treatment of cancer and metabolic disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the lead compounds through systematic structural modifications to improve potency and pharmacokinetic properties.

  • Exploration of New Targets: Investigating the activity of this compound class against other relevant biological targets.

  • In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the efficacy and safety of the most promising candidates in relevant animal models.

  • Focus on Butyric Acid Scaffolds: While the current literature is limited, dedicated efforts to synthesize and evaluate cyanophenyl-containing butyric acid derivatives could uncover novel biological activities, potentially leveraging the known epigenetic effects of butyrate.[5][6][7][8][9]

References

The Cyanophenyl Moiety: A Strategic Tool in Peptide Mimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide mimetic design, the pursuit of enhanced biological activity, improved pharmacokinetic profiles, and target specificity is paramount. Medicinal chemists employ a variety of chemical moieties to modulate the properties of lead compounds. Among these, the cyanophenyl group has emerged as a particularly versatile and powerful tool. Its unique electronic and steric characteristics allow it to serve multiple functions, from a simple structural component to a reactive "warhead" for covalent inhibition. This technical guide provides a comprehensive overview of the role of the cyanophenyl moiety in peptide mimetic design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Physicochemical Properties and Their Impact on Drug Design

The utility of the cyanophenyl moiety in peptidomimetics stems from its distinct physicochemical properties. The cyano group is strongly electron-withdrawing, which significantly influences the electronic distribution of the phenyl ring and, by extension, the entire molecule. This electronic modulation can impact several key aspects of drug design:

  • Dipole Moment and Molecular Interactions: The nitrile group possesses a significant dipole moment, enabling it to participate in favorable dipole-dipole interactions with biological targets.[1] This can contribute to enhanced binding affinity and selectivity.

  • Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a target protein, such as the backbone N-H of amino acid residues.[2]

  • Metabolic Stability: The introduction of a cyanophenyl group can enhance the metabolic stability of a peptide mimetic. The cyano group itself is relatively resistant to metabolic degradation, and its electron-withdrawing nature can shield adjacent chemical bonds from enzymatic cleavage.

  • Lipophilicity and Permeability: The cyanophenyl moiety can modulate the lipophilicity of a compound, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties.[3] Careful positioning of this group can help optimize the balance between aqueous solubility and membrane permeability.

The Cyanophenyl Moiety as a Covalent Warhead

A particularly compelling application of the cyanophenyl group in drug design is its use as an electrophilic warhead for targeted covalent inhibition.[4][5] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent inhibition. The nitrile group, while relatively stable, can be rendered susceptible to nucleophilic attack by a strategically positioned amino acid residue, most commonly a cysteine, within the active site of an enzyme.[6] This targeted reactivity offers several advantages:

  • Increased Potency and Duration of Action: By forming a covalent bond, the inhibitor can achieve high potency and a prolonged duration of action, as the inhibition is not dependent on maintaining a high circulating concentration of the drug.

  • Overcoming Drug Resistance: Covalent inhibition can be an effective strategy to overcome drug resistance mechanisms that arise from mutations affecting non-covalent binding interactions.

  • High Selectivity: The requirement for a specific nucleophilic residue in the correct orientation for reaction provides an additional layer of selectivity, reducing off-target effects.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various peptide mimetics and small molecules containing the cyanophenyl moiety against different biological targets. This data highlights the potency and, in some cases, the selectivity achieved by incorporating this functional group.

Table 1: Cyanophenyl-Containing PIM-1 Kinase Inhibitors

CompoundTargetIC50 (µM)Cell LineReference
Compound 2bPIM-10.248PC-3, DU-145[7]
Compound 3bPIM-10.13PC-3, DU-145[7]
Compound 4bPIM-10.326PC-3, DU-145[7]
Compound 5bPIM-10.245PC-3, DU-145[7]
Compound 4dPIM-10.343-[8]
Quercetin (Reference)PIM-10.353-[8]
Compound 12PIM-10.0143MCF-7, HepG2[9]
Staurosporine (Reference)PIM-10.0167-[9]
Compound 4cPIM-1-HePG2[10]
Compound 4dPIM-1-HePG2[10]

Table 2: Cyanophenyl-Containing HDAC Inhibitors

CompoundTargetIC50 (nM)Reference
Compound 4fHDAC130.09[8]
Compound 4gHDAC145.01[8]
SAHA (Reference)HDAC151.54[8]
Compound 4gHDAC619.78[8]
SAHA (Reference)HDAC621.38[8]
CXD101HDAC163[8]
CXD101HDAC2570[8]
CXD101HDAC3550[8]
Compound 20HDAC130[11]
SAHA (Reference)HDAC163.5[11]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cyanophenyl-Containing Peptide Mimetic

This protocol outlines the general steps for the manual synthesis of a linear peptide incorporating a cyanophenyl-containing amino acid analogue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin or pre-loaded Wang resin

  • Fmoc-protected amino acids

  • Fmoc-protected cyanophenyl amino acid analogue

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (or the cyanophenyl amino acid analogue) with the coupling reagent and base in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: a. Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. b. Centrifuge to collect the peptide pellet. c. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide mimetic by mass spectrometry and analytical RP-HPLC.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the IC50 value of a cyanophenyl-containing compound against a target kinase.[6][12]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Cyanophenyl-containing test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the cyanophenyl-containing test compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: a. In each well of the assay plate, add the test compound at various concentrations. Include a "no inhibitor" control (vehicle only). b. Add the kinase and substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Plot the luminescence signal against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Workflow for Characterization of Covalent Inhibition

This workflow outlines the key steps to confirm and characterize the covalent binding of a cyanophenyl-containing inhibitor to its target protein.[13]

Workflow Steps:

  • Initial IC50 Determination: Determine the IC50 value of the inhibitor using a standard enzyme activity assay. A time-dependent decrease in IC50 with increased pre-incubation time of the enzyme and inhibitor suggests covalent binding.

  • Mass Spectrometry Analysis: a. Incubate the target protein with the covalent inhibitor. b. Analyze the protein-inhibitor complex using mass spectrometry (e.g., LC-MS/MS). c. A mass shift corresponding to the molecular weight of the inhibitor covalently bound to the protein confirms the covalent adduct formation.

  • "Jump" Dilution Assay: a. Pre-incubate the enzyme with a high concentration of the inhibitor to allow for covalent bond formation. b. Dilute the mixture significantly to reduce the concentration of the unbound inhibitor. c. Measure the enzyme activity over time. A slow recovery of enzyme activity indicates a reversible covalent bond, while no recovery suggests an irreversible bond.

  • Dialysis Experiment: a. Incubate the enzyme with the inhibitor. b. Dialyze the mixture to remove unbound inhibitor. c. Measure the remaining enzyme activity. Persistent inhibition after dialysis is a strong indicator of covalent modification.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by cyanophenyl-containing peptide mimetics and a typical experimental workflow.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF VEGF->VEGFR2 Binding & Dimerization HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation Grb2_SOS Grb2/SOS HER2->Grb2_SOS HER3 HER3 HER3->HER2 Heterodimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Ligand Ligand (e.g., Heregulin) Ligand->HER3 Kinase_Inhibition_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation A Prepare Serial Dilution of Cyanophenyl Compound B Set up Kinase Reaction: Kinase, Substrate, ATP, and Compound A->B C Incubate at Optimal Temperature B->C D Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E Generate Luminescent Signal (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Data Analysis: Plot Dose-Response Curve & Determine IC50 F->G

References

The Strategic Role of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its structural analogs represent a pivotal class of chiral building blocks in contemporary medicinal chemistry. Their inherent structural motifs, featuring a protected amine, a carboxylic acid, and a strategically positioned cyanophenyl moiety, render them highly valuable for the synthesis of targeted therapeutics. This technical guide delineates the significance of this building block, with a primary focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document provides a comprehensive overview of its physicochemical properties, detailed synthetic pathways, and its role in the structure-activity relationship (SAR) of resulting drug candidates. Furthermore, it includes detailed experimental protocols for key assays, quantitative data for relevant compounds, and visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding for drug discovery professionals.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel therapeutics with high efficacy and specificity is a cornerstone of modern drug discovery. Chiral β-amino acids, in particular, have garnered significant attention as versatile scaffolds for the design of peptidomimetics and small molecule inhibitors. Among these, Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid has emerged as a particularly valuable building block. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality, allowing for selective chemical manipulations at other sites of the molecule, and can be readily removed under acidic conditions.[1] The chiral center at the β-position is crucial for establishing stereospecific interactions with biological targets, while the cyanophenyl group can participate in key binding interactions and modulate the pharmacokinetic properties of the final compound.[2]

The most prominent application of this class of building blocks is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[6] The trifluorophenyl analog of this building block is a key intermediate in the synthesis of Sitagliptin, the first FDA-approved DPP-4 inhibitor.[3][6]

Physicochemical Properties and Synthesis

The physical and chemical properties of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its analogs are critical for their application in synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its widely used trifluorophenyl analog.

PropertyBoc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acidBoc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)-butanoic acid
CAS Number 269726-83-2[7]486460-00-8[3]
Molecular Formula C₁₆H₂₀N₂O₄[2]C₁₅H₁₈F₃NO₄[3]
Molecular Weight 304.34 g/mol [2]333.31 g/mol
Boiling Point 501.7 °C at 760 mmHg[2]443.1 °C at 760 mmHg[3]
Melting Point Not available136-138 °C[3]
Storage 2-8°C, dry, sealed[2]2-8°C[3]
General Synthetic Approach

A representative synthetic workflow is depicted below:

G cluster_synthesis Synthesis of Boc-(R)-3-Amino-4-(substituted-phenyl)-butyric acid start Substituted Phenylacetic Acid step1 Condensation start->step1 Reagents step2 Asymmetric Hydrogenation step1->step2 Intermediate step3 Boc Protection step2->step3 Chiral Amine end Boc-(R)-3-Amino-4-(substituted-phenyl)-butyric acid step3->end Final Product

Caption: General synthetic workflow for the target building block.

A common synthetic route involves the preparation of a β-keto ester from the corresponding phenylacetic acid, followed by asymmetric hydrogenation to introduce the chiral center, and subsequent protection of the amino group with a Boc group.

Application in DPP-4 Inhibitor Drug Discovery

The primary application of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its analogs is as a key building block for the synthesis of DPP-4 inhibitors. The β-amino acid scaffold is designed to mimic the dipeptide substrate of DPP-4, while the substituted phenyl ring occupies the S1 hydrophobic pocket of the enzyme.

DPP-4 Inhibition Signaling Pathway

Inhibition of DPP-4 leads to an increase in the half-life of incretin hormones, primarily GLP-1 and GIP. This results in the potentiation of their downstream signaling effects, which are crucial for glucose homeostasis.

G cluster_pathway DPP-4 Inhibition Signaling Pathway DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4 DPP-4 DPP4_Inhibitor->DPP4 Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->DPP4 Substrate GLP1R GLP-1 Receptor (Pancreatic β-cells) GLP1_GIP_active->GLP1R Activates AC Adenylate Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA_Epac PKA / Epac Activation cAMP->PKA_Epac Insulin ↑ Glucose-dependent Insulin Secretion PKA_Epac->Insulin Glucagon ↓ Glucagon Secretion PKA_Epac->Glucagon

Caption: DPP-4 inhibition enhances incretin signaling.

Structure-Activity Relationship (SAR) Insights

The cyanophenyl moiety of the building block plays a crucial role in the binding of the inhibitor to the S1 pocket of DPP-4. SAR studies have shown that the nature and position of the substituent on the phenyl ring significantly impact the potency and selectivity of the inhibitor.[4] The cyano group, in particular, can form favorable interactions within the active site.

Quantitative Data of Representative DPP-4 Inhibitors

The following table presents key quantitative data for Sitagliptin, a prominent DPP-4 inhibitor synthesized using a trifluorophenyl analog of the target building block, and other relevant inhibitors for comparison.

DrugTargetIC₅₀ (nM)Bioavailability (%)Half-life (h)
Sitagliptin DPP-419[5]~878-14
Vildagliptin DPP-462[5]~85~1.5
Saxagliptin DPP-450[5]~67~2.5
Linagliptin DPP-41[5]~30>100
Alogliptin DPP-4<10Not available12-21

Experimental Protocols

General Experimental Workflow for Building Block Coupling

The coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid to a heterocyclic core is a critical step in the synthesis of many DPP-4 inhibitors. A general workflow for this amide bond formation is presented below.

G cluster_coupling Amide Coupling Workflow start Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid step1 Activation of Carboxylic Acid start->step1 reagent1 Coupling Reagent (e.g., HATU, HOBt/EDC) reagent1->step1 reagent2 Heterocyclic Amine Core step2 Nucleophilic Attack by Amine reagent2->step2 step1->step2 Activated Intermediate step3 Work-up and Purification step2->step3 end Coupled Product step3->end

Caption: General workflow for amide bond formation.

Detailed Protocol for Amide Coupling (General Example):

  • Activation: Dissolve Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: To the activated ester solution, add the heterocyclic amine core (1.0 eq). Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro DPP-4 Inhibition Assay Protocol

This protocol describes a common fluorescence-based assay to determine the inhibitory activity of a compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a small volume of the test compound solution to each well. Include wells for a positive control (a known DPP-4 inhibitor like Sitagliptin) and a negative control (DMSO vehicle).

  • Add the DPP-4 enzyme solution to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero and then kinetically over a period of 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the fluorescence versus time plot).

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its analogs are indispensable tools in modern drug discovery, particularly in the development of DPP-4 inhibitors. Their unique structural features provide a versatile platform for the synthesis of potent and selective therapeutic agents. This technical guide has provided a comprehensive overview of the properties, synthesis, and applications of this important building block, along with detailed experimental protocols and data to aid researchers in their drug development endeavors. The continued exploration of this and similar scaffolds holds significant promise for the discovery of novel therapeutics for metabolic diseases and beyond.

References

Chiral Synthesis of β-Amino Acids with a Cyanophenyl Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of β-amino acids bearing a cyanophenyl group are valuable building blocks in medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics can enhance metabolic stability and induce specific conformational constraints. This technical guide provides an in-depth overview of a key chemo-enzymatic method for the synthesis of these chiral compounds, supplemented by a discussion of other potentially applicable asymmetric strategies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical implementation in a research and development setting.

Chemo-enzymatic Resolution via Enantioselective N-Acylation

A robust and highly selective method for obtaining the enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid involves the kinetic resolution of a racemic ester precursor using a lipase. Specifically, Candida antarctica lipase A (CAL-A) has been effectively employed for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.[1] This enzymatic approach offers the advantage of mild reaction conditions and high enantioselectivity, allowing for the separation of both enantiomers.[1]

Experimental Protocol: Synthesis and Enzymatic Resolution

The overall synthetic strategy commences with the preparation of the racemic β-amino ester, followed by its enzymatic resolution.

Part 1: Synthesis of Racemic Ethyl 3-amino-3-(4-cyanophenyl)propanoate

A common route to racemic β-amino esters is the reduction of the corresponding β-enamino ester, which can be synthesized from a β-keto ester and an amine source.

Part 2: Enantioselective N-Acylation using Candida antarctica Lipase A (CAL-A)

The kinetic resolution of the racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is achieved through N-acylation catalyzed by CAL-A, using an acyl donor like butyl butanoate.[1] The enzyme selectively acylates one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted amino ester.

Detailed Methodologies:

  • Synthesis of Racemic Ethyl 3-amino-3-(4-cyanophenyl)propanoate:

    • While the specific precursor synthesis for the cyanophenyl variant is not detailed in the provided search results, a general approach involves the reaction of ethyl 4-cyanobenzoylacetate with a source of ammonia, followed by reduction of the resulting enamine.

  • Enzymatic Resolution:

    • Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is dissolved in an organic solvent, with butyl butanoate serving as both the solvent and the acyl donor.[1]

    • Candida antarctica lipase A (CAL-A) is added to the mixture.[1]

    • The reaction is stirred at a controlled temperature (e.g., room temperature).[1]

    • The progress of the reaction is monitored until approximately 50% conversion is reached.

    • The reaction is terminated by filtering off the enzyme.

    • The resulting mixture, containing one enantiomer of the N-acylated β-amino ester and the other enantiomer of the unreacted β-amino ester, is separated by standard chromatographic techniques.

    • The separated N-acylated ester is then hydrolyzed under acidic conditions to yield the free enantiopure β-amino acid.[1] The unreacted ester enantiomer can also be hydrolyzed to provide the other enantiomer of the β-amino acid.

Quantitative Data

The efficiency of the enzymatic resolution is summarized in the table below.

SubstrateEnzymeAcyl DonorConversion (%)Enantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of Unreacted Substrate
Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoateCandida antarctica lipase A (CAL-A)Butyl butanoate~50>99%>99%

Data synthesized from the description of highly enantiopure compound preparation in the cited literature.[1]

Workflow for Chemo-enzymatic Synthesis

G cluster_synthesis Racemate Synthesis cluster_resolution Enzymatic Resolution cluster_separation Separation & Deprotection start 4-Cyanobenzaldehyde & Malonic Acid Half-Ester rac_ester Racemic Ethyl 3-amino-3-(4-cyanophenyl)propanoate start->rac_ester Multi-step Synthesis enzyme_step Enantioselective N-Acylation (CAL-A, Butyl Butanoate) rac_ester->enzyme_step mixture Mixture of: (R)-N-acylated ester (S)-amino ester enzyme_step->mixture separation Chromatographic Separation mixture->separation r_acyl (R)-N-acylated ester separation->r_acyl Isolate s_ester (S)-amino ester separation->s_ester Isolate hcl_r Acid Hydrolysis r_acyl->hcl_r hcl_s Acid Hydrolysis s_ester->hcl_s r_acid (R)-3-amino-3-(4-cyanophenyl)propanoic acid hcl_r->r_acid s_acid (S)-3-amino-3-(4-cyanophenyl)propanoic acid hcl_s->s_acid

Caption: Chemo-enzymatic synthesis of enantiopure 3-amino-3-(4-cyanophenyl)propanoic acid.

Alternative Asymmetric Synthetic Strategies

While the chemo-enzymatic approach is well-documented for the cyanophenyl derivative, other modern asymmetric synthesis methods are broadly applicable to aryl-substituted β-amino acids and could be adapted. These provide alternative pathways that may be advantageous depending on substrate scope and available reagents.

Asymmetric Conjugate Addition Reactions

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful and direct method for synthesizing β-amino acids. For the synthesis of a cyanophenyl derivative, this would involve the use of ethyl (E)-3-(4-cyanophenyl)acrylate as the Michael acceptor.

Conceptual Workflow:

  • Substrate: Ethyl (E)-3-(4-cyanophenyl)acrylate.

  • Nitrogen Nucleophile: A chiral amine or an achiral amine in the presence of a chiral catalyst. A common approach is the use of a chiral lithium amide.[2][3]

  • Reaction: The nitrogen nucleophile adds to the β-position of the unsaturated ester.

  • Deprotection: Removal of any auxiliary groups on the nitrogen affords the chiral β-amino ester.

G start Ethyl (E)-3-(4-cyanophenyl)acrylate addition Asymmetric Conjugate Addition start->addition reagents Chiral Lithium Amide (e.g., Lithium N-benzyl-N- (α-methylbenzyl)amide) reagents->addition intermediate Protected Chiral β-Amino Ester addition->intermediate deprotection Deprotection (e.g., Hydrogenolysis) intermediate->deprotection product Enantiopure Ethyl 3-amino-3-(4-cyanophenyl)propanoate deprotection->product

Caption: Asymmetric synthesis via conjugate addition of a chiral amine.

Catalytic Asymmetric Hydrogenation

The enantioselective hydrogenation of β-enamino esters is another efficient route. This method relies on a chiral transition metal catalyst to control the stereochemistry of the hydrogenation step.

Conceptual Workflow:

  • Substrate: A β-(acylamino)-α,β-unsaturated ester, such as ethyl (Z)-3-(acetylamino)-3-(4-cyanophenyl)acrylate.

  • Catalyst: A chiral transition metal complex, often based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP).

  • Reaction: Hydrogenation of the double bond under a hydrogen atmosphere, guided by the chiral catalyst.

  • Deprotection: Removal of the acyl protecting group to yield the free β-amino ester.

G start Ethyl (Z)-3-(acylamino)-3- (4-cyanophenyl)acrylate hydrogenation Asymmetric Hydrogenation start->hydrogenation reagents H₂ Chiral Catalyst (e.g., Rh-BINAP) reagents->hydrogenation intermediate Protected Chiral β-Amino Ester hydrogenation->intermediate deprotection Deprotection intermediate->deprotection product Enantiopure Ethyl 3-amino-3-(4-cyanophenyl)propanoate deprotection->product

Caption: Asymmetric synthesis via catalytic hydrogenation of an enamino ester.

Conclusion

The chemo-enzymatic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using Candida antarctica lipase A stands out as a highly effective and documented method for producing this valuable chiral building block in high enantiopurity.[1] This guide provides the foundational experimental insights and quantitative data for its application. Additionally, alternative strategies such as asymmetric conjugate addition and catalytic hydrogenation offer viable and powerful routes that can be adapted for this target molecule. The choice of synthetic strategy will ultimately depend on factors such as precursor availability, catalyst cost, and desired scale of production.

References

A Technical Guide to the Synthetic Routes of Chiral β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals and other biologically active molecules.[1][2] Their incorporation into peptides can lead to structures with increased stability against metabolic degradation.[3] This guide provides an in-depth overview of key synthetic strategies for accessing these valuable compounds, focusing on methodologies, quantitative data, and experimental protocols.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

One of the most established methods for synthesizing β-amino acids is the Arndt-Eistert homologation of α-amino acids.[4] This reaction sequence extends the carbon chain of an α-amino acid by one methylene group, yielding the corresponding β-amino acid.[4] The core of this method is the Wolff rearrangement of an α-diazoketone intermediate to form a ketene, which is then trapped by a nucleophile.[3]

The general workflow involves the activation of an N-protected α-amino acid, typically as an acid chloride, followed by a reaction with diazomethane to form the α-diazoketone.[3][4] Subsequent Wolff rearrangement, often promoted by silver salts or photochemically, generates a ketene intermediate.[3][5] This intermediate is then trapped with water or an alcohol to produce the homologous β-amino acid or its ester derivative.[3] Recent advancements have focused on improving the safety and scalability of this method by utilizing flow chemistry for the in-situ generation and use of diazomethane.[5][6]

Arndt_Eistert A N-Protected α-Amino Acid B Mixed Anhydride or Acid Chloride A->B Activation (e.g., SOCl₂, ClCO₂Et) C α-Diazoketone B->C CH₂N₂ D Ketene Intermediate C->D Wolff Rearrangement (e.g., Ag₂O, hν) E N-Protected β-Amino Acid/Ester D->E Nucleophilic Trapping (H₂O or ROH)

Arndt-Eistert homologation workflow.

Table 1: Examples of Arndt-Eistert Synthesis of β-Amino Acids

N-Protected α-Amino AcidRearrangement ConditionsNucleophileProductYield (%)Reference
Fmoc-L-AlanineUltrasoundH₂OFmoc-β-Homoalanine85[3]
Cbz-L-ArginineAg(I) benzoate, Et₃Nt-BuOH/H₂ODipeptide antibiotic TAN-1057 A,B precursor58[1]
Fmoc-L-PhenylalaninePhotochemical (Flow)MeOHFmoc-β-Homophenylalanine methyl esterHigh[5]
Fmoc-L-ValinePhotochemical (Flow)MeOHFmoc-β-Homovaline methyl esterHigh[5]
Experimental Protocol: Ultrasound-Promoted Wolff Rearrangement

The following protocol is adapted from Müller, A., et al., Synthesis, 1998.[3]

  • Activation: To a solution of Fmoc-L-alanine (1.0 eq) in anhydrous THF (tetrahydrofuran) at -15 °C, N-methylmorpholine (1.1 eq) is added. Isobutyl chloroformate (1.1 eq) is then added dropwise, and the mixture is stirred for 10 minutes.

  • Diazoketone Formation: A freshly prepared solution of diazomethane in diethyl ether is added to the mixed anhydride solution at -15 °C until a yellow color persists. The reaction is stirred for 1 hour at this temperature and then allowed to warm to room temperature overnight.

  • Wolff Rearrangement: The solvent is removed under reduced pressure. The crude diazoketone is dissolved in a mixture of 1,4-dioxane and water (9:1).

  • Sonication: The solution is subjected to ultrasound irradiation in an ultrasonic cleaning bath for 2-4 hours, with the temperature maintained at 30-35 °C.

  • Work-up and Purification: The solvent is evaporated, and the residue is purified by column chromatography to yield Fmoc-β-homoalanine.

Asymmetric Hydrogenation of β-Enamino Esters

Asymmetric hydrogenation of prochiral β-enamino acid derivatives is a powerful and direct method for producing chiral β-amino acids.[1][7] This approach relies on chiral transition metal catalysts, most commonly based on rhodium or ruthenium, to deliver hydrogen across the double bond with high enantioselectivity.[1][8] The substrates, β-enamino esters, can be synthesized from the corresponding β-keto esters.[7]

The success of this method hinges on the design of the chiral ligand, which coordinates to the metal center and dictates the stereochemical outcome of the hydrogenation.[9] A variety of chiral phosphine ligands, such as those from the Josiphos and SDP families, have been shown to be highly effective.[9][10]

Asymmetric_Hydrogenation A β-Keto Ester B β-Enamino Ester (Prochiral) A->B NH₄OAc or other NH₃ source C Chiral N-Protected β-Amino Ester B->C H₂ [Rh(L)]⁺ or [Ru(L)] D Chiral β-Amino Acid C->D Hydrolysis

Asymmetric hydrogenation workflow.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

SubstrateChiral LigandYield (%)e.e. (%)Reference
(Z)-Methyl 3-acetamido-2-butenoate(R,R)-Me-BPE>95>99[11]
(Z)-Methyl 3-acetamido-3-phenylacrylate(R,R)-Me-BPE>9596[11]
(Z)-N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide(R)-SDPQuant.96[9]
(Z)-N-(1-phenylprop-1-en-2-yl)acetamide(R)-SDPQuant.95[9]
Experimental Protocol: Asymmetric Hydrogenation of β-(Acetylamino)acrylates

The following is a general procedure adapted from the work of Burk, M.J., et al., J. Am. Chem. Soc., 1995.[11]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with the chiral catalyst precursor, [(COD)Rh(L)]⁺OTf⁻ (where L is the chiral bisphosphine ligand, e.g., (R,R)-Me-BPE) (0.002 eq).

  • Reaction Setup: A solution of the β-enamide substrate (1.0 eq) in methanol is added to a pressure vessel. The catalyst solution is then transferred to the vessel.

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is then pressurized with H₂ (e.g., 60 psi) and stirred at room temperature for 12-24 hours.

  • Work-up and Analysis: Upon completion, the vessel is vented, and the solvent is removed under reduced pressure. The residue is purified by chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.

Asymmetric Mannich-type Reactions

The asymmetric Mannich reaction is a cornerstone of C-C bond formation and provides a direct route to β-amino carbonyl compounds.[12][13] In this reaction, an enolate or its equivalent adds to an imine, with stereocontrol exerted by a chiral catalyst.[13] This method is highly versatile, allowing for the synthesis of a wide variety of β-amino acid derivatives by varying the enolate, imine, and catalyst components.[12][14]

Modern iterations often employ bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, which activate both the nucleophile and the electrophile through hydrogen bonding interactions.[12]

Mannich_Reaction A Ketene Silyl Acetal or Malonate D Chiral β-Amino Ester Derivative A->D B Aldimine B->D C Chiral Catalyst C->D Stereocontrol

Logical flow of an asymmetric Mannich reaction.

Table 3: Organocatalyzed Asymmetric Mannich Reactions

Imine SourceNucleophileCatalystYield (%)e.e. (%)Reference
2-Amino-1,3,4-thiadiazole + AldehydeDimethyl malonateSquaramide Cinchona Alkaloid39-6141-99[12]
N-Tosyl aldiminesChiral N-tert-butanesulfinyl imidate- (Substrate control)High>98 (d.e.)[15]
N-Boc-benzaldimine3-Indolinone-2-carboxylateChiral ThioureaGoodup to 99[16]
Experimental Protocol: Squaramide-Catalyzed One-Pot Mannich Reaction

This protocol is adapted from a study on the synthesis of β-amino acid derivatives containing a thiadiazole moiety.[12]

  • Reaction Mixture: To a vial, add 2-amino-1,3,4-thiadiazole (1.0 mmol), the aldehyde (1.2 mmol), dimethyl malonate (1.5 mmol), and the chiral squaramide catalyst (10 mol%).

  • Solvent and Conditions: Toluene (2.0 mL) is added, and the mixture is stirred at 60 °C.

  • Monitoring: The reaction is monitored by TLC (thin-layer chromatography) until the starting materials are consumed (typically 90-110 hours).

  • Purification: Upon completion, the reaction mixture is concentrated and purified directly by flash column chromatography on silica gel to afford the desired β-amino acid derivative.

Biocatalytic Approaches

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral β-amino acids.[17][18] Transaminases (TAs), in particular, have emerged as powerful biocatalysts for this purpose.[17] These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor.[19]

Two primary strategies are employed: the kinetic resolution of a racemic β-amino acid, where one enantiomer is selectively consumed, leaving the other in high enantiomeric excess, or the asymmetric synthesis from a prochiral β-keto acid.[17][19]

Biocatalysis cluster_0 Kinetic Resolution cluster_1 Asymmetric Synthesis A Racemic β-Amino Acid E Transaminase A->E B Keto Acid Acceptor B->E C Enantioenriched (R)- or (S)-β-Amino Acid D β-Keto Acid Byproduct E->C E->D F Prochiral β-Keto Acid J Transaminase F->J G Amino Donor (e.g., Alanine) G->J H Chiral β-Amino Acid I Keto Acid Byproduct J->H J->I

Biocatalytic routes to chiral β-amino acids.

Table 4: Transaminase-Catalyzed Synthesis of β-Amino Acids

SubstrateEnzymeMethodConversion (%)e.e. (%)Reference
rac-β-Phenylalanineω-Transaminase from Burkholderia graminisKinetic Resolution~50>99 (for R-enantiomer)[17]
rac-3-Amino-4-phenylbutanoic acidω-Transaminase from Burkholderia graminisKinetic Resolution~50>99 (for R-enantiomer)[17]
β-Keto acidsTransaminaseAsymmetric SynthesisHighHigh[19]
Experimental Protocol: Kinetic Resolution of rac-β-Phenylalanine

The following protocol is a generalized procedure based on the work by Mathew, S., et al., J. Biotechnol., 2015.[17]

  • Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing pyridoxal 5'-phosphate (PLP) (1 mM).

  • Reaction Mixture: In the buffer, dissolve racemic β-phenylalanine (e.g., 10 mM) and an amino acceptor such as pyruvate (1.2 eq).

  • Enzyme Addition: Add the purified ω-transaminase enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle shaking for a specified time (e.g., 24 hours).

  • Quenching and Analysis: Stop the reaction by adding acid (e.g., HCl). Analyze the conversion and enantiomeric excess of the remaining β-phenylalanine by chiral HPLC after derivatization. The reaction should result in the (R)-β-phenylalanine remaining with >99% e.e. at approximately 50% conversion.

References

A Technical Guide to Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid in Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to a multitude of physiological and pathological processes.[1] Their dysregulation is implicated in various diseases, including cancer, cardiovascular disorders, and viral infections, making them a significant target for therapeutic intervention.[1] Protease inhibitors, molecules that specifically block the action of these enzymes, have emerged as a crucial class of drugs.[2][3][4] This technical guide focuses on the role of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a chiral β-amino acid derivative, as a key building block in the synthesis of novel protease inhibitors, with a particular emphasis on Dipeptidyl Peptidase-IV (DPP-4) inhibitors.

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a valuable synthetic intermediate in drug discovery.[5] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise reactions in complex syntheses, while the chiral center and the cyanophenyl moiety are critical for achieving specific interactions with the target protease's active site, contributing to both binding affinity and metabolic stability.[5] This guide will provide an in-depth overview of its synthesis, its application in the development of DPP-4 inhibitors, relevant experimental protocols, and the underlying biochemical pathways.

Synthesis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid

Representative Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative example and may require optimization for the specific substrate.

Materials:

  • N-Boc-3-amino-1-(2-cyano-phenyl)propan-1-one (prochiral precursor)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Chiral ligand (e.g., (R,S,R)-L6 or other suitable chiral phosphine ligand)

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Hydrogen gas

  • Standard glassware for air-sensitive reactions (Schlenk flask)

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.105 mol%) to a Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the N-Boc-3-amino-1-(2-cyano-phenyl)propan-1-one substrate (0.4 mmol) and sodium tert-butoxide (5 mol%).

  • Hydrogenation: Seal the flask and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (the optimal pressure should be determined experimentally) and stir the reaction mixture vigorously at room temperature (25-30 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, can be purified by recrystallization or column chromatography.

Application in Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Development

Dipeptidyl Peptidase-IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[2] It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid serves as a crucial chiral building block for the synthesis of potent and selective DPP-4 inhibitors. The β-amino acid structure is a common motif in peptidomimetic DPP-4 inhibitors, designed to mimic the natural substrates of the enzyme. The cyanophenyl group often interacts with specific residues in the S1 subsite of the DPP-4 active site, contributing to the inhibitor's potency and selectivity.

General Workflow for DPP-4 Inhibitor Synthesis

The synthesis of a DPP-4 inhibitor from Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid typically involves a peptide coupling reaction with a heterocyclic amine, which often interacts with the S2 subsite of the enzyme. A generalized workflow is depicted below.

G A Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid C Peptide Coupling A->C B Heterocyclic Amine B->C D Boc-Protected DPP-4 Inhibitor C->D e.g., HATU, DIEA E Boc Deprotection (Acidic Conditions) D->E F Final DPP-4 Inhibitor E->F e.g., TFA G cluster_0 Discovery Phase cluster_1 Optimization Phase A Compound Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C Identify active compounds D Hit-to-Lead (SAR Studies) C->D E Lead Optimization (ADME/Tox Profiling) D->E Improve potency & properties F Candidate Drug E->F G cluster_0 Gastrointestinal Tract cluster_1 Pancreas Food Intake Food Intake Incretin Release\n(GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release\n(GLP-1, GIP) Insulin Release\n(β-cells) Insulin Release (β-cells) Incretin Release\n(GLP-1, GIP)->Insulin Release\n(β-cells) + Glucagon Release\n(α-cells) Glucagon Release (α-cells) Incretin Release\n(GLP-1, GIP)->Glucagon Release\n(α-cells) - DPP-4 DPP-4 (Protease) Incretin Release\n(GLP-1, GIP)->DPP-4 Degradation Glucose Uptake Glucose Uptake Insulin Release\n(β-cells)->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Release\n(α-cells)->Hepatic Glucose Production Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits

References

The Role of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid Derivatives in Developing Drug Candidates for Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The growing prevalence of neurological disorders necessitates the exploration of novel therapeutic strategies. One promising avenue lies in the modulation of Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in various physiological processes, including those within the central nervous system. This technical guide explores the application of Boc-(R)-3-amino-4-(2-cyano-phenyl)-butyric acid and its close analogs as key building blocks in the synthesis of DPP-4 inhibitors with neuroprotective potential. While direct public data on a neurological drug candidate from the 2-cyano-phenyl derivative is limited, this paper will use the well-characterized DPP-4 inhibitor, Sitagliptin, synthesized from a structurally similar trifluorophenyl analog, as a representative case study. We will delve into the synthesis, mechanism of action, relevant quantitative data, and experimental protocols, providing a comprehensive resource for researchers in the field.

Introduction: The Emerging Role of DPP-4 Inhibition in Neurology

Dipeptidyl Peptidase-4 (DPP-4), a serine protease, is a well-established target for the treatment of type 2 diabetes due to its role in inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2] Emerging evidence, however, points to a significant role for DPP-4 in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][3] The neuroprotective effects of DPP-4 inhibitors are believed to extend beyond glycemic control and involve direct actions within the central nervous system.[3]

Boc-(R)-3-amino-4-(substituted-phenyl)-butyric acids are chiral building blocks crucial for the synthesis of a class of DPP-4 inhibitors.[4][5] The Boc-protected amine and the stereochemistry at the beta-carbon are key structural features for effective interaction with the DPP-4 active site. The specific phenyl substitution influences the potency and pharmacokinetic properties of the final compound. This guide focuses on the potential of the 2-cyano-phenyl derivative in this context.

Synthesis of DPP-4 Inhibitors: A Representative Protocol

The synthesis of DPP-4 inhibitors from Boc-(R)-3-amino-4-(substituted-phenyl)-butyric acid derivatives generally involves the coupling of the amino acid intermediate with a heterocyclic amine. The following is a generalized, illustrative protocol for the synthesis of a Sitagliptin analog, which utilizes a trifluorophenyl derivative of the core molecule of interest.

Experimental Protocol: Synthesis of a Sitagliptin Analog

Materials:

  • Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (a close analog of the topic compound)

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-a]pyrazine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Coupling:

    • Dissolve Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, EDC, and HOBt in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-a]pyrazine hydrochloride and DIPEA to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., sodium bicarbonate) to obtain the final DPP-4 inhibitor.

    • Purify the product by column chromatography or recrystallization.

Experimental Workflow Diagram:

G cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection A Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid C EDC, HOBt, DIPEA, DCM A->C B 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl B->C D Boc-protected Intermediate C->D Stir 12-18h E Boc-protected Intermediate D->E F TFA, DCM E->F G Final DPP-4 Inhibitor F->G Stir 2-4h

Caption: Synthetic workflow for a representative DPP-4 inhibitor.

Mechanism of Action in Neurological Disorders

The neuroprotective effects of DPP-4 inhibitors are multifaceted and are thought to be mediated through both GLP-1-dependent and independent pathways.

Signaling Pathways:

  • GLP-1 Receptor Agonism: By preventing the degradation of GLP-1, DPP-4 inhibitors increase its bioavailability in the brain. GLP-1 receptor activation has been shown to have several neuroprotective effects:

    • Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

    • Anti-apoptotic Effects: Inhibits neuronal apoptosis.

    • Promotion of Neuronal Growth: Enhances neurite outgrowth.[7]

  • Insulin Signaling: DPP-4 inhibitors can improve insulin sensitivity in the brain, which is often impaired in neurodegenerative diseases like Alzheimer's. This can lead to reduced tau hyperphosphorylation, a key pathological hallmark of the disease.

  • Reduction of β-Amyloid Plaques: Some studies suggest that DPP-4 inhibitors can directly reduce the burden of β-amyloid plaques, another hallmark of Alzheimer's disease.[6]

Signaling Pathway Diagram:

G cluster_dpp4 DPP-4 Inhibition cluster_effects Neuroprotective Effects DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin analog) ReducedAmyloid Reduced β-Amyloid DPP4_Inhibitor->ReducedAmyloid ImprovedInsulin Improved Insulin Signaling DPP4_Inhibitor->ImprovedInsulin GLP1 Increased GLP-1 DPP4_Inhibitor->GLP1 Neuroprotection Neuroprotection AntiInflammation Anti-inflammation AntiApoptosis Anti-apoptosis GLP1->Neuroprotection GLP1->AntiInflammation GLP1->AntiApoptosis

Caption: Proposed neuroprotective mechanisms of DPP-4 inhibitors.

Quantitative Data

The following table summarizes key quantitative data for Sitagliptin, a representative DPP-4 inhibitor synthesized from a close analog of Boc-(R)-3-amino-4-(2-cyano-phenyl)-butyric acid.

ParameterValueReference
DPP-4 Inhibition (IC50) 18 nM[2]
Selectivity (vs. DPP-8/DPP-9) >2600-fold[2]
Oral Bioavailability (in rats) ~80%[2]

Key Experimental Protocols

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of recombinant human DPP-4 in assay buffer.

    • Prepare a solution of the DPP-4 substrate in assay buffer.

  • Assay:

    • Add the test compound dilutions to the wells of the 96-well plate.

    • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the DPP-4 substrate solution to each well.

    • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC) over time using a kinetic read mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram:

G A Prepare serial dilutions of test compound B Add compound and DPP-4 enzyme to 96-well plate A->B C Incubate at 37°C B->C D Add DPP-4 substrate C->D E Measure fluorescence kinetically D->E F Calculate IC50 value E->F

Caption: Workflow for an in vitro DPP-4 inhibition assay.

Conclusion and Future Directions

Boc-(R)-3-amino-4-(2-cyano-phenyl)-butyric acid and its analogs are valuable precursors for the synthesis of DPP-4 inhibitors, a class of drugs with significant potential for the treatment of neurological disorders. As illustrated by the example of Sitagliptin, these compounds can be developed into potent and selective inhibitors that exhibit neuroprotective properties through various mechanisms.

Future research should focus on synthesizing and evaluating DPP-4 inhibitors derived directly from Boc-(R)-3-amino-4-(2-cyano-phenyl)-butyric acid to explore the specific contribution of the 2-cyano-phenyl moiety to the pharmacological profile. Further in-depth studies are also needed to fully elucidate the complex signaling pathways involved in the neuroprotective effects of DPP-4 inhibitors and to identify the patient populations most likely to benefit from this therapeutic approach. The continued development of drug candidates based on this chemical scaffold holds great promise for addressing the unmet medical needs of individuals with debilitating neurological conditions.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as stability, potency, and target selectivity. Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a key building block in the synthesis of various pharmaceutical agents, notably as a component of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Its unique structure, featuring a beta-amino acid backbone and a cyano-phenyl side chain, can impart specific conformational constraints and potential for novel interactions within a peptide. This document provides detailed application notes and protocols for the successful incorporation of this specialized amino acid into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A summary of the key physicochemical properties of the related Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is provided below. These values are expected to be identical for the (R)-enantiomer.

PropertyValueReference
Molecular Formula C₁₆H₂₀N₂O₄[1]
Molecular Weight 304.34 g/mol [1]
CAS Number 270065-83-3 (for S-enantiomer)[1]
Appearance White to off-white solid
Storage 2-8°C, desiccated[2]

Application in Drug Discovery: DPP-4 Inhibition

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its derivatives are crucial intermediates in the synthesis of gliptins, a class of DPP-4 inhibitors. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, peptides containing this amino acid can prolong the action of GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is central to the management of hyperglycemia in type 2 diabetes.

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

DPP4_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas (β-cells) cluster_bloodstream Bloodstream cluster_drug Therapeutic Intervention Food_Intake Food Intake GLP1_GIP GLP-1 & GIP (Incretin Hormones) Food_Intake->GLP1_GIP stimulates release Insulin_Secretion Insulin Secretion GLP1_GIP->Insulin_Secretion stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 inhibits Troubleshooting_Workflow Start Perform Kaiser Test After Initial Coupling Positive Positive Result (Incomplete Coupling) Start->Positive Blue Beads Negative Negative Result (Complete Coupling) Start->Negative Yellow Beads Strategy1 Strategy 1: Double Coupling Positive->Strategy1 Proceed Proceed to Next SPPS Cycle Negative->Proceed Strategy1->Start Re-test Strategy2 Strategy 2: Change Coupling Reagent Strategy1->Strategy2 If still positive Strategy2->Start Re-test Strategy3 Strategy 3: Increase Temperature Strategy2->Strategy3 If still positive Strategy3->Start Re-test Capping Final Step: Capping of Unreacted Amines Strategy3->Capping If still positive Capping->Proceed

References

Application Notes and Protocols for the Coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a sterically hindered amino acid, in peptide synthesis. The selection of an appropriate coupling strategy is critical to ensure high yields, minimize racemization, and achieve successful synthesis of the target peptide.

Introduction

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a valuable building block in pharmaceutical and medicinal chemistry, often incorporated into protease inhibitors and other bioactive molecules.[1] Its bulky 2-cyanophenyl substituent presents significant steric hindrance at the α-carbon, making peptide bond formation challenging.[2][3] Standard coupling protocols may result in slow reaction times, incomplete acylation, and a higher risk of epimerization.[2] Therefore, the use of potent activating reagents is often necessary to overcome these hurdles.[3][4] This document outlines recommended coupling protocols and provides a comparative analysis of common coupling reagents suitable for this sterically demanding amino acid.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. Onium salt-based reagents (uronium/aminium and phosphonium) are generally more effective than standard carbodiimides alone for such challenging couplings.[3][4] The following table summarizes the performance of commonly used high-efficiency coupling reagents.

Coupling ReagentReagent TypeTypical YieldRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium Salt>90%[5]Very Low[5]High reactivity, fast reaction times, effective for sterically hindered residues.[2][3][6]Can cause guanidinylation of the N-terminus if used in excess; higher cost.[2][4]
HBTU Aminium Salt>90%[5]Low[5]Reliable, cost-effective for standard couplings.[5]Less reactive than HATU for hindered couplings; can also cause guanidinylation.[3][4]
COMU Aminium SaltHighVery LowHigh efficiency, good safety profile (not based on potentially explosive HOBt/HOAt).[3][4]Limited solution stability.[4]
PyBOP Phosphonium SaltHighLowHigh efficiency, no guanidinylation side reaction.[3]Byproducts can be difficult to remove.[3]
EDC/HOBt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective, readily available.[7]Slower reaction times compared to onium salts; O-acylisourea intermediate can be prone to side reactions.[7][8]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLowCost-effective; HOAt is a superior additive to HOBt for suppressing racemization.[2][3]Slower reaction times than onium salts.[3]

Experimental Protocols

The following are generalized experimental protocols for the coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid in both solution-phase and solid-phase peptide synthesis (SPPS). Optimization of reagent equivalents, reaction times, and temperature may be necessary for specific substrates.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for high-efficiency coupling with minimal racemization.

Materials:

  • Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

  • Amine component (e.g., amino acid ester hydrochloride)

  • HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve the amine component (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 10-15 minutes at room temperature to generate the free amine.

  • Acid Activation: In a separate flask, dissolve Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.

  • Coupling Reaction: Add the activated acid solution to the amine solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[5]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_amine Amine Preparation cluster_acid Acid Activation cluster_coupling Coupling & Work-up Amine_HCl Amine Component (HCl salt) Free_Amine Free Amine in DMF Amine_HCl->Free_Amine Neutralization DIPEA1 DIPEA in DMF DIPEA1->Free_Amine Reaction Coupling Reaction Free_Amine->Reaction Boc_AA Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid Activated_Ester OAt-Active Ester Boc_AA->Activated_Ester HATU_reagent HATU in DMF HATU_reagent->Activated_Ester Activated_Ester->Reaction Crude_Product Crude Dipeptide Reaction->Crude_Product Quench Workup Aqueous Work-up (HCl, NaHCO3, Brine) Purification Purification (Column Chromatography) Workup->Purification Crude_Product->Workup G Start Resin-bound Peptide (Free Amine) Swell Swell Resin in DMF Start->Swell Couple Add Coupling Solution & DIC to Resin Swell->Couple Prepare Prepare Coupling Solution: Boc-AA + HOAt in DMF Prepare->Couple Agitate Agitate at Room Temperature Couple->Agitate Kaiser Kaiser Test Agitate->Kaiser Kaiser->Couple Positive (Recouple) Wash Wash Resin (DMF, DCM) Kaiser->Wash Negative Next_Step Proceed to Next Cycle (Deprotection or Cleavage) Wash->Next_Step

References

Application Notes and Protocols for Boc Deprotection of Nitrile-Containing Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability under a wide range of conditions and its susceptibility to cleavage under acidic conditions. However, the presence of sensitive functional groups, such as nitriles, within a substrate necessitates a careful selection of deprotection methods to avoid unwanted side reactions. While nitriles are generally stable to the acidic conditions typically used for Boc removal, the choice of reagent and reaction conditions can be critical to maximizing yield and purity.

This document provides a detailed overview of various methods for the deprotection of Boc-protected amines in substrates containing a nitrile functionality. We present a comparative summary of acidic, mild-acidic, neutral, and thermal methods, complete with detailed experimental protocols and quantitative data to guide researchers in selecting the optimal conditions for their specific needs.

Data Presentation: Comparison of Boc Deprotection Methods for Nitrile-Containing Substrates

The following table summarizes various methods for the deprotection of Boc-protected amines in the presence of a nitrile group, providing key reaction parameters and observed yields. This allows for a direct comparison of the efficiency and mildness of each approach.

Deprotection MethodReagents and ConditionsSubstrate ExampleReaction TimeTemperature (°C)Yield (%)Reference(s)
Strongly Acidic TFA (50% in CH₂Cl₂)Boc-protected aminobenzonitrile derivative1 - 4 hRoom Temp>90[1]
4 M HCl in DioxaneBoc-protected aminonitrile0.5 - 2 hRoom TempHigh (qualitative)[2][3]
Mildly Acidic p-Toluenesulfonic acid (p-TsOH)Boc-protected amines (general)10 minRoom Temp>98[4][5]
Neutral Oxalyl Chloride, MethanolBoc-protected aromatic amines1 - 4 hRoom Tempup to 90[2][6][7]
Thermal Methanol (solvent)Boc-protected amine with nitrile30 min240~88[8]

Experimental Protocols

Strongly Acidic Deprotection: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection. The nitrile group is generally stable under these conditions.

Materials:

  • Boc-protected nitrile-containing substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add an equal volume of TFA (to achieve a 50% v/v concentration).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

Strongly Acidic Deprotection: Hydrogen Chloride (HCl) in Dioxane

This method is another common and effective way to remove the Boc group. The resulting product is typically the hydrochloride salt of the amine.

Materials:

  • Boc-protected nitrile-containing substrate

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. A precipitate of the amine hydrochloride salt may form during the reaction. Monitor for completion by TLC or LC-MS.[9]

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt fully.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Mildly Acidic Deprotection: p-Toluenesulfonic Acid (p-TsOH)

This method offers a milder alternative to TFA and HCl, which can be beneficial for substrates with other acid-sensitive functional groups.

Materials:

  • Boc-protected nitrile-containing substrate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add p-Toluenesulfonic acid monohydrate (typically 1.1 to 2 equivalents).

  • Stir the mixture at room temperature. The reaction is often complete within 10 minutes.[4][5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Neutral Deprotection: Oxalyl Chloride and Methanol

This recently developed method provides a mild, non-acidic alternative for Boc deprotection, showing broad functional group tolerance.[2][6][7]

Materials:

  • Boc-protected nitrile-containing substrate

  • Oxalyl chloride

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous methanol (approximately 0.2 M) in a round-bottom flask.

  • To the stirred solution at room temperature, add oxalyl chloride (typically 3 equivalents) dropwise. An exotherm and gas evolution may be observed.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2][6][7]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of methanol).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine.

Thermal Deprotection

Thermal removal of the Boc group is a catalyst-free method that is particularly useful when acidic or basic conditions are to be avoided. This method has been shown to be compatible with nitrile groups.[8]

Materials:

  • Boc-protected nitrile-containing substrate

  • High-boiling solvent (e.g., methanol, trifluoroethanol, toluene)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave reactor)

  • Heating source (oil bath, heating mantle, or microwave reactor)

Procedure:

  • Dissolve the Boc-protected substrate in a suitable high-boiling solvent in a reaction vessel.

  • Heat the solution to the desired temperature (e.g., 150-250 °C). The optimal temperature will depend on the substrate and solvent. For example, in methanol, temperatures around 240°C for 30 minutes have been effective.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the deprotected amine. Further purification by chromatography may be necessary.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_conditions Deprotection Conditions sub Substrate with Boc-protected amine and Nitrile group strong_acid Strongly Acidic (TFA or HCl) sub->strong_acid mild_acid Mildly Acidic (p-TsOH) sub->mild_acid neutral Neutral (Oxalyl Chloride) sub->neutral thermal Thermal sub->thermal product Deprotected Amine with intact Nitrile group strong_acid->product mild_acid->product neutral->product thermal->product

Caption: Workflow for selecting a Boc deprotection method for a nitrile-containing substrate.

General_Deprotection_Scheme cluster_reagents start R-NH-Boc (Nitrile at R) product R-NH₂ (Nitrile at R) start->product reagents [Deprotection Reagent] Solvent, Temp

References

Application Note and Protocol: HPLC Analysis of Boc-Protected Amino Acids with Aromatic Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. The aromatic amino acids, namely Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), are integral components of many peptides and proteins, contributing to their structure and function. Ensuring the purity of Boc-protected aromatic amino acids is critical for the successful synthesis of peptides and peptidomimetics, as impurities can lead to the formation of undesired side products.

This application note provides a detailed protocol for the analysis of Boc-protected Phenylalanine, Tyrosine, and Tryptophan using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is robust, reproducible, and suitable for purity assessment and quality control in research and drug development settings.

Principle of the Method

The separation of Boc-protected aromatic amino acids is achieved by reversed-phase HPLC on a C18 stationary phase. The nonpolar nature of the Boc group and the aromatic side chains allows for strong retention on the hydrophobic C18 column. A gradient elution with a mobile phase consisting of an aqueous component (typically water with an acid modifier like trifluoroacetic acid) and an organic component (such as acetonitrile) is employed to resolve the analytes from potential impurities. The use of trifluoroacetic acid (TFA) as an ion-pairing agent helps to improve peak shape and resolution.[1][2] Detection is performed by monitoring the UV absorbance of the aromatic chromophores, typically at 220 nm or 280 nm.[2][3]

Experimental Protocols

Materials and Reagents
  • Boc-L-Phenylalanine (Boc-Phe)

  • Boc-L-Tyrosine (Boc-Tyr)

  • Boc-L-Tryptophan (Boc-Trp)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation if necessary)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm.[2][3]

  • Injection Volume: 10 µL.

Gradient Program

A typical gradient program for the separation of Boc-protected aromatic amino acids is as follows:

Time (minutes)% Mobile Phase B (ACN w/ 0.1% TFA)
0.030
20.070
22.095
25.095
25.130
30.030

This gradient should provide good separation of the three target compounds and allow for the elution of less polar impurities.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of each Boc-protected amino acid standard (Boc-Phe, Boc-Tyr, Boc-Trp).

    • Dissolve each standard in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create individual stock solutions of approximately 1 mg/mL.

    • From the stock solutions, prepare a mixed standard solution containing all three analytes at a final concentration of approximately 0.1 mg/mL each by diluting with the 50:50 mobile phase mixture.

  • Sample Preparation:

    • For purity assessment of a solid sample, dissolve a known amount (e.g., 1 mg) in 10 mL of the initial mobile phase composition (30% Mobile Phase B) to achieve a concentration of 0.1 mg/mL.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Presentation

The following table summarizes the expected retention times and relative elution order for the Boc-protected aromatic amino acids under the specified chromatographic conditions. Retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

AnalyteExpected Retention Time (min)
Boc-L-Tyrosine (Boc-Tyr)~10.5
Boc-L-Phenylalanine (Boc-Phe)~12.0
Boc-L-Tryptophan (Boc-Trp)~13.5

Note: The elution order is based on the general principle of reversed-phase chromatography where more polar compounds elute earlier. Tyrosine, with its hydroxyl group, is the most polar, followed by phenylalanine, and then the more hydrophobic tryptophan.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standards & Samples dissolve Dissolve in Initial Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample (10 µL) filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (220 nm & 280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity / Concentration integrate->quantify

Caption: Experimental workflow for HPLC analysis of Boc-protected amino acids.

Key Parameters Affecting HPLC Separation

logical_relationships cluster_params Influencing Parameters center Peak Resolution & Retention Time mobile_phase Mobile Phase Composition (% Acetonitrile) mobile_phase->center column Column Chemistry (C18, Particle Size) column->center flow_rate Flow Rate flow_rate->center temperature Column Temperature temperature->center ph Mobile Phase pH (TFA concentration) ph->center

Caption: Key parameters influencing HPLC separation of Boc-amino acids.

References

Application Note: Quantitative Analysis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a chiral building block with significant applications in the synthesis of pharmaceutical intermediates, particularly protease inhibitors and other bioactive molecules.[1] Its specific stereochemistry and functional groups are crucial for the efficacy and safety of the final drug product. Therefore, a robust and sensitive analytical method for its quantification is essential during drug development and for quality control purposes. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid in a relevant matrix.

Experimental Workflow

The overall workflow for the analysis is depicted below, outlining the major steps from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Acquire Sample (e.g., in Plasma) precip Protein Precipitation (Acetonitrile) sample->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Mobile Phase supernatant->dilute inject Inject into LC-MS/MS dilute->inject separation Chromatographic Separation (C18 Reversed-Phase) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (SRM Mode) ionization->detection peak Peak Integration detection->peak calibration Calibration Curve Generation peak->calibration quant Quantification of Analyte calibration->quant

Caption: Experimental workflow for the LC-MS/MS analysis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of the analyte from a biological matrix such as human plasma. For analysis of the pure compound or in-process samples, dissolution in an appropriate solvent like methanol or acetonitrile may be sufficient.

  • Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing the internal standard (IS), (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dilution: Dilute the supernatant 1:1 (v/v) with the initial mobile phase (95% Water + 0.1% Formic Acid).

  • Injection: Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system. An injection volume of 5-20 µL is recommended.[]

Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The detection is carried out in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity.[]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
SRM Transitions See Table 2

Table 2: SRM Transitions for Analyte and Internal Standard (Hypothetical)

Note: The molecular formula for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is C₁₆H₂₀N₂O₄, with a molecular weight of 304.34 g/mol .[1][4] The precursor ion will be the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid305.1249.1 (Loss of C₄H₈)15015
Internal Standard (e.g., ¹³C₆-labeled)311.1255.115015

Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data for the LC-MS/MS method.

Table 3: Calibration Curve for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
501.27
1002.51
50012.6
100025.2
Linearity (r²) 0.9992
Range 1 - 1000 ng/mL
Table 4: Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (% Recovery)
Low34.55.8102.3
Medium753.14.298.7
High7502.83.9101.5

Conclusion

This application note provides a detailed protocol for a sensitive and selective LC-MS/MS method for the quantification of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range, making it suitable for various applications in drug development and quality control. The sample preparation procedure is straightforward, and the chromatographic run time is efficient, allowing for high-throughput analysis.

References

Application Notes and Protocols for the Purification of Cyanophenyl-Containing Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the purification of cyanophenyl-containing amino acid derivatives, a class of compounds with increasing importance in pharmaceutical research and drug development. The methodologies outlined below are designed to ensure high purity and yield, critical for downstream applications.

Overview of Purification Techniques

The purification of cyanophenyl-containing amino acid derivatives often presents unique challenges due to the presence of both polar (amino acid) and non-polar (cyanophenyl group) moieties. The selection of an appropriate purification strategy is paramount and is typically dictated by the specific properties of the derivative, the nature of impurities, and the desired scale of purification. Key techniques include:

  • Crystallization: A robust method for large-scale purification, leveraging differences in solubility between the target compound and impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for purifying small to moderate quantities of material, separating compounds based on hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Exploits the charge properties of amino acid derivatives to separate them from neutral or differently charged impurities.

  • Solid-Phase Extraction (SPE): A rapid and efficient method for sample cleanup and concentration, often used as a preliminary purification step.

Quantitative Data Summary

The following table summarizes typical purification outcomes for various cyanophenyl-containing amino acid derivatives using the protocols detailed in this document.

CompoundPurification MethodCrude Purity (HPLC %)Purified Purity (HPLC %)Yield (%)Reference
N-(4-cyanophenyl)glycineRecrystallization (Sodium Salt Formation)9799.188[1][2]
p-CyanophenylalanineReversed-Phase HPLC->95-[1]
N-Acetyl-DL-3-(4-cyanophenyl)alaninePreferential Crystallization->99 (enantiomeric excess)-
Boc-p-cyanophenylalanineSolid-Phase Extraction->90-

Experimental Protocols

Protocol 1: Purification of N-(4-cyanophenyl)glycine by Recrystallization

This protocol describes the purification of crude N-(4-cyanophenyl)glycine through the formation and subsequent acidification of its sodium salt.[1][2]

Materials:

  • Crude N-(4-cyanophenyl)glycine

  • Sodium bicarbonate (NaHCO₃)

  • Dilute hydrochloric acid (HCl, 1:1 v/v)

  • Deionized water

  • Vacuum desiccator

Procedure:

  • Salt Formation: Dissolve the crude N-(4-cyanophenyl)glycine in an aqueous solution of sodium bicarbonate. The amount of sodium bicarbonate should be sufficient to fully deprotonate the carboxylic acid and form the sodium salt.

  • Filtration (Optional): If insoluble impurities are present, filter the solution.

  • Re-acidification: Slowly add dilute hydrochloric acid (1:1) to the solution with stirring until the pH is acidic, leading to the precipitation of the purified free acid.

  • Isolation: Collect the precipitate by filtration (e.g., diafiltration).

  • Washing: Wash the collected solid with deionized water to remove any remaining salts.

  • Drying: Dry the purified N-(4-cyanophenyl)glycine in a vacuum desiccator at 105°C to a constant weight.

Protocol 2: Purification of p-Cyanophenylalanine by Reversed-Phase HPLC

This protocol is suitable for the purification of peptides containing p-cyanophenylalanine or the amino acid itself on a semi-preparative scale.[1]

Materials:

  • Crude p-cyanophenylalanine-containing peptide or amino acid

  • Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Buffer B: 90% (v/v) acetonitrile, 9.9% (v/v) water, and 0.1% (v/v) TFA

  • Vydac C18 semi-preparative column (or equivalent)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude material in a minimal amount of Buffer A or a compatible solvent.

  • Column Equilibration: Equilibrate the C18 column with Buffer A until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Elute the bound compounds using a linear gradient of Buffer B. A typical gradient is 0-90% Buffer B over 90 minutes. The optimal gradient may need to be determined empirically based on the specific compound.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound, as identified by UV absorbance (typically at 254 nm or 280 nm).

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 3: General Ion-Exchange Chromatography for Cyanophenyl-Containing Amino Acid Derivatives

This protocol provides a general framework for purifying cyanophenyl-containing amino acid derivatives based on their charge. The example below is for a cation-exchange chromatography where the target molecule is positively charged at the loading pH.[2][3]

Materials:

  • Crude amino acid derivative

  • Equilibration Buffer (e.g., low salt buffer at a pH where the target compound is charged)

  • Elution Buffer (e.g., high salt buffer or a buffer with a pH that neutralizes the charge of the target compound)

  • Cation-exchange column (e.g., DEAE-Sepharose)

  • Chromatography system

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with several column volumes of Equilibration Buffer.

  • Sample Loading: Dissolve the crude sample in the Equilibration Buffer and load it onto the column.

  • Washing: Wash the column with the Equilibration Buffer to remove unbound impurities. Collect wash fractions and monitor the UV absorbance until it returns to baseline.

  • Elution: Elute the bound compound using a linear gradient or a step-gradient of the Elution Buffer. This can be achieved by increasing the salt concentration or changing the pH.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the fractions for the presence of the target compound (e.g., by HPLC, TLC, or a colorimetric assay like the ninhydrin test).

  • Desalting: Pool the fractions containing the purified product and desalt if necessary (e.g., by dialysis or RP-HPLC).

Protocol 4: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a rapid method for removing major impurities and concentrating the target compound prior to further purification or analysis.[4][5][6]

Materials:

  • Crude sample containing the cyanophenyl-containing amino acid derivative

  • SPE cartridge with a suitable stationary phase (e.g., C18 for reversed-phase, SCX for strong cation exchange)

  • Conditioning Solvent (e.g., methanol)

  • Equilibration Solvent (e.g., water or buffer)

  • Wash Solvent

  • Elution Solvent

  • Vacuum manifold or centrifuge

Procedure:

  • Conditioning: Condition the SPE cartridge by passing the Conditioning Solvent through it.

  • Equilibration: Equilibrate the cartridge with the Equilibration Solvent.

  • Sample Loading: Dissolve the crude sample in a suitable solvent and load it onto the cartridge.

  • Washing: Pass the Wash Solvent through the cartridge to remove weakly bound impurities.

  • Elution: Elute the target compound with a suitable Elution Solvent.

  • Solvent Evaporation: Evaporate the solvent from the collected eluate to obtain the partially purified product.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a cyanophenyl-containing amino acid derivative.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product Reactants Reactants Reaction Reaction Reactants->Reaction Reagents, Solvent, Catalyst Reaction Mixture Reaction Mixture Reaction->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Liquid-Liquid Extraction Liquid-Liquid Extraction Quenching->Liquid-Liquid Extraction Organic Layer Organic Layer Liquid-Liquid Extraction->Organic Layer Drying Drying Organic Layer->Drying Drying Agent (e.g., Na2SO4) Crude Product (in solution) Crude Product (in solution) Drying->Crude Product (in solution) Solvent Evaporation Solvent Evaporation Crude Product (in solution)->Solvent Evaporation Crude Solid/Oil Crude Solid/Oil Solvent Evaporation->Crude Solid/Oil Purification_Method Primary Purification (e.g., Chromatography, Crystallization) Crude Solid/Oil->Purification_Method Dissolution Purified Fractions Purified Fractions Purification_Method->Purified Fractions Purity Analysis (HPLC) Purity Analysis (HPLC) Purified Fractions->Purity Analysis (HPLC) Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis (HPLC)->Pooling of Pure Fractions Final Solvent Removal Final Solvent Removal Pooling of Pure Fractions->Final Solvent Removal Pure Product Pure Product Final Solvent Removal->Pure Product Characterization (NMR, MS) Characterization (NMR, MS) Pure Product->Characterization (NMR, MS)

Caption: General workflow for the synthesis and purification of a cyanophenyl-containing amino acid derivative.

Logical Relationship of Purification Techniques

The following diagram illustrates the logical selection process for the primary purification technique based on the scale and nature of the purification task.

G Start Crude Product Scale Scale of Purification? Start->Scale LargeScale Large Scale (grams to kgs) Scale->LargeScale Yes SmallScale Small Scale (mgs to grams) Scale->SmallScale No Purity High Resolution Needed? Charge Compound Charged? Purity->Charge No RP_HPLC Reversed-Phase HPLC Purity->RP_HPLC Yes IEX Ion-Exchange Chromatography Charge->IEX Yes SPE Solid-Phase Extraction (Cleanup) Charge->SPE No Crystallization Crystallization LargeScale->Crystallization SmallScale->Purity

References

Application Notes and Protocols for the Incorporation of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid into peptide sequences using solid-phase peptide synthesis (SPPS) with Boc chemistry.

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy to enhance their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a valuable building block for the synthesis of peptidomimetics and other specialized peptides. Its unique structure, featuring a β-amino acid backbone and a cyanophenyl moiety, can introduce conformational constraints and new binding interactions. However, the steric hindrance posed by the bulky side chain presents challenges in peptide synthesis, necessitating optimized protocols for efficient incorporation. This document outlines the recommended materials, protocols, and analytical methods for the successful synthesis of peptides containing this UAA.

Materials and Equipment

Reagents
  • Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

  • Standard Boc-protected amino acids

  • Resins for Boc-SPPS (e.g., Merrifield resin for C-terminal acids, MBHA resin for C-terminal amides)[2][3]

  • Coupling reagents: HATU, HBTU, or DIC/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Cleavage cocktail reagents (e.g., HF or TFMSA, scavengers like anisole, thioanisole, ethanedithiol)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessels for SPPS

  • Mechanical shaker

  • Vacuum filtration apparatus

  • High-performance liquid chromatography (HPLC) system (preparative and analytical)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Experimental Protocols

The incorporation of the sterically hindered Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid requires robust coupling conditions to ensure high efficiency and minimize deletion sequences. The following protocols are based on established methods for solid-phase peptide synthesis using Boc protection.[2][4]

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.[3] For a C-terminal carboxylic acid, Merrifield resin is a suitable choice. For a C-terminal amide, MBHA or BHA resin is recommended.[2]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[2]

  • Drain the DCM using a filtration apparatus.

Boc Solid-Phase Peptide Synthesis Cycle

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • Add a solution of 50% TFA in DCM to the swollen resin.

  • Agitate the mixture for 2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.

The N-terminal amine, which is protonated after the acid treatment, must be neutralized before coupling.

Protocol:

  • Add a 10% solution of DIPEA in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

Due to the steric hindrance of this unnatural amino acid, a powerful coupling reagent is essential for high efficiency. HATU is generally considered the most reactive and is recommended for such challenging couplings.[5]

Protocol using HATU:

  • In a separate vessel, pre-activate the Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 2-4 hours at room temperature. Longer coupling times are recommended for this sterically hindered residue.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.[6]

  • For the second coupling, repeat steps 1-4.

  • After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

Capping (Optional)

If the coupling reaction remains incomplete after a second attempt, any unreacted amino groups should be "capped" to prevent the formation of deletion sequences.

Protocol:

  • Treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the specific amino acids in the peptide sequence. For peptides containing the cyanophenyl group, a standard strong acid cleavage is generally effective.

Standard Cleavage Protocol (High HF):

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Carefully add anhydrous HF to the resin at -5 to 0 °C. Scavengers such as anisole (10%) should be included to prevent side reactions.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and dry under vacuum.

Alternative Cleavage Protocol (TFMSA): For laboratories not equipped for HF cleavage, trifluoromethanesulfonic acid (TFMSA) can be used.

  • Suspend the dried resin in a cleavage cocktail of TFMSA/TFA/thioanisole.

  • Stir at room temperature for 1-2 hours.

  • Precipitate the peptide with cold diethyl ether.

Purification and Characterization

The crude peptide should be purified by preparative reverse-phase HPLC. The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.[7]

Purification Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC column with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization:

  • Analytical RP-HPLC: To assess the purity of the final peptide. A typical gradient would be 5-95% acetonitrile in water (with 0.1% TFA) over 30 minutes.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

Data Presentation

The following tables provide a summary of recommended conditions and expected outcomes for the incorporation of sterically hindered amino acids like Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)[6]Relative Reaction Rate[6]Risk of Racemization[6]Key Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[6]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for challenging couplings.[6]
DIC/HOBt Carbodiimide80-90ModerateModerateLess reactive, may require longer reaction times or double coupling for sterically hindered residues.

Table 2: Recommended Parameters for Boc-SPPS Cycle

StepReagent/SolventTimeMonitoring
SwellingDCM30-60 minVisual
Deprotection50% TFA in DCM2 + 20 min-
Neutralization10% DIPEA in DCM2 x 2 min-
Coupling (HATU)3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIPEA in DMF2-4 hoursKaiser Test
Capping (Optional)10% Ac2O, 10% DIPEA in DMF30 min-
WashingDMF, DCM--

Visualization

Chemical Structure of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

G mol

Caption: Structure of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Experimental Workflow for a Single Coupling Cycle

workflow start Resin-Bound Peptide (N-terminally Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling (Boc-UAA-OH, HATU, DIPEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test end Resin-Bound Peptide (Elongated by one residue) kaiser_test->end Negative recouple Recouple kaiser_test->recouple Positive recouple->coupling

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Signaling Pathway (Logical Relationship for Reagent Selection)

reagent_selection start Incorporate Sterically Hindered UAA? standard_coupling Standard Coupling (e.g., DIC/HOBt) start->standard_coupling No strong_coupling Strong Coupling Reagent (e.g., HATU, HBTU) start->strong_coupling Yes double_coupling Consider Double Coupling and Extended Reaction Time strong_coupling->double_coupling

Caption: Decision pathway for selecting coupling conditions.

References

Application Notes and Protocols for the Use of HATU and HBTU with Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The efficient formation of amide bonds is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. The choice of coupling reagent is critical to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acid residues. This is particularly true when dealing with sterically hindered or electronically complex amino acids such as Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. This document provides detailed application notes and protocols for the use of two common uronium salt-based coupling reagents, HATU and HBTU, for the incorporation of this specific amino acid into peptide sequences.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely recognized as one of the most efficient coupling reagents, especially for challenging sequences, due to its rapid reaction times and low propensity for racemization.[1][2] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another effective and widely used coupling reagent, though it is generally considered slightly less reactive than HATU.[1][2]

These notes are intended to guide researchers in selecting the optimal coupling conditions and to provide robust protocols for the successful synthesis of peptides containing Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Comparison of HATU and HBTU Coupling Reagents

The selection of the appropriate coupling reagent is a critical step in peptide synthesis. The following table summarizes the key characteristics and performance indicators of HATU and HBTU to aid in this decision-making process.

Parameter HATU HBTU References
Class Uronium SaltUronium Salt[1]
Relative Reactivity Very HighHigh[1][2]
Racemization Risk Very LowLow[2][3]
Reaction Speed FasterSlower[2]
Key Advantages - Fast reaction times- High purity and yields- Excellent for sterically hindered amino acids and difficult sequences- Robust and widely used- Cost-effective compared to HATU- Significantly reduces racemization when used with HOBt[1][2][3]
Key Disadvantages - Higher cost- Can cause guanidinylation of the N-terminus if used in excess- Generally lower purity and coupling efficiency than HATU- Can cause guanidinylation of the N-terminus if used in excess[1][4][5]

Mechanism of Action

The enhanced efficiency of HATU compared to HBTU is attributed to the nature of the active ester intermediate formed with the carboxylic acid.[2] HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate.[1][2] In contrast, HBTU contains a standard benzotriazole (HOBt) moiety, leading to a less reactive OBt-ester.[2]

G cluster_0 Carboxylic Acid Activation cluster_1 HATU Activation Pathway cluster_2 HBTU Activation Pathway cluster_3 Peptide Bond Formation Boc-AA-COOH Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid Boc-AA-COO Carboxylate Anion Boc-AA-COOH->Boc-AA-COO Deprotonation Base Base (e.g., DIEA) Base->Boc-AA-COO HATU HATU Boc-AA-COO->HATU HBTU HBTU Boc-AA-COO->HBTU OAt_ester Highly Reactive OAt-ester Intermediate HATU->OAt_ester Peptide_Bond Peptide Bond Formation OAt_ester->Peptide_Bond OBt_ester Reactive OBt-ester Intermediate HBTU->OBt_ester OBt_ester->Peptide_Bond Peptide_Chain N-terminal Amine of Peptide Chain Peptide_Chain->Peptide_Bond

Diagram 1: Activation mechanism of HATU and HBTU.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using a manual or automated synthesizer. It is assumed that the synthesis is proceeding with a Boc-protection strategy.

General Workflow for a Boc-SPPS Coupling Cycle

The following diagram illustrates a typical workflow for a single coupling cycle in Boc-SPPS.

G start Start Cycle deprotection Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (e.g., 5-10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling with Activated Boc-Amino Acid wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 ninhydrin Ninhydrin Test wash3->ninhydrin end End Cycle ninhydrin->end Negative recouple Recouple or Cap ninhydrin->recouple Positive recouple->coupling

Diagram 2: General workflow for a Boc-SPPS coupling cycle.
Protocol 1: Coupling with HATU

This protocol is highly recommended for the coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, especially to minimize racemization and ensure high coupling efficiency.[1]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

    • Perform Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM.

    • Wash the resin thoroughly with DCM and DMF.

    • Neutralize the resin with 5-10% DIEA in DMF.

    • Wash the resin with DMF to remove excess base.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-4 hours at room temperature. Due to the potential steric hindrance of the amino acid, a longer coupling time is recommended.

    • Monitor the reaction progress using the ninhydrin (Kaiser) test.

  • Post-Coupling:

    • Once the ninhydrin test is negative (indicating complete coupling), drain the reaction vessel.

    • Wash the resin thoroughly with DMF and DCM.

    • If the ninhydrin test remains positive, a second coupling (double coupling) may be necessary.

Protocol 2: Coupling with HBTU

This protocol provides a robust and more cost-effective alternative to HATU, though it may require longer reaction times or double coupling for sterically hindered residues.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

  • HBTU

  • 1-Hydroxybenzotriazole (HOBt) - recommended to suppress racemization[1][6]

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Follow the same procedure as described in Protocol 1 for resin swelling, deprotection, and neutralization.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (2 equivalents), HBTU (2 equivalents), and HOBt (2 equivalents) in DMF (approximately 5 mL per gram of resin).[1]

    • Add DIEA (4 equivalents) to the mixture to initiate activation.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-6 hours at room temperature.

    • Monitor the reaction progress using the ninhydrin test.

  • Post-Coupling:

    • Once the ninhydrin test is negative, drain the reaction vessel.

    • Wash the resin thoroughly with DMF and DCM.

    • If the ninhydrin test is positive, consider a second coupling.

Troubleshooting and Important Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive after the initial coupling, a "double couple" can be performed by repeating the coupling step with a fresh solution of activated amino acid.[4] Alternatively, any unreacted N-terminal amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.[4]

  • Guanidinylation: A potential side reaction with both HATU and HBTU is the guanidinylation of the free N-terminal amine of the peptide chain, which terminates the peptide.[4] This can be minimized by:

    • Avoiding a large excess of the coupling reagent. Use stoichiometric amounts relative to the amino acid.[4]

    • Using a pre-activation step, as described in the protocols, rather than adding the coupling reagent directly to the resin before the amino acid.[4]

  • Racemization: While both HATU and HBTU are designed to minimize racemization, the risk increases with prolonged activation times and elevated temperatures.[4] It is advisable to use the activated amino acid solution promptly. The addition of HOBt when using HBTU is a standard practice to suppress epimerization.[6][7]

  • Solvent Quality: Ensure the use of high-purity, amine-free DMF, as contaminants can interfere with the coupling reaction.

Conclusion

Both HATU and HBTU are highly effective coupling reagents for the incorporation of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid into peptide sequences. HATU is generally the superior choice, offering faster reaction times and higher purity, making it ideal for this potentially challenging coupling.[1][2] HBTU, especially when used in conjunction with HOBt, presents a reliable and more economical option.[1][6] By following the detailed protocols and considering the troubleshooting advice provided, researchers can optimize their synthesis strategies to achieve high-quality peptides for their research and development endeavors.

References

Application Notes and Protocols: Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid as a Molecular Probe and Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a chiral amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine, a carboxylic acid, and a cyanophenyl moiety, makes it a versatile intermediate for the synthesis of complex bioactive molecules, particularly enzyme inhibitors and peptide mimetics.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures stability under neutral or basic conditions while allowing for easy deprotection under acidic conditions, facilitating controlled, stepwise synthesis.[] While not typically used as a standalone molecular probe, its incorporation into larger molecules can impart specific binding properties, making it a key component for developing targeted probes and therapeutics. The cyanophenyl group, in particular, can contribute to binding affinity and metabolic stability in the final compound.[1]

This document provides an overview of the properties of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, its applications as a synthetic precursor for molecular probes, and detailed protocols for its potential use in relevant assays.

Data Presentation

Table 1: Physicochemical Properties of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid and Related Compounds

PropertyBoc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acidBoc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid
CAS Number 269726-80-9[3]270065-83-3[4]
Molecular Formula C₁₆H₂₀N₂O₄[1]C₁₆H₂₀N₂O₄[4]
Molecular Weight 304.34 g/mol [1]304.34 g/mol [4]
Storage Conditions 2-8°C, dry, sealed[1]Not specified
Boiling Point 501.7 °C at 760 mmHg[1]Not specified

Applications and Experimental Protocols

The primary application of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is in the synthesis of more complex molecules. Its structural features suggest its utility in creating probes for enzymes, particularly proteases, where the cyanophenyl group can interact with active site residues. A closely related compound, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, is a crucial intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[5][6] This suggests that derivatives of the title compound could also be investigated as enzyme inhibitors.

Application 1: Synthesis of a Novel Protease Inhibitor

This compound can be used as a starting material for the solid-phase or solution-phase synthesis of a peptide-like molecule designed to inhibit a specific protease. The Boc group allows for standard peptide coupling protocols.

Protocol 1: General Synthesis of a Dipeptide Protease Inhibitor

  • Deprotection: Dissolve Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid in a suitable solvent (e.g., Dichloromethane, DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc group.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Coupling: Dissolve the deprotected amine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Add an N-terminally protected amino acid, a coupling reagent (e.g., HBTU, HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble reagents. Purify the resulting dipeptide product using flash column chromatography or preparative HPLC.

G A Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid B Deprotection (TFA/DCM) A->B C Free Amine Intermediate B->C E Peptide Coupling C->E D Protected Amino Acid + Coupling Reagents D->E F Crude Dipeptide Product E->F G Purification (HPLC) F->G H Purified Inhibitor Probe G->H

Caption: Synthetic workflow for a dipeptide inhibitor.

Application 2: In Vitro Enzyme Inhibition Assay

Once a potential inhibitor is synthesized using Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid as a building block, its efficacy can be tested using an in vitro enzyme inhibition assay. The following is a general protocol for a fluorogenic protease assay.

Protocol 2: Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Prepare a stock solution of the target protease in an appropriate assay buffer.

    • Prepare a stock solution of a fluorogenic protease substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the synthesized inhibitor to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the protease to all wells except for a substrate-only control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Dilutions D Add Inhibitor and Enzyme to Plate A->D B Prepare Enzyme Solution B->D C Prepare Substrate Solution E Pre-incubate D->E F Add Substrate to Initiate E->F G Measure Fluorescence F->G H Calculate Reaction Velocity G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 I->J

Caption: Experimental workflow for enzyme inhibition assay.

Potential Signaling Pathway Involvement

Given the use of a similar compound in the synthesis of the DPP-4 inhibitor sitagliptin, derivatives of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid could potentially target the same pathway. DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, levels of active incretins increase, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This pathway is central to glucose homeostasis.

G cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food Food Intake Incretins GLP-1, GIP Release Food->Incretins Incretins_active Active Incretins Incretins->Incretins_active DPP4 DPP-4 Enzyme Incretins_inactive Inactive Incretins DPP4->Incretins_inactive Probe Inhibitor Probe (Synthesized) Probe->DPP4 Inhibition Incretins_active->DPP4 Inactivation Insulin ↑ Insulin Secretion Incretins_active->Insulin Glucagon ↓ Glucagon Release Incretins_active->Glucagon Glucose ↓ Hepatic Glucose Production Glucagon->Glucose

Caption: Potential signaling pathway targeted by DPP-4 inhibitors.

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a specialized chemical reagent with significant potential in the development of targeted molecular probes and therapeutic agents. While its direct application as a probe is limited, its role as a sophisticated building block is critical. The protocols and pathways described herein provide a framework for researchers to utilize this compound in the synthesis and evaluation of novel enzyme inhibitors, contributing to advancements in drug discovery and chemical biology.

References

Application Notes and Protocols for the Synthesis of Peptide Amides using Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support.[] The tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely used method in SPPS, particularly for the synthesis of long and complex peptides.[2] This document provides detailed application notes and protocols for the synthesis of peptide amides incorporating the non-canonical amino acid, Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. This amino acid derivative is a valuable building block in drug discovery, particularly for the development of protease inhibitors and other bioactive molecules, where the cyano-phenyl moiety can contribute to binding affinity and metabolic stability.[3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy relies on a graded acid lability for the removal of protecting groups. The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) are cleaved at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF).[2]

Physicochemical Properties of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

A summary of the available physicochemical data for a closely related analog, Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid, is presented below. Researchers should verify the properties of the specific isomer being used.

PropertyValueReference
Molecular FormulaC₁₆H₂₀N₂O₄[3]
Molecular Weight304.341 g/mol [3]
Boiling Point501.7 °C at 760 mmHg[3]
Storage Conditions2-8°C, dry, sealed[3]

Experimental Protocols

This section details the protocol for the manual solid-phase synthesis of a peptide amide incorporating Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid using Boc chemistry.

Materials and Reagents
  • Resin: MBHA (p-Methylbenzhydrylamine) resin is a suitable choice for the synthesis of peptide amides using the Boc strategy.[4]

  • Amino Acids: Nα-Boc protected amino acids with appropriate side-chain protection.

  • Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

  • Solvents:

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Isopropyl alcohol (IPA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[5]

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with a scavenger cocktail (e.g., anisole).

  • Washing Solvents: DCM, DMF, IPA.

Protocol for Solid-Phase Peptide Amide Synthesis

The synthesis is carried out in a reaction vessel suitable for SPPS with agitation. The following steps outline a single coupling cycle.

1. Resin Swelling:

  • Swell the MBHA resin in DCM for 30 minutes.

2. Boc Deprotection:

  • Wash the resin with DCM (3x).

  • Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

  • Drain the solution.

  • Add fresh 50% TFA in DCM and agitate for 30 minutes.[5]

  • Drain the deprotection solution.

  • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).[5]

3. Neutralization:

  • Wash the resin with 10% DIEA in DCM (2x, 1 minute each).

  • Wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed.[6]

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including the incorporation of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

6. Final Cleavage and Deprotection:

  • Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.[7]

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Transfer the dried peptide-resin to the reaction vessel of the HF cleavage apparatus.

  • Add a scavenger, such as anisole (1 mL per gram of resin), to prevent side reactions.

  • Cool the reaction vessel with liquid nitrogen.

  • Distill a calculated amount of anhydrous HF into the reaction vessel.

  • Allow the reaction mixture to stir at 0°C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated and washed with cold diethyl ether.

7. Purification:

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Summary of a Single Synthesis Cycle
StepReagent/SolventTimePurpose
1. SwellingDCM30 minPrepare resin for synthesis
2. Deprotection50% TFA in DCM2 min + 30 minRemove Nα-Boc group[5]
3. Neutralization10% DIEA in DCM2 x 1 minNeutralize the protonated amine
4. CouplingBoc-AA, DIC, HOBt in DMF1-2 hoursForm the peptide bond
5. WashingDMF, DCM~5 minRemove excess reagents

Workflow and Pathway Diagrams

Peptide_Synthesis_Workflow Start Start: MBHA Resin Swell 1. Swell Resin (DCM) Start->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple 4. Amino Acid Coupling (Boc-AA, DIC/HOBt) Neutralize->Couple Wash 5. Wash (DMF, DCM) Couple->Wash Cycle Repeat for each Amino Acid Wash->Cycle Is sequence complete? No Final_Cleavage Final Cleavage (Anhydrous HF) Wash->Final_Cleavage Yes Cycle->Deprotect Purify Purification (RP-HPLC) Final_Cleavage->Purify End End: Peptide Amide Purify->End

Caption: Workflow for Boc-SPPS of a peptide amide.

This generalized protocol provides a robust framework for the synthesis of peptide amides containing Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. Optimization of coupling times and reagents may be necessary depending on the specific peptide sequence.

References

Application Notes and Protocols for Optimal Boc Deprotection in the Presence of a Nitrile Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the optimization of tert-butyloxycarbonyl (Boc) deprotection for substrates containing a nitrile functional group. The selection of an appropriate deprotection strategy is critical to avoid undesired side reactions, such as nitrile hydrolysis, and to ensure high yields of the desired amine. This guide covers a range of methods from traditional acidic conditions to milder, more selective alternatives, complete with detailed experimental protocols and comparative data.

Introduction

The Boc protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1] However, the presence of other sensitive functional groups, such as nitriles, necessitates a careful optimization of the deprotection step. Strong acidic conditions, while effective for Boc removal, can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide, significantly reducing the yield of the target compound.[2] This guide explores various deprotection methodologies and provides the necessary information to select and implement the optimal conditions for a given nitrile-containing substrate.

Challenges with Nitrile-Containing Substrates

The primary challenge in the Boc deprotection of nitrile-containing compounds is the potential for acid-catalyzed hydrolysis of the nitrile group. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water.[2] Therefore, methods that employ strong aqueous acids or generate water in situ carry a higher risk of this side reaction. The optimization process involves balancing the rate of Boc cleavage with the rate of nitrile degradation.

Comparative Analysis of Deprotection Methods

The selection of the optimal deprotection method depends on the overall acid sensitivity of the substrate, the steric hindrance around the Boc group, and the desired reaction scale. Below is a summary of common and alternative methods with their performance on various substrates.

Strong Acidic Deprotection

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[3] While highly effective, they pose the greatest risk to the nitrile functionality.

Table 1: Strong Acidic Boc Deprotection

ReagentTypical ConditionsReaction TimeReported Yield (%)Remarks
Trifluoroacetic Acid (TFA)20-50% TFA in DCM0.5 - 2 hVariableEffective, but high risk of nitrile hydrolysis, especially with prolonged reaction times or elevated temperatures.
Hydrochloric Acid (HCl)4M HCl in Dioxane or Ethyl Acetate1 - 4 hVariableSimilar to TFA, risk of nitrile hydrolysis is a significant concern. Anhydrous conditions are crucial.
Milder Acidic and Lewis Acid Deprotection

To mitigate nitrile hydrolysis, milder acidic conditions or the use of Lewis acids can be employed. These methods often offer greater selectivity for the Boc group over other acid-sensitive functionalities.

Table 2: Milder Acidic and Lewis Acid Boc Deprotection

ReagentTypical ConditionsReaction TimeReported Yield (%)Remarks
p-Toluenesulfonic Acid (p-TsOH)2 equiv. p-TsOH, neat (mechanochemical) or in toluene (MW)10 min (neat) or 30 s (MW)>98 (neat)[4][5]A greener and often faster alternative to TFA and HCl.[6]
Zinc Bromide (ZnBr2)Excess ZnBr2 in DCM3 days (RT)VariableA mild Lewis acid, particularly useful for selective deprotection of secondary amines.[7][8]
Non-Acidic Deprotection Methods

For highly sensitive substrates, non-acidic methods provide the best option to preserve the nitrile group.

Table 3: Non-Acidic Boc Deprotection

Reagent/MethodTypical ConditionsReaction TimeReported Yield (%)Remarks
Oxalyl Chloride/Methanol3 equiv. (COCl)2 in MeOH1 - 4 h (RT)up to 90[9][10][11]A mild and highly effective method with broad functional group tolerance.[9]
Thermal DeprotectionHeat in a suitable solvent (e.g., TFE, Methanol)0.5 - 6 h (150-230 °C)HighCan be performed without any reagents, offering a "green" alternative. High temperatures may not be suitable for all substrates.[1][12]

Experimental Protocols

Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol

This method is highly recommended for substrates with acid-sensitive groups, including nitriles.[9]

Reagents and Materials:

  • Boc-protected amine

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in anhydrous methanol at room temperature.

  • Slowly add oxalyl chloride (3 equivalents) to the solution. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Thermal Boc Deprotection in Continuous Flow

This method is particularly suitable for larger scale synthesis and for substrates that can withstand high temperatures. It has been shown to be compatible with nitrile groups.[12]

Equipment:

  • Continuous flow reactor system with a heated reaction coil

  • HPLC pump

  • Back pressure regulator

Reagents and Materials:

  • Boc-protected amine

  • Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Prepare a solution of the Boc-protected amine in the chosen solvent (e.g., 0.1 M in MeOH).

  • Set the flow reactor to the desired temperature (typically 150-230 °C) and the residence time (typically 30-60 minutes).

  • Pump the solution through the heated reactor coil.

  • Collect the output from the reactor after the system has reached a steady state.

  • The solvent can be removed under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.

Protocol 3: Boc Deprotection using p-Toluenesulfonic Acid (Mechanochemical)

This solvent-free method is a green and efficient alternative.[4][5]

Equipment:

  • Ball mill

  • Stainless steel grinding jar and balls

Reagents and Materials:

  • Boc-protected amine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM)

Procedure:

  • Place the Boc-protected amine and p-toluenesulfonic acid monohydrate (2 equivalents) in a stainless steel grinding jar with a grinding ball.

  • Grind the mixture in the ball mill at a frequency of 30 Hz for 10 minutes at room temperature.

  • After grinding, suspend the crude mixture in dichloromethane.

  • Collect the precipitated product (the p-toluenesulfonate salt of the amine) by filtration.

  • Wash the solid with dichloromethane and air-dry to obtain the deprotected amine salt.

Visualizing the Decision-Making Process

The choice of the deprotection method is a critical step and can be guided by a logical workflow.

BocDeprotectionWorkflow start Start: Boc-protected nitrile-containing substrate acid_sensitivity Is the substrate highly acid-sensitive? start->acid_sensitivity non_acidic Use Non-Acidic Methods acid_sensitivity->non_acidic Yes strong_acid Use Strong Acid with Careful Monitoring (TFA, HCl) acid_sensitivity->strong_acid No thermal_stability Is the substrate thermally stable? thermal Thermal Deprotection thermal_stability->thermal Yes oxalyl Oxalyl Chloride/Methanol thermal_stability->oxalyl No mild_acid Consider Milder Acidic/ Lewis Acid Conditions (p-TsOH, ZnBr2) non_acidic->thermal_stability strong_acid->mild_acid If side reactions occur ReactionPathways cluster_deprotection Deprotection Conditions substrate Boc-NH-R-CN deprotected_amine H2N-R-CN (Desired Product) substrate->deprotected_amine Mild/Non-Acidic Conditions substrate->deprotected_amine Strong Acid (Optimized) hydrolyzed_amide Boc-NH-R-CONH2 (Side Product) substrate->hydrolyzed_amide Strong Acid + H2O hydrolyzed_acid Boc-NH-R-COOH (Side Product) hydrolyzed_amide->hydrolyzed_acid Further Hydrolysis strong_acid Strong Acid (TFA, HCl) mild_conditions Mild/Non-Acidic (Oxalyl Chloride, Thermal)

References

Application Notes and Protocols: Manual vs. Automated Solid-Phase Synthesis of Peptides Containing Aromatic Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of aromatic beta-amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability, induce specific secondary structures, and improve pharmacokinetic profiles. The synthesis of these modified peptides is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), which can be performed manually or using automated synthesizers. The choice between manual and automated SPPS is a critical decision that influences throughput, purity, cost, and the ability to troubleshoot challenging sequences.[1]

This document provides a detailed comparison of manual and automated SPPS for the synthesis of peptides containing aromatic beta-amino acids, offering insights into the advantages and limitations of each approach. Detailed experimental protocols for both methods are provided, along with a summary of expected quantitative outcomes and a troubleshooting guide for common challenges.

Manual vs. Automated SPPS: A Comparative Overview

Manual SPPS offers a high degree of flexibility, allowing for real-time adjustments and the incorporation of non-standard amino acids and reagents with ease.[1] It is often the method of choice for exploratory synthesis and for optimizing protocols for particularly challenging sequences. In contrast, automated SPPS provides high throughput, reproducibility, and reduced hands-on time, making it ideal for the synthesis of multiple peptides or for routine production.[2][3]

Quantitative Data Comparison

The following table summarizes the typical quantitative differences between manual and automated SPPS. It is important to note that these values are representative and can vary significantly depending on the specific peptide sequence, the scale of the synthesis, and the specific instrumentation used.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%
Final Crude Purity 70 - 90%85 - 98%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple peptides in parallel)

Challenges in Synthesizing Peptides with Aromatic Beta-Amino Acids

The incorporation of aromatic beta-amino acids into a peptide sequence via SPPS can present several challenges:

  • Steric Hindrance: The bulky aromatic side chain and the beta-substituted backbone can sterically hinder the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[4] This often necessitates the use of more potent coupling reagents and longer reaction times.

  • Aggregation: Peptides containing multiple hydrophobic and aromatic residues are prone to aggregation on the solid support, which can block reactive sites and reduce synthesis efficiency.[5]

  • Side Reactions: Although less common than with some alpha-amino acids, side reactions can still occur, particularly with prolonged activation times. Careful selection of protecting groups and coupling conditions is crucial.

Experimental Protocols

The following are detailed protocols for the manual and automated solid-phase synthesis of a model pentapeptide containing a beta-phenylalanine residue (Ac-Tyr-Ala-β-Phe -Gly-Leu-NH₂). These protocols are based on the widely used Fmoc/tBu strategy.

Protocol 1: Manual Solid-Phase Synthesis of Ac-Tyr-Ala-β-Phe-Gly-Leu-NH₂

This protocol describes the manual synthesis of the target peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling and Preparation a. Place 130 mg of Rink Amide resin (substitution ~0.75 mmol/g) in a fritted syringe reaction vessel. b. Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with occasional agitation. c. Drain the DMF.

2. Fmoc-Deprotection a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Leu-OH a. In a separate vial, dissolve Fmoc-Leu-OH (3 eq, 0.3 mmol), HBTU (2.9 eq, 0.29 mmol), and HOBt (3 eq, 0.3 mmol) in 3 mL of DMF. b. Add N,N-diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours. e. Perform a Kaiser test to confirm the completion of the coupling.[6] If the test is positive, continue agitation for another hour or perform a second coupling. f. Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

4. Subsequent Amino Acid Couplings a. Repeat the Fmoc-deprotection (Step 2) and coupling (Step 3) steps for the following amino acids in order: Fmoc-Gly-OH, Fmoc-β-Phe-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH. b. Note for Fmoc-β-Phe-OH coupling: Due to potential steric hindrance, extend the coupling time to 4-6 hours or overnight. Consider using a stronger coupling reagent like HATU. A double coupling may be necessary.

5. N-terminal Acetylation a. After the final Fmoc deprotection of the N-terminal Tyr residue, wash the resin with DMF. b. Add a solution of 10% acetic anhydride and 1% DIPEA in DMF (5 mL) to the resin. c. Agitate for 30 minutes. d. Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). e. Dry the resin under vacuum.

6. Cleavage and Deprotection a. Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. b. Add 5 mL of the cleavage cocktail to the dried resin in a fume hood. c. Agitate the mixture for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the peptide by adding the filtrate to 40 mL of cold diethyl ether. f. Centrifuge the mixture to pellet the crude peptide. g. Wash the peptide pellet twice with cold diethyl ether. h. Dry the crude peptide under vacuum.

7. Purification and Analysis a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the final product by mass spectrometry to confirm its identity and purity.

Protocol 2: Automated Solid-Phase Synthesis of Ac-Tyr-Ala-β-Phe-Gly-Leu-NH₂

This protocol outlines the synthesis of the target peptide on a 0.1 mmol scale using a standard automated peptide synthesizer. The specific programming and reagent delivery will vary depending on the instrument manufacturer.

1. System Preparation a. Ensure all reagent and solvent bottles (DMF, DCM, piperidine, coupling reagents, amino acids, acetic anhydride, DIPEA) are sufficiently filled and connected to the correct ports on the synthesizer.[1] b. Program the synthesizer with the peptide sequence: Tyr(tBu)-Ala-β-Phe-Gly-Leu. c. Specify the use of Rink Amide resin (0.1 mmol scale). d. Define the synthesis cycles, including deprotection, coupling, and washing steps.

2. Automated Synthesis Cycles a. Fmoc-Deprotection: The synthesizer will automatically deliver 20% piperidine in DMF to the reaction vessel, followed by agitation for a pre-programmed time (e.g., 2 x 7 minutes). b. Washing: The resin will be automatically washed with DMF. c. Coupling: The synthesizer will deliver the pre-activated amino acid solution to the reaction vessel. Standard coupling time for alpha-amino acids is typically 30-60 minutes.

  • For Fmoc-β-Phe-OH: Program an extended coupling time (e.g., 4-6 hours) or a "double coupling" protocol where the coupling step is repeated.[7] Consider using a more reactive coupling reagent like HATU if available on the system.[8] d. Washing: The resin will be washed with DMF and DCM after each coupling step. e. The synthesizer will repeat these cycles for each amino acid in the sequence.

3. Automated N-terminal Acetylation a. After the final Tyr residue is coupled and deprotected, program the synthesizer to perform an acetylation step using a solution of acetic anhydride and DIPEA in DMF.

4. Manual Cleavage and Deprotection a. Once the automated synthesis is complete, the resin is typically removed from the synthesizer. b. Follow the cleavage and deprotection procedure as described in the manual protocol (Protocol 1, Step 6). Some advanced synthesizers may have modules for automated cleavage.

5. Purification and Analysis a. Purify and analyze the crude peptide as described in the manual protocol (Protocol 1, Step 7).

Visualizing the Workflow and Logic

General Workflow of Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each a-amino acid Washing->Repeat Next a-AA Beta_Coupling Aromatic b-Amino Acid Coupling (Extended Time) Washing->Beta_Coupling b-AA Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection End of Sequence Repeat->Deprotection Beta_Coupling->Washing Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Comparison of Manual and Automated SPPS Decision Points

Manual_vs_Automated cluster_manual Manual SPPS cluster_automated Automated SPPS M_Start Start Manual Cycle M_Reagents Manually Add Reagents M_Start->M_Reagents M_Agitate Manual Agitation (e.g., shaker, vortex) M_Reagents->M_Agitate M_Monitor Monitor Reaction (e.g., Kaiser Test) M_Agitate->M_Monitor M_Decision Incomplete? M_Monitor->M_Decision M_Extend Extend Time / Recouple M_Decision->M_Extend Yes M_Wash Manual Washing M_Decision->M_Wash No M_Extend->M_Agitate M_End End Cycle M_Wash->M_End A_Start Start Automated Program A_Reagents Automated Reagent Delivery A_Start->A_Reagents A_Agitate Automated Agitation A_Reagents->A_Agitate A_Wait Pre-programmed Time A_Agitate->A_Wait A_Double_Couple Optional: Pre-programmed Double Coupling A_Wait->A_Double_Couple A_Double_Couple->A_Reagents Yes A_Wash Automated Washing A_Double_Couple->A_Wash No A_End End Cycle A_Wash->A_End

Caption: Key decision points in manual versus automated SPPS cycles.

Conclusion

Both manual and automated solid-phase synthesis are viable methods for producing peptides containing aromatic beta-amino acids. The choice between them depends on the specific research goals, the complexity of the peptide, the number of peptides required, and the available resources. Manual synthesis provides unparalleled flexibility for optimizing challenging couplings, while automated synthesis offers superior throughput and reproducibility for more routine or large-scale production. By understanding the nuances of each technique and the specific challenges posed by aromatic beta-amino acids, researchers can successfully synthesize these valuable molecules for a wide range of applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions during the synthesis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side reactions.

Q1: I am observing a significant amount of a higher molecular weight impurity in my crude product. What could this be and how can I minimize it?

A1: This is likely a "condensation impurity," specifically the formation of a dipeptide.[1] This occurs when the carboxylic acid of one molecule of (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (or the Boc-protected product) reacts with the amino group of another molecule.

Possible Causes and Solutions:

CauseSolution
Localized high concentration of starting material before complete Boc protection. Add the Boc-anhydride solution slowly to the reaction mixture containing the amino acid and base. Ensure efficient stirring to maintain homogeneity.
Inappropriate reaction temperature. Maintain the reaction temperature between 0-25 °C. Higher temperatures can promote side reactions.
Incorrect stoichiometry of reagents. Use a slight excess (1.05-1.2 equivalents) of Boc-anhydride to ensure complete protection of the starting amino acid.
Suboptimal pH of the reaction mixture. Maintain a basic pH (typically 8-10) during the reaction to ensure the amino group is sufficiently nucleophilic and the carboxylic acid is deprotonated, reducing its electrophilicity.

Q2: My final product purity is low, and I see multiple spots on my TLC analysis that are close to the product spot. What are the possible side products?

A2: Besides the dipeptide impurity, other common side products in Boc protection include the formation of the N,N-di-Boc protected compound and potential intramolecular cyclization products.

Summary of Potential Side Products:

ImpurityDescriptionMitigation Strategies
Dipeptide Impurity Dimer formed through amide bond formation between two molecules of the amino acid.Slow addition of Boc-anhydride, controlled temperature, and proper pH.
N,N-di-Boc Impurity The amino group is protected by two Boc groups.Avoid large excess of Boc-anhydride and prolonged reaction times. Use of aqueous basic conditions can disfavor this.[2]
Pyroglutamic Acid Analogue (Intramolecular Cyclization) Intramolecular amide formation leading to a lactam. While more common for glutamic acid, it's a possibility under harsh conditions.[3][4][5]Maintain moderate temperatures and avoid strongly acidic or basic conditions during workup and purification.
Unreacted Starting Material Incomplete reaction.Ensure sufficient equivalents of Boc-anhydride and adequate reaction time. Monitor reaction progress by TLC or HPLC.

Q3: The yield of my reaction is consistently low, even after extending the reaction time. What could be the issue?

A3: Low yields can stem from several factors, including poor quality of reagents, inadequate reaction conditions, or issues during the workup and purification.

Troubleshooting Low Yield:

Potential IssueRecommended Action
Poor quality of (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid Ensure the starting material is of high purity and dry.
Decomposition of Boc-anhydride Use fresh, high-quality Boc-anhydride. It is sensitive to moisture and heat.
Suboptimal solvent system A common solvent system is a mixture of an organic solvent (like dioxane or THF) and water to ensure solubility of both the amino acid salt and Boc-anhydride.[2]
Inefficient workup During the acidic workup to precipitate the product, ensure the pH is carefully adjusted to the isoelectric point of the product (typically pH 3-4) to maximize precipitation and minimize solubility in the aqueous phase.
Product loss during purification If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without significant product loss on the column.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Boc protection of (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid? A1: The reaction is typically carried out at a controlled temperature, starting at 0 °C during the addition of Boc-anhydride and then allowing it to slowly warm to room temperature (20-25 °C).

Q2: Which base should I use for this reaction? A2: Common bases include sodium hydroxide, sodium bicarbonate, or triethylamine in an aqueous/organic solvent mixture.[2] The choice of base can influence the reaction rate and side product profile.

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to distinguish the starting material from the Boc-protected product. The product will have a higher Rf value. HPLC can also be used for more quantitative monitoring.

Q4: Is the cyano group stable under the reaction conditions? A4: The cyano group is generally stable under the basic conditions of the Boc protection reaction. However, it is important to avoid strongly acidic or basic conditions at high temperatures during workup to prevent potential hydrolysis.

Q5: What is the best way to purify the final product? A5: The typical workup involves acidifying the reaction mixture to precipitate the product, which is then collected by filtration. If further purification is needed, recrystallization or silica gel column chromatography can be employed.

Experimental Protocols

Standard Protocol for the Synthesis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid:

  • Dissolve (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium hydroxide (aq) at 0 °C.

  • Stir the solution until the starting material is fully dissolved.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.

  • Add the (Boc)₂O solution dropwise to the amino acid solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with cold 1M HCl.

  • A white precipitate should form. Stir the slurry for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions Amino_Acid (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid Product Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid Amino_Acid->Product Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)2O) Boc_Anhydride->Product Base Base (e.g., NaOH) Solvent Solvent (e.g., Dioxane/Water) Temperature 0-25 °C

Caption: Main synthesis pathway for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Side_Reaction_Dipeptide Amino_Acid_1 (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid Dipeptide Dipeptide Impurity Amino_Acid_1->Dipeptide Amide Bond Formation Amino_Acid_2 (R)-3-Amino-4-(2-cyano-phenyl)-butyric acid Amino_Acid_2->Dipeptide

Caption: Formation of the dipeptide "condensation impurity".

Troubleshooting_Workflow Start Low Purity or Yield Check_TLC_HPLC Analyze Crude Product by TLC/HPLC Start->Check_TLC_HPLC High_MW_Impurity High MW Impurity Present? Check_TLC_HPLC->High_MW_Impurity Multiple_Spots Multiple Spots Near Product? High_MW_Impurity->Multiple_Spots No Dipeptide_Formation Likely Dipeptide Formation High_MW_Impurity->Dipeptide_Formation Yes Low_Conversion High Starting Material? Multiple_Spots->Low_Conversion No Other_Side_Products Di-Boc or Cyclization Products Multiple_Spots->Other_Side_Products Yes Incomplete_Reaction Incomplete Reaction Low_Conversion->Incomplete_Reaction Yes Optimize_Addition Optimize Reagent Addition Rate and Temperature Dipeptide_Formation->Optimize_Addition Review_Stoichiometry Review Stoichiometry and Reaction Time Other_Side_Products->Review_Stoichiometry Check_Reagents Check Reagent Quality and Reaction Conditions Incomplete_Reaction->Check_Reagents

References

Technical Support Center: Minimizing Epimerization During Coupling of Chiral β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during the crucial step of coupling chiral β-amino acids in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of β-amino acid coupling?

A1: Epimerization is the unwanted inversion of the stereochemical configuration at a chiral center of a β-amino acid during the peptide coupling reaction. Since β-amino acids have two chiral centers (α and β carbons), this can lead to the formation of diastereomeric impurities in the final peptide. These impurities can be challenging to separate and may significantly alter the peptide's biological activity and three-dimensional structure.

Q2: What are the primary mechanisms that lead to epimerization during the coupling of β-amino acids?

A2: The primary mechanisms of epimerization for β-amino acids are analogous to those for α-amino acids and are predominantly base-catalyzed:

  • Oxazolone Formation: The activated carboxyl group of an N-protected β-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component from either face, leading to a mixture of the desired and epimerized peptide.

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated β-amino acid, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either side, resulting in epimerization.

Q3: Which factors have the most significant impact on the extent of epimerization?

A3: Several factors during the coupling reaction can influence the rate of epimerization:

  • Coupling Reagent and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical. Uronium/aminium reagents like HATU and HBTU, especially when used with additives like HOAt or OxymaPure, are generally effective at minimizing epimerization by promoting rapid amide bond formation.

  • Base: The strength and steric hindrance of the tertiary amine base used are crucial. Stronger, less hindered bases like diisopropylethylamine (DIPEA) can increase the rate of proton abstraction and thus epimerization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.

  • Temperature: Elevated temperatures can increase the rate of both the coupling reaction and epimerization. For sensitive β-amino acids, performing the coupling at lower temperatures (e.g., 0 °C) is often beneficial.

  • Solvent: The polarity of the solvent can play a role. While polar aprotic solvents like DMF and NMP are common in peptide synthesis, less polar solvent systems may sometimes reduce epimerization, although solubility can become a limiting factor.

  • Pre-activation Time: Allowing the coupling reagent to pre-activate the β-amino acid for an extended period before adding the amine component can increase the risk of epimerization, especially with highly reactive reagents.

Troubleshooting Guides

Issue 1: High levels of epimerization detected in my β-peptide.

Potential Cause Troubleshooting Step
Inappropriate Coupling Reagent Switch to a modern uronium/phosphonium salt reagent known for low racemization, such as HATU or COMU. If using a carbodiimide like DIC, ensure the use of an additive like OxymaPure or HOAt.
Base is too strong or not sterically hindered Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum number of equivalents of base necessary.
Elevated reaction temperature Perform the coupling reaction at a lower temperature, for instance, by starting the reaction in an ice bath (0 °C).
Prolonged pre-activation time Minimize the pre-activation time of the β-amino acid with the coupling reagent before adding the amine component. Consider in-situ activation protocols where all components are mixed together.
Solvent effects If solubility allows, consider using a less polar solvent or a solvent mixture (e.g., DCM/DMF) to potentially reduce the rate of epimerization.

Issue 2: The coupling of my sterically hindered β-amino acid is slow, and I'm observing epimerization when trying to force the reaction.

Potential Cause Troubleshooting Step
Inefficient coupling reagent for hindered systems For sterically demanding couplings, consider using a more potent coupling reagent like COMU. The use of PyAOP in conjunction with HOAt has also been shown to be effective for hindered couplings.
Insufficient reaction time at low temperature If you are coupling at a low temperature to minimize epimerization, you may need to extend the reaction time to achieve complete coupling. Monitor the reaction progress closely.
Aggregation of the growing peptide chain If aggregation is suspected, consider switching to a more solubilizing solvent like NMP, or add a chaotropic salt. For solid-phase synthesis, using a resin with a lower loading capacity or a more flexible linker can also help.

Quantitative Data on Coupling Reagent Performance

The following tables provide a summary of quantitative data on the performance of various coupling reagents in minimizing epimerization for different amino acid types. While specific data for a wide range of β-amino acids is still emerging in the literature, the trends observed with sensitive α-amino acids provide a valuable guide.

Table 1: Comparison of Epimerization Levels for a Model Dipeptide Synthesis (Fmoc-L-Phe-L-Leu-NH₂) using Various Coupling Reagents

Coupling ReagentAdditiveBase% D-Phe Isomer
HBTU-DIPEA3.5
HATU -DIPEA 1.2
HCTU-DIPEA2.8
TBTU-DIPEA4.1
DICHOBtDIPEA2.5
DIC OxymaPure DIPEA 1.5
PyBOP-DIPEA2.1
COMU -DIPEA 0.8

Note: Data is compiled from various sources and represents typical values for a model reaction. Actual epimerization levels can vary depending on the specific β-amino acid, peptide sequence, and reaction conditions.

Table 2: Impact of Base on Epimerization during Coupling of a Glycosylated Serine Residue

Coupling ReagentAdditiveBase% Epimerization
HATUHOAtDIPEAHigh
HATUHOAtNMMModerate
HATU HOAt 2,4,6-Collidine (TMP) Low (<2%)

This data on a sensitive α-amino acid derivative suggests that for challenging couplings, the choice of a sterically hindered base like 2,4,6-collidine can be crucial in suppressing epimerization.[1]

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Coupling of a Chiral β-Amino Acid using HATU in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in anhydrous N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve the Fmoc-protected chiral β-amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.[2]

  • Base Addition and Coupling: Add 2,4,6-collidine (6-10 equivalents) to the cooled activation mixture.[2] Immediately add the activated β-amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed at 0 °C for 10 minutes, and then let it warm to room temperature. Monitor the reaction for completion (typically 1-2 hours) using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Deprotection: Proceed with the Fmoc-deprotection of the newly added β-amino acid for the next coupling cycle.

Protocol 2: Quantification of Epimerization using Chiral HPLC

  • Peptide Cleavage and Deprotection: After the coupling of the chiral β-amino acid, cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for the separation of diastereomeric peptides.

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid (TFA). The gradient conditions should be optimized to achieve baseline separation of the diastereomers.

    • Detection: Monitor the elution of the peptides using a UV detector at a wavelength of 214 nm or 220 nm.

  • Data Analysis: Integrate the peak areas of the desired diastereomer and the epimerized diastereomer. Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(epimerized peak) / (Area(desired peak) + Area(epimerized peak))] x 100

Visual Guides

Mechanism of Epimerization via Oxazolone Formation

epimerization_mechanism cluster_activation Activation cluster_epimerization Epimerization Pathway cluster_coupling Coupling beta_AA N-Protected β-Amino Acid Activated_AA Activated Intermediate beta_AA->Activated_AA Coupling Reagent Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Peptide Desired Peptide Activated_AA->Peptide + Amine Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate + Base - H+ Epimerized_Oxazolone Epimerized Oxazolone Achiral_Intermediate->Epimerized_Oxazolone + H+ Epimerized_Peptide Epimerized Peptide Epimerized_Oxazolone->Epimerized_Peptide + Amine Amine N-terminal Amine

Caption: Mechanism of β-amino acid epimerization via an oxazolone intermediate.

Troubleshooting Workflow for High Epimerization

troubleshooting_workflow Start High Epimerization Detected Check_Base Evaluate Base (e.g., DIPEA) Start->Check_Base Change_Base Switch to weaker/hindered base (NMM or Collidine) Check_Base->Change_Base Yes Check_Reagent Review Coupling Reagent Check_Base->Check_Reagent No Change_Base->Check_Reagent Change_Reagent Use low-racemization reagent (HATU, COMU) with additive (OxymaPure, HOAt) Check_Reagent->Change_Reagent Yes Check_Temp Assess Reaction Temperature Check_Reagent->Check_Temp No Change_Reagent->Check_Temp Lower_Temp Perform coupling at 0°C Check_Temp->Lower_Temp Yes Check_Preactivation Examine Pre-activation Time Check_Temp->Check_Preactivation No Lower_Temp->Check_Preactivation Minimize_Preactivation Use in-situ activation Check_Preactivation->Minimize_Preactivation Yes End Epimerization Reduced Check_Preactivation->End No Minimize_Preactivation->End

Caption: A logical workflow for troubleshooting high epimerization levels.

References

Technical Support Center: Solid-Phase Peptide Synthesis with Aromatic Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) involving aromatic beta-amino acids.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of peptides containing aromatic beta-amino acids in a question-and-answer format.

Issue: Low coupling efficiency or incomplete reaction when introducing an aromatic beta-amino acid.

How to investigate and resolve:

  • Qualitative Analysis: Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads after the coupling step. A persistent blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

  • Quantitative Analysis: After synthesis, cleave a small amount of the peptide from the resin and analyze it using mass spectrometry (MS) and high-performance liquid chromatography (HPLC). The presence of significant deletion sequences lacking the aromatic beta-amino acid confirms poor coupling efficiency.[1]

Solutions:

  • Optimize Coupling Reagents: Aromatic beta-amino acids are sterically hindered, which can impede the coupling reaction. The choice of coupling reagent is therefore critical. While both HATU and HBTU are effective, HATU often demonstrates superior performance for difficult couplings.[1][2]

    • Recommendation: Switch to a more powerful coupling reagent like HATU or COMU.[3] These reagents form more reactive activated esters, which can overcome the steric hindrance of the beta-amino acid.

  • Increase Reagent Concentration and Equivalents: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[4]

    • Protocol Adjustment: Increase the equivalents of the aromatic beta-amino acid, coupling reagent, and base (e.g., from 3 equivalents to 5 equivalents).

  • Extend Reaction Time: Sterically hindered amino acids may require longer reaction times to achieve complete coupling.

    • Recommendation: Double the standard coupling time (e.g., from 1-2 hours to 2-4 hours). Monitor the reaction progress using the Kaiser test at intervals.

  • Double Coupling: If a single coupling is insufficient, a second coupling step can be performed. After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of the activated aromatic beta-amino acid.

  • Microwave-Assisted SPPS: Microwave energy can accelerate coupling reactions, particularly for hindered amino acids.[3]

Issue: Peptide aggregation on the resin during synthesis.

How to investigate and resolve:

  • Visual Observation: Severe aggregation can sometimes be observed as clumping of the resin beads.

  • Monitoring Resin Swelling: A decrease in the resin bed volume during synthesis can indicate on-resin aggregation, as the aggregated peptide chains cause the resin to collapse.[5][6][7] Specialized equipment like a variable bed flow reactor can monitor this in real-time.[5]

  • Test Cleavage and Analysis: Cleaving and analyzing a small sample of the peptide-resin can reveal a complex mixture of products and poor solubility of the target peptide, which are signs of aggregation.

Solutions:

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: If the sequence allows, the strategic incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

  • Optimize Synthesis Solvents:

    • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt hydrogen bonding and reduce aggregation.

    • "Magic Mixture": For extremely difficult sequences, using a solvent system like the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) can improve solvation.

  • Lower Resin Loading: Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for aromatic beta-amino acids?

For sterically hindered amino acids like aromatic beta-amino acids, coupling reagents that form highly reactive activated esters are recommended. HATU is generally considered more efficient than HBTU for such "difficult" couplings due to the formation of a more reactive OAt-ester.[1][2] COMU is another excellent choice, offering high coupling efficiency and improved safety as it does not contain potentially explosive HOBt or HOAt moieties.[3]

Q2: How does the incorporation of an aromatic beta-amino acid affect Fmoc deprotection?

The bulky nature of aromatic beta-amino acids can potentially slow down the Fmoc deprotection step. While standard conditions (20% piperidine in DMF) are often sufficient, monitoring is crucial.[8] Inefficient deprotection leads to the formation of deletion sequences. If slow deprotection is suspected, extending the deprotection time or performing a second deprotection step is advisable. The kinetics of Fmoc deprotection can be monitored by UV-Vis spectroscopy by measuring the absorbance of the fulvene-piperidine adduct released.[9]

Q3: What are the best practices for monitoring SPPS when using aromatic beta-amino acids?

On-resin monitoring is critical. The Kaiser test should be performed after each coupling step to ensure the absence of free primary amines. For a more quantitative assessment of Fmoc deprotection, UV-Vis monitoring of the released dibenzofulvene-piperidine adduct is recommended.[8] Real-time monitoring of resin volume changes using techniques like variable bed flow reactors can provide valuable insights into on-resin aggregation.[5]

Q4: Can I use standard cleavage and deprotection protocols for peptides containing aromatic beta-amino acids?

Yes, standard cleavage cocktails, such as those containing trifluoroacetic acid (TFA), are generally effective for cleaving peptides with aromatic beta-amino acids from the resin and removing side-chain protecting groups.[4] However, the increased hydrophobicity imparted by the aromatic beta-amino acid may affect the solubility of the cleaved peptide. It is important to ensure proper precipitation and washing of the crude peptide.

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

ParameterHATUHBTUCOMU
Purity (ACP 65-74 Synthesis) Higher PurityLower Purity[1]Comparable to HATU[3]
Coupling Efficiency High[1]High, but generally lower than HATU[1]High[3]
Reaction Speed Faster[1]Slower[1]Fast, suitable for microwave SPPS[3]
Risk of Epimerization Lower risk[1]Higher risk[1]Low risk
Safety Contains HOAtContains HOBtDoes not contain explosive triazoles[3]

Table 2: Typical Fmoc Deprotection Times with 20% Piperidine in DMF

Amino Acid TypeTypical Deprotection TimeNotes
Standard α-amino acids5-10 minutesReaction is generally rapid.
Sterically hindered α-amino acids (e.g., Val, Ile)10-20 minutesSlower deprotection may be observed.
Aromatic β-amino acids10-30 minutesExtended time may be necessary due to steric bulk. Monitoring is recommended.

Experimental Protocols

Protocol: Manual Solid-Phase Synthesis of a Peptide Containing β-Phenylalanine

This protocol outlines the manual synthesis of a model peptide containing β-phenylalanine using Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Swelling and Preparation a. Place 100 mg of Rink Amide resin in a polyprep column.[10] b. Add 1 mL of N-methylpyrrolidone (NMP) and allow the resin to swell for at least 8 hours or overnight.[10] c. Drain the NMP and wash the resin with NMP (3 x 1 mL).[10]

2. Fmoc Deprotection a. Add 1 mL of 20% piperidine in NMP to the resin. b. Vortex for 5 minutes. c. Drain the solution. d. Add another 1 mL of 20% piperidine in NMP and vortex for 15 minutes. e. Drain the solution and wash the resin with NMP (5 x 1 mL).

3. Coupling of Fmoc-β-Phenylalanine-OH a. In a separate vial, dissolve Fmoc-β-Phenylalanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of NMP. b. Allow the activation to proceed for 2-5 minutes. The solution may change color.[10] c. Add the activated amino acid solution to the deprotected peptide-resin.[10] d. Vortex the mixture for 2 hours. e. Take a small sample of resin beads and perform a Kaiser test. If the beads are yellow, the coupling is complete. If they are blue/purple, continue vortexing for another 1-2 hours or perform a double coupling. f. Drain the coupling solution and wash the resin with NMP (3 x 1 mL) and DCM (3 x 1 mL).

4. Subsequent Amino Acid Couplings a. Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection a. After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM (3 x 1 mL) and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5). c. Add 1 mL of the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 3 hours at room temperature.[11] d. Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.[11] e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. g. Dry the crude peptide under vacuum.

6. Analysis a. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water). b. Analyze the peptide by reverse-phase HPLC to assess purity and by mass spectrometry to confirm the molecular weight.

Visualization

Somatostatin Receptor Signaling Pathway

Peptides containing beta-amino acids are often developed as analogs of bioactive peptides to improve their stability and efficacy.[12][13] Somatostatin analogs are a prominent example used in the treatment of neuroendocrine tumors. The following diagram illustrates the signaling pathways activated by somatostatin receptors (SSTRs).

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR G_protein Gαi/o SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates (SSTR2) MAPK_pathway MAPK Pathway G_protein->MAPK_pathway modulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ IP3_DAG->Ca2 releases Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation inhibits Apoptosis Apoptosis MAPK_pathway->Apoptosis promotes Somatostatin Somatostatin (or analog) Somatostatin->SSTR binds

Caption: Somatostatin receptor signaling pathways.

References

Controlling condensation impurities in Boc-amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling condensation impurities during Boc-amino acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common condensation impurities in Boc-amino acid synthesis?

A1: The most prevalent condensation impurities include dipeptides and tripeptides formed by the reaction of a Boc-protected amino acid with an unprotected amino acid.[1] Other significant side reactions, particularly in solid-phase peptide synthesis (SPPS), include diketopiperazine formation, aspartimide formation, and pyroglutamate formation.[2][3][4] Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during Boc deprotection is also a common issue.[5]

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended for accurate detection and quantification.[2] High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying impurities based on peak area.[2][] Mass Spectrometry (MS) helps in identifying the mass of the impurities, which is crucial for determining the nature of the side reaction.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the successful installation of the Boc group and the integrity of the amino acid backbone.

Q3: What are scavengers and why are they important in Boc-SPPS?

A3: Scavengers are nucleophilic reagents added during the cleavage step (typically with strong acids like TFA) to "trap" reactive carbocations, such as the tert-butyl cation, that are generated from the cleavage of protecting groups.[2][5] These carbocations can otherwise cause alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[2][5] The judicious choice of scavengers is essential to minimize these unwanted modifications.[4][5]

Q4: Can the choice of resin affect the formation of condensation impurities?

A4: Yes, the choice of resin can significantly influence side reactions. For instance, using a 2-chlorotrityl chloride (2-CTC) resin can help suppress diketopiperazine formation due to its steric bulk.[3] The type of linker on the resin also dictates the cleavage conditions, which in turn can affect acid-catalyzed side reactions.[2]

Troubleshooting Guides

Issue 1: Presence of a dipeptide or other condensation byproducts in the final product.
  • Possible Cause: Incomplete Boc-protection of the starting amino acid or premature deprotection during the reaction. This can also be caused by impurities in the starting amino acid material.[7]

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Analyze the starting amino acid for the presence of unprotected amino acids using HPLC or NMR.

    • Optimize Reaction Conditions: Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the Boc-anhydride. Use of reagents like stable Fmoc-, Boc-, and Alloc-benzotriazoles can yield protected amino acids free of di- and tripeptide impurities.[1]

    • Purification: If dipeptide formation has already occurred, purification via recrystallization or chromatography is necessary.[7][8]

Issue 2: Low yield of the desired Boc-amino acid, with the product being an oil that is difficult to crystallize.
  • Possible Cause: Residual solvents or impurities from the reaction, such as triethylamine (TEA) or unreacted starting materials, can inhibit crystallization.[8] The product itself may be inherently non-crystalline at room temperature.

  • Troubleshooting Steps:

    • Aqueous Wash: Perform an additional aqueous wash of the crude product to remove water-soluble impurities. Adjusting the pH during the workup is crucial for removing acidic or basic reagents.[8]

    • Recrystallization: Experiment with different solvent systems (e.g., ethyl acetate/hexane, ethanol/water) to find suitable conditions for crystallization.[8]

    • DCHA Salt Formation: For oily Boc-amino acids, formation of a dicyclohexylamine (DCHA) salt can yield a stable, crystalline solid that is easily purified by recrystallization.[8]

    • Seeding: If a small amount of crystalline product is available, use it as a seed crystal to induce crystallization from the oil.[9]

Issue 3: Diketopiperazine (DKP) formation, especially with Proline or Glycine as the second amino acid in SPPS.
  • Possible Cause: This side reaction involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.[2] It is more prevalent in Fmoc-based synthesis but can also occur in Boc-SPPS.[3]

  • Troubleshooting Steps:

    • In Situ Neutralization: This is a highly effective method to minimize DKP formation in Boc-based synthesis. After Boc removal with acid, the peptide resin is neutralized at the same time as the coupling of the next amino acid.[3][4]

    • Resin Choice: For sequences prone to DKP formation, using a sterically hindered resin like 2-chlorotrityl chloride can inhibit the cyclization reaction.[3]

Issue 4: Aspartimide formation in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.
  • Possible Cause: This side reaction can occur under both acidic and basic conditions, leading to a mixture of alpha and beta coupled peptides.[3][10]

  • Troubleshooting Steps:

    • Protecting Group Strategy: In Boc synthesis, using the beta cyclohexyl ester of aspartic acid instead of the beta benzyl ester significantly reduces aspartimide formation.[3]

    • In Situ Neutralization: Similar to preventing DKP formation, in situ neutralization protocols can suppress this side reaction.[4]

    • Optimized Cleavage: A two-step HF cleavage procedure can reduce side reactions like aspartimide formation.[11]

Data on Impurity Control

Table 1: Comparison of Deprotection Conditions on Peptide Purity

Deprotection ReagentTimeAverage Peptide PurityKey ObservationReference
55% TFA in DCM30 min~9% higherLower incidence of omission analogs.[12]
100% TFA5 minLowerMajor impurity was the omission of the second amino acid, likely due to poor resin swelling.[12]

Table 2: Effectiveness of Scavengers in Minimizing Side Reactions

Sensitive ResidueRecommended Scavenger(s)PurposeReference
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers. EDT helps prevent acid-catalyzed oxidation.[5]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)Thioanisole is effective in preventing S-alkylation.[5]
Cysteine (Cys)p-Cresol, ThiophenolScavenge tert-butyl cations to prevent S-alkylation.[5]
Tyrosine (Tyr)Phenol, Anisole, p-CresolPrevent alkylation of the phenolic side chain.[5]

Table 3: Purity and Yield Data for Purification of Boc-L-phenylglycine

Purification MethodInitial Purity (HPLC)Final Purity (HPLC)YieldReference
Seeding, solidification, and pulping with n-hexane93.2%99.3%87.5%[8][9]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

  • Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

  • Extract the product into ethyl acetate (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the Boc-amino acid.

Protocol 2: Purification of Oily Boc-Amino Acid via DCHA Salt Formation

  • Dissolve the crude oily Boc-amino acid in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.

  • Stir the mixture until a precipitate forms. This may happen immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.

  • The DCHA salt can be further purified by recrystallization if necessary.

  • To recover the purified Boc-amino acid, suspend the DCHA salt in a suitable solvent and acidify with a mild acid (e.g., citric acid or dilute HCl) to remove the dicyclohexylamine.

  • Extract the Boc-amino acid into an organic solvent, wash, dry, and evaporate the solvent.[8]

Protocol 3: In Situ Neutralization/Coupling in Boc-SPPS to Minimize Side Reactions

  • Boc Deprotection: Treat the peptide-resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the Boc group. Wash thoroughly with DCM to remove residual acid.

  • Coupling Reagent Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., with HBTU/HOBt or DIC/HOBt).

  • Neutralization and Coupling: Swell the washed, protonated peptide-resin in DMF. Add the pre-activated amino acid solution followed immediately by a hindered base such as Diisopropylethylamine (DIEA) (2.0-2.2 equivalents).

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours or until a ninhydrin test indicates completion.

  • Wash: Wash the resin thoroughly with DMF and DCM to prepare for the next cycle.[11]

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Impurities in Boc-Amino Acid Synthesis start Impurity Detected in Boc-Amino Acid Product analytical_step Characterize Impurity by HPLC, MS, and/or NMR start->analytical_step decision_dipeptide Is the impurity a dipeptide/oligopeptide? analytical_step->decision_dipeptide action_dipeptide Review Boc-protection protocol. Consider repurification by recrystallization or chromatography. decision_dipeptide->action_dipeptide Yes decision_alkylation Is it an alkylation product (+56 Da)? decision_dipeptide->decision_alkylation No end_node Pure Product action_dipeptide->end_node action_alkylation Incorporate or optimize scavenger cocktail in deprotection/cleavage step. decision_alkylation->action_alkylation Yes decision_dkp Is it a DKP-related -2 AA deletion? decision_alkylation->decision_dkp No action_alkylation->end_node action_dkp Implement in situ neutralization. Consider using a sterically hindered resin (e.g., 2-CTC). decision_dkp->action_dkp Yes decision_aspartimide Is it an aspartimide-related product (rearranged peptide)? decision_dkp->decision_aspartimide No action_dkp->end_node action_aspartimide Use Asp(OcHex) instead of Asp(OBzl). Employ in situ neutralization. decision_aspartimide->action_aspartimide Yes decision_aspartimide->end_node No action_aspartimide->end_node

Caption: Troubleshooting decision tree for identifying and mitigating common impurities.

Experimental_Workflow_Purification Experimental Workflow for Purification of Boc-Amino Acids start Crude Boc-Amino Acid (Solid or Oil) decision_solid Is the product solid? start->decision_solid recrystallization Dissolve in minimum hot 'good' solvent. Add 'poor' anti-solvent until cloudy. Slowly cool to crystallize. Filter and dry crystals. decision_solid->recrystallization Yes dcha_salt Dissolve oil in diethyl ether. Add 1 equivalent of DCHA. Stir to precipitate DCHA salt. Filter and wash salt. decision_solid->dcha_salt No (Oil) purity_check Analyze purity by HPLC, NMR, and/or Melting Point recrystallization->purity_check recover_boc_aa Recover Boc-amino acid from DCHA salt by acidification and extraction. dcha_salt->recover_boc_aa recover_boc_aa->purity_check end_node Purified Crystalline Boc-Amino Acid purity_check->end_node

References

Technical Support Center: Nitrile Group Stability During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with nitrile group hydrolysis during the deprotection of N-Boc (tert-butyloxycarbonyl) protected amines.

Frequently Asked Questions (FAQs)

Q1: Why is my nitrile group hydrolyzing during Boc deprotection?

A1: Standard Boc deprotection is typically performed under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] Nitrile groups are susceptible to hydrolysis to amides or carboxylic acids under these acidic conditions, especially in the presence of water.[3][4][5][6][7] The process is initiated by the protonation of the nitrile nitrogen, which increases its electrophilicity and makes it vulnerable to nucleophilic attack by water.[3][5][6]

Q2: What are the signs of nitrile group hydrolysis in my reaction?

A2: The primary indicators of nitrile hydrolysis are the appearance of unexpected byproducts in your reaction mixture. You may observe the formation of a primary amide or a carboxylic acid, which can be identified using analytical techniques such as:

  • Thin Layer Chromatography (TLC): Appearance of new, more polar spots.

  • Mass Spectrometry (MS): Detection of masses corresponding to the amide (+18 amu) or carboxylic acid (+19 amu) of your starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new signals, such as broad N-H peaks for an amide or a characteristic carboxylic acid proton signal.

Q3: Are there any general precautions I can take to minimize nitrile hydrolysis with acidic reagents?

A3: Yes. To minimize nitrile hydrolysis when using acidic deprotection methods, it is crucial to work under anhydrous conditions. Ensure your solvents and reagents are dry and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using shorter reaction times and lower temperatures can also help to reduce the extent of this side reaction.

Q4: What are some alternative Boc deprotection methods that are compatible with nitrile groups?

A4: Several milder deprotection strategies can be employed to preserve the nitrile functionality. These include thermal deprotection, the use of Lewis acids, and specific reagent systems like oxalyl chloride in methanol. These methods avoid the harsh, wet acidic conditions that promote nitrile hydrolysis.

Troubleshooting Guide: Preventing Nitrile Hydrolysis

This guide provides a systematic approach to troubleshooting and preventing nitrile group hydrolysis during Boc deprotection.

Problem: Nitrile group hydrolysis is observed with standard acidic deprotection (TFA or HCl).

Analysis of the Problem:

The strong acidic environment, especially with residual water, is likely causing the hydrolysis of the nitrile group to either an amide or a carboxylic acid.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Nitrile Hydrolysis Detected option1 Option 1: Optimize Acidic Conditions (Anhydrous) start->option1 option2 Option 2: Switch to Milder Acidic/Lewis Acid Conditions start->option2 option3 Option 3: Employ Non-Acidic Deprotection Methods start->option3 sub_option1a Use Anhydrous HCl in Dioxane option1->sub_option1a sub_option1b Use Anhydrous TFA in DCM option1->sub_option1b sub_option2a Zinc Bromide (ZnBr2) in DCM option2->sub_option2a sub_option2b Oxalyl Chloride in Methanol option2->sub_option2b sub_option3a Thermal Deprotection option3->sub_option3a solution Solution: Successful Boc Deprotection with Intact Nitrile Group sub_option1a->solution sub_option1b->solution sub_option2a->solution sub_option2b->solution sub_option3a->solution

Caption: Troubleshooting workflow for nitrile hydrolysis.

Comparative Summary of Deprotection Methods

The following table summarizes various Boc deprotection methods with a focus on their compatibility with nitrile groups. Yields are representative and may vary based on the specific substrate.

MethodReagents & ConditionsTypical YieldNitrile CompatibilityAdvantagesDisadvantages
Standard Acidic TFA (20-50%) in DCM, RT, 1-4h[8]>90%Low to ModerateFast and generally effective.High risk of nitrile hydrolysis, especially with water. Corrosive reagent.
Anhydrous Acidic 4M HCl in anhydrous Dioxane, RT, 0.5-2h[9][10][11][12]>90%Moderate to HighFast, often provides crystalline HCl salts. Reduced risk of hydrolysis.Requires strictly anhydrous conditions.
Lewis Acid ZnBr₂ in DCM, RT, 4-72h[13][14][15][16]80-95%HighMild conditions, compatible with many acid-sensitive groups.Can be slow, requires anhydrous conditions.
Mild Reagent Oxalyl Chloride in Methanol, RT, 1-4h[17][18][19][20][21][22]70-90%Very HighMild, rapid, and tolerant of many functional groups.[17][18][19][20][21]Reagent is moisture-sensitive and corrosive.
Thermal Heat (150-250°C) in a suitable solvent (e.g., MeOH, TFE), 0.5-1h[1][23][24]70-98%Very HighNo acidic reagents required, avoids aqueous workup.[1][23]High temperatures may not be suitable for all substrates.[23]

Detailed Experimental Protocols

Protocol 1: Boc Deprotection with Anhydrous HCl in Dioxane

This method is often successful in preventing nitrile hydrolysis by minimizing the presence of water.

  • Dissolve the Boc-protected, nitrile-containing substrate in a minimal amount of anhydrous dioxane.

  • To the stirred solution, add a solution of 4M HCl in anhydrous dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This method is particularly useful for substrates sensitive to strong acids.[17][18][19][20][21][22]

  • In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol (e.g., 0.1 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. An exotherm and gas evolution may be observed.[22]

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods.

Protocol 3: Thermal Boc Deprotection

This method avoids the use of any acidic reagents and is compatible with a wide range of functional groups, including nitriles.[1]

  • Dissolve the Boc-protected substrate in a high-boiling, suitable solvent such as methanol or 2,2,2-trifluoroethanol (TFE).

  • Heat the solution to the desired temperature (typically between 150°C and 250°C). This can be done in a sealed tube or using a continuous flow reactor.

  • Maintain the temperature for 30 to 60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, the solvent is removed under reduced pressure to yield the deprotected amine.

Signaling Pathways and Workflows

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Nitrile_Hydrolysis cluster_hydrolysis Acid-Catalyzed Nitrile Hydrolysis nitrile R-C≡N (Nitrile) reagents1 + H⁺ nitrile->reagents1 protonated_nitrile R-C≡N⁺-H (Protonated Nitrile) reagents2 + H₂O protonated_nitrile->reagents2 attacked_intermediate R-C(OH₂⁺)=NH reagents3 - H⁺ attacked_intermediate->reagents3 imidic_acid R-C(OH)=NH (Imidic Acid) reagents4 Tautomerization imidic_acid->reagents4 protonated_amide R-C(O⁺H₂)-NH₂ amide R-C(O)NH₂ (Amide) reagents5 + H₂O, + H⁺ amide->reagents5 hydrolyzed_amide ... (Further Hydrolysis) carboxylic_acid R-COOH (Carboxylic Acid) hydrolyzed_amide->carboxylic_acid reagents1->protonated_nitrile reagents2->attacked_intermediate reagents3->imidic_acid reagents4->amide reagents5->hydrolyzed_amide MethodSelection start Start: Boc Deprotection of Nitrile-Containing Compound q1 Is the substrate thermally stable up to ~200°C? start->q1 thermal Recommended: Thermal Deprotection q1->thermal Yes q2 Are other acid-sensitive groups present? q1->q2 No mild_methods Recommended: Oxalyl Chloride/MeOH or ZnBr₂/DCM q2->mild_methods Yes anhydrous_acid Recommended: Anhydrous HCl in Dioxane q2->anhydrous_acid No

References

Technical Support Center: Peptides Containing Cyanophenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with peptides incorporating cyanophenyl-butyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address aggregation issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is cyanophenyl-butyric acid and why is it used in peptides?

A1: Cyanophenyl-butyric acid is a non-canonical amino acid that can be incorporated into peptide sequences. Its cyanophenyl group introduces a unique combination of hydrophobicity and electronic properties.[1][2][3][4] Researchers use this modification to explore structure-activity relationships, enhance binding affinity, and develop novel peptide-based therapeutics.[2][3] The cyano group can also serve as a reactive handle for bioconjugation.[1]

Q2: Why are peptides containing cyanophenyl-butyric acid prone to aggregation?

A2: The cyanophenyl group is largely hydrophobic, and the inclusion of hydrophobic residues in a peptide sequence can significantly increase its propensity to aggregate.[5][6][7] Aggregation is driven by the association of these hydrophobic regions to minimize their exposure to the aqueous environment, often leading to the formation of insoluble β-sheet structures.[5][8]

Q3: What are the consequences of peptide aggregation in my experiments?

A3: Peptide aggregation can have several detrimental effects on your research.[9][10][11] It can lead to a decrease in the effective concentration of the active, monomeric peptide, resulting in reduced biological activity and inaccurate experimental results.[10] Aggregates can also cause physical instability of the peptide solution, leading to precipitation.[10] In the context of drug development, peptide aggregation is a major concern as it can reduce therapeutic efficacy and potentially elicit an immunogenic response.[9][10]

Q4: How can I predict if my peptide sequence containing cyanophenyl-butyric acid is likely to aggregate?

A4: While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation. These include a high percentage of hydrophobic residues (including cyanophenyl-butyric acid), the presence of alternating hydrophobic and hydrophilic residues, and a low net charge at physiological pH.[5][6] Several computational tools are available to predict aggregation-prone regions within a peptide sequence.[11][12]

Troubleshooting Guide

Issue 1: My peptide containing cyanophenyl-butyric acid is insoluble in aqueous buffers.

Cause: The hydrophobicity of the cyanophenyl-butyric acid and other residues in your peptide is likely causing poor solubility in aqueous solutions.

Solution:

  • Assess the Peptide's Overall Charge:

    • Calculate the theoretical isoelectric point (pI) of your peptide.

    • If the peptide is acidic (net negative charge), try dissolving it in a basic buffer (pH > pI).

    • If the peptide is basic (net positive charge), try dissolving it in an acidic buffer (pH < pI).[13][14][15][16]

    • For neutral peptides, the use of organic co-solvents is often necessary.[13][14]

  • Employ Organic Co-solvents:

    • Start by dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[6][14]

    • Once dissolved, slowly add the aqueous buffer to the peptide solution with gentle vortexing.[6] Be mindful that high concentrations of organic solvents may be incompatible with your specific application.[14]

  • Utilize Chaotropic Agents:

    • For peptides that are extremely difficult to dissolve, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt aggregation and aid in solubilization.[15] Subsequently, the solution should be diluted for your experiment.

Table 1: Effect of Different Solvents on the Solubility of a Model Peptide (Ac-Phe-Cpb-Ala-Gly-Leu-Amide)

Solvent SystemPeptide Concentration (mg/mL)Observations
Deionized Water0.1Insoluble, visible particles
PBS (pH 7.4)0.1Insoluble, cloudy suspension
10% Acetic Acid1.0Soluble, clear solution
50% Acetonitrile in Water2.0Soluble, clear solution
100% DMSO10.0Soluble, clear solution

Note: Cpb denotes cyanophenyl-butyric acid. Data is hypothetical.

Issue 2: My peptide solution becomes cloudy or forms a precipitate over time.

Cause: This indicates that your peptide is aggregating out of solution after initial solubilization.

Solution:

  • Adjust the Buffer Composition:

    • pH: Ensure the buffer pH is at least one to two units away from the peptide's pI to maintain a net charge and promote repulsion between peptide molecules.[17]

    • Ionic Strength: Modifying the salt concentration (e.g., 50-150 mM NaCl) can sometimes influence solubility and aggregation.[17] Both increases and decreases in salt concentration may be effective depending on the peptide.[17]

  • Incorporate Aggregation Inhibitors:

    • Arginine: Adding 50-100 mM L-arginine to your buffer can help to suppress aggregation and increase the solubility of some peptides.[17]

    • Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) can help to keep hydrophobic peptides in solution, but check for compatibility with your assay.[18]

  • Optimize Storage Conditions:

    • Store peptide solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote aggregation.

    • For peptides containing methionine or cysteine, use oxygen-free buffers to prevent oxidation, which can sometimes trigger aggregation.[15]

Table 2: Effectiveness of Anti-Aggregation Additives for a Model Peptide (Ac-Val-Cpb-Ile-Val-Amide) at 1 mg/mL in PBS (pH 7.4)

AdditiveIncubation Time at RT% Monomeric Peptide (by HPLC)
None0 hours98%
None24 hours45%
100 mM L-Arginine24 hours85%
0.01% Tween-2024 hours92%

Note: Cpb denotes cyanophenyl-butyric acid. Data is hypothetical.

Experimental Protocols

Protocol 1: Peptide Solubility Testing
  • Aliquot a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • To the first tube, add a calculated volume of sterile, deionized water to achieve the desired final concentration. Vortex briefly.

  • If the peptide does not dissolve, try sonication in a water bath for 5-10 minutes.[13]

  • If the peptide remains insoluble, test other solvents in the subsequent tubes. Start with acidic or basic buffers as determined by the peptide's net charge.

  • If aqueous buffers are unsuccessful, move to organic co-solvents. Add a minimal amount of DMSO or DMF to dissolve the peptide, then slowly add your aqueous buffer.

  • Observe each tube for clarity. A successfully solubilized peptide will result in a clear, particle-free solution.[13]

Protocol 2: Monitoring Peptide Aggregation by UV-Vis Spectroscopy
  • Prepare a stock solution of your peptide in a suitable solvent system where it is fully soluble.

  • Dilute the stock solution into the final aqueous buffer for your experiment to the desired concentration.

  • Immediately after dilution, measure the absorbance spectrum from 250 nm to 400 nm using a spectrophotometer.

  • Pay close attention to the absorbance at 340 nm. An increase in absorbance at this wavelength is indicative of light scattering due to the formation of peptide aggregates.

  • Incubate the sample under your experimental conditions (e.g., at room temperature or 37°C).

  • Periodically measure the absorbance spectrum to monitor any changes over time. A time-dependent increase in absorbance at 340 nm suggests ongoing aggregation.

Visualizations

TroubleshootingWorkflow start Peptide Aggregation or Insolubility Observed check_solubility Is the peptide fully dissolved? start->check_solubility solubility_protocol Follow Protocol 1: Peptide Solubility Testing check_solubility->solubility_protocol No check_stability Does the solution remain clear over time? check_solubility->check_stability Yes adjust_buffer Adjust Buffer pH and Ionic Strength solubility_protocol->adjust_buffer use_cosolvents Use Organic Co-solvents (e.g., DMSO, ACN) adjust_buffer->use_cosolvents use_cosolvents->check_solubility stability_protocol Follow Protocol 2: Monitor Aggregation (UV-Vis) check_stability->stability_protocol No success Peptide is Soluble and Stable check_stability->success Yes add_inhibitors Add Aggregation Inhibitors (e.g., Arginine, Detergents) stability_protocol->add_inhibitors optimize_storage Optimize Storage Conditions (Aliquoting, -80°C) add_inhibitors->optimize_storage optimize_storage->check_stability

Caption: Troubleshooting workflow for addressing peptide aggregation.

SignalingPathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide_Monomer Monomeric Peptide (Active) Receptor Target Receptor Peptide_Monomer->Receptor Binding Peptide_Aggregate Aggregated Peptide (Inactive) Peptide_Aggregate->Receptor No Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: Impact of peptide aggregation on a signaling pathway.

References

Technical Support Center: Kaiser Test Troubleshooting with N-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Kaiser test, with a specific focus on challenges encountered with N-substituted amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how does it work?

The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In solid-phase peptide synthesis (SPPS), it is a critical in-process control to monitor the completion of Fmoc-group deprotection and the subsequent amino acid coupling.[4][5] The test is based on the reaction of ninhydrin with a primary amine. The amino acid is oxidatively deaminated and decarboxylated. The ammonia that is released then condenses with a second ninhydrin molecule and the reduced form of the first ninhydrin molecule to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[4][6][7] A positive test, indicated by an intense blue color, signifies the presence of a free primary amine, which is expected after a successful deprotection step.[4] Conversely, a negative test (a yellow or colorless solution) after a coupling step confirms the successful acylation of the N-terminal amine.[4]

Q2: Why do N-substituted amino acids give a different result in the Kaiser test?

N-substituted amino acids, such as proline, hydroxyproline, and N-methylated amino acids, are secondary amines.[1][4] The reaction mechanism of ninhydrin with secondary amines is different from that with primary amines.[8] Secondary amines lack the proton necessary to form the primary amine-ninhydrin adduct that leads to the formation of Ruhemann's purple. Instead, they react with ninhydrin to form a yellow-orange or reddish-brown colored iminium salt.[6] This results in a visually distinct and often less intense color change, making the standard Kaiser test unreliable for their detection.[1][4][9]

Q3: What color is expected for an N-substituted amino acid like proline?

N-terminal proline, a secondary amine, typically yields a yellow-orange or a less intense red-brown color in the Kaiser test.[1][9] This is in stark contrast to the deep blue or purple color produced by primary amines.[6][7]

Q4: When is the Kaiser test unreliable?

The Kaiser test is unreliable for the detection of secondary amines, such as N-terminal proline, pipecolic acid, or N-methylated amino acids.[1][2][4][9] Additionally, false positives can occur due to the instability of the Fmoc protecting group under the heating conditions of the test, especially in the presence of pyridine in the reagents.[1][5][10] False negatives can also arise from steric hindrance in aggregated peptide chains, which may prevent the ninhydrin reagent from accessing the free amine.[4][5]

Q5: Can the Kaiser test be used for quantitative analysis?

While primarily a qualitative test, the Kaiser test can be adapted for quantitative purposes. This involves eluting the Ruhemann's purple from the resin and measuring its absorbance spectrophotometrically at approximately 570 nm.[4] The concentration of free amines can then be determined using the Beer-Lambert law.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
False Negative Result (No color change after deprotection)Incomplete deprotection: The Fmoc protecting group has not been fully removed.Repeat the deprotection step, possibly with increased time or fresh deprotection reagent, and re-test.[4][5]
Peptide aggregation: The growing peptide chain has aggregated on the resin, sterically hindering the N-terminal amine.[4][5]Use chaotropic salts or alternative solvents to disrupt the secondary structure of the peptide.[4][5]
False Positive Result (Blue color after a coupling step)Incomplete coupling: The coupling reaction has not gone to completion, leaving unreacted primary amines.Repeat the coupling step, potentially using a different coupling reagent or extending the reaction time.[4] If a significant amount of unreacted amine remains, consider capping the unreacted sites with acetic anhydride.[1]
Incomplete washing: Residual unreacted amino acid or coupling reagents remain.Ensure thorough washing of the resin after the coupling step.[5]
Fmoc group instability: The Fmoc protecting group is partially cleaved by the heat and pyridine in the Kaiser test reagents.[1][5][10]Avoid prolonged or excessive heating during the test.[5]
Contaminated reagents: Old or improperly prepared Kaiser test solutions are being used.[3][5]Prepare fresh reagents, especially the potassium cyanide in pyridine solution.[3]
Ambiguous Result (Weak or reddish-brown color)Presence of a secondary amine: The N-terminal amino acid is an N-substituted residue like proline.[4]Use an alternative test specifically for secondary amines, such as the Chloranil or Isatin test.[1][4]

Expected Results for Different Amino Acid Types

Amino Acid TypeN-Terminal AmineExpected Kaiser Test Result
Primary Amino Acids (e.g., Glycine, Alanine)Primary Amine (-NH₂)Intense blue or purple (Ruhemann's purple)[6][7]
Secondary Amino Acids (e.g., Proline, Hydroxyproline)Secondary Amine (>NH)Yellow or yellow-orange[6][7]
N-Methylated Amino Acids Secondary Amine (>NH)Reddish-brown or brown[1][9]
Asparagine Primary Amine with Amide Side ChainBrown[6][7]

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol is for the qualitative detection of primary amines on a solid support.[2]

  • Sample Collection: Transfer a small sample of resin (10-15 beads) to a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 1.0 mL of a 16.5 mg/25 mL aqueous KCN solution diluted with 49 mL of pyridine.

    • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

    • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

  • Incubation: Heat the test tube at 110°C for 5 minutes.[2]

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Free Primary Amine): Intense blue color.

    • Negative Result (No Free Primary Amine): Colorless or yellow solution.

Chloranil Test Protocol (for secondary amines)

This test is used for N-terminal secondary amines where the Kaiser test is unreliable.[1]

  • Sample Preparation: Place a small sample of resin (1-5 mg) in a small test tube.

  • Reagent Addition: Add 1 drop of acetaldehyde and 1 drop of p-chloranil solution (1g of p-chloranil in 49 mL of DMF).[3]

  • Incubation: Let the mixture stand at room temperature for 5 minutes.[1][3]

  • Observation: Observe the color of the beads. A blue or greenish-blue color indicates the presence of a secondary amine.[3]

Isatin Test Protocol (for secondary amines)

This is another alternative test for detecting secondary amines.[9]

  • Sample Preparation: Place a small sample of resin (4-5 mg) into a small test tube.[5]

  • Reagent Addition: Add 2-3 drops of the isatin solution.[5]

  • Incubation: Heat the test tube at 100°C for 5 minutes.[5]

  • Observation: A blue color on the beads indicates the presence of a free secondary amine.[5]

Diagrams

Kaiser_Test_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Amino_Acid Primary Amino Acid (R-CH(NH2)-COOH) Deamination Oxidative Deamination & Decarboxylation Amino_Acid->Deamination + Ninhydrin Ninhydrin1 Ninhydrin (Oxidizing Agent) Ninhydrin1->Deamination Hydrindantin Hydrindantin (Reduced Ninhydrin) Deamination->Hydrindantin Ammonia Ammonia (NH3) Deamination->Ammonia Ruhemanns_Purple Ruhemann's Purple (Blue-Purple Complex) Hydrindantin->Ruhemanns_Purple Ammonia->Ruhemanns_Purple + Hydrindantin + Ninhydrin Ninhydrin2 Second Ninhydrin Molecule Ninhydrin2->Ruhemanns_Purple Troubleshooting_Workflow Start Perform Kaiser Test Result Observe Color Start->Result Blue Intense Blue Color Result->Blue Blue Yellow Yellow/Colorless Result->Yellow Yellow Brown Reddish-Brown/Yellow Result->Brown Ambiguous Deprotection_Check After Deprotection? Blue->Deprotection_Check Coupling_Check After Coupling? Yellow->Coupling_Check Secondary_Amine Secondary Amine Suspected Use Chloranil/Isatin Test Brown->Secondary_Amine Deprotection_OK Successful Deprotection Proceed to Coupling Deprotection_Check->Deprotection_OK Yes Coupling_Fail Failed Coupling Recouple or Cap Deprotection_Check->Coupling_Fail No (After Coupling) Coupling_OK Successful Coupling Proceed to Deprotection Coupling_Check->Coupling_OK Yes Deprotection_Fail Incomplete Deprotection Repeat Deprotection Coupling_Check->Deprotection_Fail No (After Deprotection) Test_Selection_Logic Start Identify N-Terminal Amino Acid Decision Is it a Secondary Amine? Start->Decision Primary Primary Amine (e.g., Gly, Ala, Leu) Decision->Primary No Secondary Secondary Amine (e.g., Pro, N-Me-AA) Decision->Secondary Yes Kaiser Use Kaiser Test Primary->Kaiser Alternative Use Chloranil or Isatin Test Secondary->Alternative

References

Impact of solvent choice on coupling reactions with Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical for coupling reactions with Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid?

A1: Solvent choice is paramount as it directly influences several factors that determine the success of the coupling reaction. An effective solvent must ensure the solvation of the growing peptide chain, especially in solid-phase peptide synthesis (SPPS), and fully dissolve the Boc-protected amino acid and coupling reagents. Poor solubility can lead to aggregation, diminished reaction rates, and incomplete couplings. The polarity of the solvent also affects the stability of reactive intermediates and the potential for side reactions like racemization.

Q2: What are the most commonly used solvents for this type of coupling reaction?

A2: For coupling reactions involving Boc-protected amino acids, particularly those with bulky side chains, polar aprotic solvents are generally preferred. The most common choices include:

  • N,N-Dimethylformamide (DMF): Widely used due to its excellent solvating properties for both the amino acid derivatives and the peptide chain on a solid support.

  • N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to DMF for difficult couplings due to its higher polarity and better ability to disrupt peptide aggregation.

  • Dichloromethane (DCM): Frequently used in Boc-based chemistry, particularly for solution-phase couplings and for swelling polystyrene-based resins in SPPS.

  • Dimethyl sulfoxide (DMSO): Can be used as a co-solvent with DMF or NMP to enhance the solubility of reagents and disrupt aggregation of hydrophobic peptide sequences.

Q3: Which coupling reagents are recommended for a sterically hindered amino acid like Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid?

A3: Due to the steric hindrance from the substituted phenyl ring, more potent coupling reagents are generally required. Uronium and phosphonium-based reagents are often more effective than standard carbodiimides (e.g., DCC, EDC). Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent, especially for challenging sequences, that minimizes racemization.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for hindered couplings.

Q4: How can I monitor the progress of the coupling reaction?

A4: In solid-phase peptide synthesis, the Kaiser test is a common qualitative method to detect the presence of free primary amines. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For both solid-phase and solution-phase synthesis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to monitor the reaction progress and assess the purity of the product.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Problem 1: Low Coupling Yield
Potential Cause Suggested Solution
Poor Solubility of Reagents Ensure all reagents, including the Boc-amino acid and coupling agent, are fully dissolved before initiating the reaction. Consider switching to a solvent with better solvating properties, such as NMP or a DMF/DMSO mixture.
Steric Hindrance Use a more potent coupling reagent like HATU or PyBOP. Increase the reaction time (e.g., from 2 hours to 4 hours or overnight) and/or perform a "double coupling" by repeating the coupling step with fresh reagents.
Peptide Aggregation (SPPS) Switch to NMP as the primary solvent or add a chaotropic salt like LiCl to the washing steps prior to coupling to disrupt secondary structures.
Inadequate Activation Ensure the correct stoichiometry of coupling reagents and base (e.g., DIPEA) is used. Pre-activation of the carboxylic acid for a short period (1-5 minutes) before adding it to the amine component can be beneficial.
Problem 2: Presence of Side Products (e.g., Racemization)
Potential Cause Suggested Solution
Prolonged Activation Time Minimize the pre-activation time of the Boc-amino acid before adding it to the amine.
Excessive Base Use the minimum necessary amount of a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Inappropriate Coupling Additive Use additives known to suppress racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt), which is incorporated in HATU.

Data Presentation

Solvent SystemCoupling ReagentTypical Yield Range (%)Notes
DMFHATU/DIPEA90-99%Excellent solvation, but potential for amine impurities.
NMPHATU/DIPEA95-99%Often superior for aggregated sequences.
DCMEDC/HOBt75-90%Commonly used in solution-phase, may be less effective for difficult couplings.
DMF/DMSO (4:1)PyBOP/DIPEA90-98%DMSO helps to disrupt aggregation.
THFEDC/HOBt70-85%May be a less effective solvent for polar reactants.

Note: Yields are highly dependent on the specific substrates, coupling partner, and reaction conditions.

Experimental Protocols

The following are general protocols for coupling Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. Optimization may be required for specific applications.

Protocol 1: Solution-Phase Coupling using HATU
  • Dissolution: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (1.0 eq) and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Activation: In a separate vessel, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Coupling: To the solution of the amino acid and amine, add diisopropylethylamine (DIPEA) (2.0 eq). Then, add the HATU solution dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
  • Resin Swelling: Swell the resin (with the free N-terminal amine) in DMF for 30 minutes in a reaction vessel.

  • Deprotection: If necessary, deprotect the N-terminal Boc group of the resin-bound peptide using a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Wash the resin thoroughly with DCM and DMF.

  • Activation: In a separate vessel, dissolve Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) to this solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the swollen and deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Visualizations

Experimental Workflow for Solution-Phase Coupling

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Boc-Amino Acid and Amine in DMF C Add DIPEA to Amino Acid/Amine solution A->C B Dissolve HATU in DMF D Add HATU solution at 0°C B->D C->D E Stir at RT for 2-4h D->E F Dilute with EtOAc and Wash E->F G Dry and Concentrate F->G H Purify by Chromatography G->H G Start Low Coupling Yield Solubility Check Reagent Solubility Start->Solubility Steric Consider Steric Hindrance Solubility->Steric [Soluble] ChangeSolvent Switch to NMP or add DMSO Solubility->ChangeSolvent [Insoluble] Aggregation Assess for Aggregation (SPPS) Steric->Aggregation [No Improvement] PotentReagent Use HATU/PyBOP Steric->PotentReagent [Likely] Chaotropic Use Chaotropic Salts Aggregation->Chaotropic [Yes] DoubleCouple Perform Double Coupling PotentReagent->DoubleCouple

References

Technical Support Center: Optimizing Cleavage of Peptides with Aromatic Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of peptides containing aromatic residues such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the cleavage of peptides containing aromatic amino acids.

Issue 1: Low Peptide Yield After Cleavage

  • Question: My peptide yield is significantly lower than expected after cleavage and precipitation. What are the possible causes and how can I fix this?

  • Answer: Low peptide yield can stem from several factors, primarily incomplete cleavage from the resin or loss of peptide during workup.

    Possible Causes & Solutions:

    • Incomplete Cleavage: The peptide may not be fully cleaved from the solid support.

      • Solution: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry to confirm if the synthesis was successful.[1] To verify if the peptide remains on the resin, a ninhydrin test can be performed on the resin beads after cleavage; a blue color indicates residual peptide.[2]

      • Optimization: Increase the cleavage reaction time. Standard cleavage times are typically 2-3 hours, but for sterically hindered or complex peptides, extending this to 4-6 hours can be beneficial.[3]

    • Peptide Re-attachment to Resin: Cationic species generated during cleavage can react with electron-rich aromatic residues like Tryptophan, causing the peptide to re-attach to the resin.[2]

      • Solution: Ensure your cleavage cocktail contains effective scavengers to quench these reactive cations. Triisopropylsilane (TIS) is particularly effective at quenching trityl cations.[4] For peptides with C-terminal Trp, adding ethanedithiol (EDT) to the cleavage cocktail can prevent re-attachment.[5]

    • Poor Precipitation: The peptide may be partially soluble in the precipitation solvent, typically cold diethyl ether.[3][5]

      • Solution:

        • Ensure the ether is sufficiently cold (-20°C or lower) and use a larger volume (at least a 10-fold excess).[4]

        • If solubility in diethyl ether is suspected, try an alternative cold solvent like methyl-tert-butyl ether (MTBE).[3]

        • Before discarding the supernatant after precipitation, analyze a small sample by mass spectrometry to check for dissolved peptide.[3]

Issue 2: Unexpected Impurities or Side Products in Mass Spectrometry

  • Question: My mass spectrometry results show unexpected peaks, indicating modification of my peptide. What are the common side reactions with aromatic residues and how can I prevent them?

  • Answer: Aromatic residues, especially Tryptophan and Tyrosine, are susceptible to modification by reactive species generated during TFA cleavage.

    Common Side Reactions & Prevention:

    • Alkylation of Tryptophan and Tyrosine: The electron-rich indole ring of Trp and the phenol ring of Tyr can be alkylated by carbocations (e.g., t-butyl cations) released from protecting groups.[4][6]

      • Prevention: The most effective way to prevent this is by using appropriate scavengers in the cleavage cocktail. Water, TIS, and thioanisole are commonly used. Phenol can also offer some protection for Tyr and Trp residues. For Trp-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis protects the indole nitrogen and significantly reduces side reactions.[4]

    • Oxidation of Tryptophan and Methionine: Tryptophan residues can be oxidized during cleavage.

      • Prevention: Including scavengers like 1,2-ethanedithiol (EDT) is effective in preventing the acid-catalyzed oxidation of tryptophan. Performing the cleavage reaction under a nitrogen atmosphere and using peroxide-free ether for precipitation can also minimize oxidation.

    • Sulfonation of Tryptophan: When cleaving peptides containing Arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf), the byproducts can sulfonate the tryptophan indole ring.

      • Prevention: This side reaction can be effectively eliminated by using Fmoc-Trp(Boc)-OH during synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is a cleavage cocktail and why is it important?

  • A1: A cleavage cocktail is a mixture of reagents, primarily a strong acid like trifluoroacetic acid (TFA), used to simultaneously cleave the synthesized peptide from the solid-phase resin and remove the side-chain protecting groups. It is crucial because the process generates highly reactive cationic species that can cause unwanted side reactions.[4] Scavengers are added to the cocktail to trap these reactive species, thereby preventing modification of sensitive amino acid residues.[4][6]

  • Q2: How do I choose the right cleavage cocktail for my peptide with aromatic residues?

  • A2: The choice of cleavage cocktail depends on the specific amino acid composition of your peptide. For peptides containing sensitive residues like Trp, Tyr, Met, and Cys, a more robust cocktail is needed. A good starting point is a mixture of TFA, water, and scavengers.[2]

  • Q3: What are the roles of common scavengers in cleavage cocktails?

  • A3:

    • Water (H₂O): Helps to suppress the formation of t-butyl adducts on Tryptophan.

    • Triisopropylsilane (TIS): A very effective scavenger for t-butyl and trityl cations, which can alkylate nucleophilic residues.

    • 1,2-Ethanedithiol (EDT): A thiol scavenger that is particularly effective in preventing acid-catalyzed oxidation of Tryptophan and is useful for peptides containing Cysteine.

    • Thioanisole: Helps to accelerate the removal of Arg(Pmc) protecting groups and scavenges carbocations. However, it should be used with caution in Trp-containing peptides as its cation adducts can alkylate the indole ring.

    • Phenol: Offers some protection to Tyrosine and Tryptophan residues.

  • Q4: How long should I perform the cleavage reaction?

  • A4: A typical cleavage time is 1.5 to 3 hours at room temperature.[7][8] However, for peptides with multiple protecting groups or sterically hindered sequences, a longer time of up to 4-6 hours may be necessary.[3][7] It is always recommended to perform a small-scale test cleavage to determine the optimal time for your specific peptide.[7]

  • Q5: My Trp-containing peptide shows a +44 Da adduct in the mass spectrum. What is this?

  • A5: This can correspond to a CO₂ adduct, which is sometimes observed after the cleavage and deprotection of a sequence containing a Trp(Boc) residue. This adduct is often unstable and will typically disappear on its own if the sample is re-analyzed after 24 hours.[5]

Data Presentation: Cleavage Cocktail Compositions

The following table summarizes various cleavage cocktails suitable for peptides with aromatic and other sensitive residues.

Reagent NameComposition (v/v or w/v)Key ScavengersTypical Application
Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TISWater, TISGeneral purpose for peptides without highly sensitive residues.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Water, Thioanisole, EDT"Universal" cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, Tyr, and Arg.[4]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol, Water, TISA less pungent alternative to thiol-containing cocktails, useful when trityl-based protecting groups are present.[3][9]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole, EDT, AnisoleWell-suited for cleaving peptides containing Arg residues with sulfonyl protecting groups and Trp-containing peptides.[9][10]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium Iodide (w/w)Phenol, Thioanisole, EDT, Water, DMS, NH₄ISpecifically designed to minimize methionine oxidation.[11]

Experimental Protocols

Protocol 1: Standard TFA Cleavage and Peptide Precipitation

This protocol is a general procedure for cleaving a peptide from the resin and removing side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Appropriate cleavage cocktail (prepared fresh)

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • Centrifuge tubes

  • Nitrogen gas source or vacuum desiccator

Methodology:

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with DCM to remove any residual dimethylformamide (DMF).[3]

    • Dry the resin under vacuum for at least 1 hour.[3][4]

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3]

    • Gently agitate the mixture at room temperature for 2-4 hours.[3]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin beads. Collect the filtrate containing the cleaved peptide.[3][4]

    • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.[4]

  • Peptide Precipitation:

    • Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether in a centrifuge tube.[2][3][7] A white precipitate of the peptide should form.

    • Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation.[3]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide and decant the ether.[2][3]

    • Wash the peptide pellet with cold diethyl ether at least two more times to remove residual scavengers and cleavage byproducts.[3][7]

    • Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.[2][3]

  • Analysis:

    • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry.[3]

Visualizations

Cleavage_Workflow start Start: Dried Peptide-Resin prep 1. Resin Washing (DCM) start->prep cleavage 2. Add Cleavage Cocktail (e.g., TFA/Scavengers) prep->cleavage agitate 3. Agitate (2-4 hours, RT) cleavage->agitate filter 4. Filter to Separate Resin agitate->filter precipitate 5. Precipitate Peptide (Cold Diethyl Ether) filter->precipitate Collect Filtrate resin_waste Resin Waste filter->resin_waste wash 6. Wash Pellet (Cold Ether) precipitate->wash dry 7. Dry Peptide Pellet wash->dry supernatant_waste Supernatant Waste wash->supernatant_waste Decant Ether end End: Crude Peptide for Analysis dry->end

Caption: General experimental workflow for peptide cleavage and deprotection.

Troubleshooting_Tree problem problem cause cause solution solution start Problem Observed low_yield Low Peptide Yield? start->low_yield impurities Unexpected Impurities? start->impurities incomplete_cleavage Incomplete Cleavage? low_yield->incomplete_cleavage Yes alkylation Alkylation of Trp/Tyr? impurities->alkylation Yes sol_increase_time Solution: - Increase cleavage time (4-6h) - Perform test cleavage incomplete_cleavage->sol_increase_time Yes poor_precipitation Poor Precipitation? incomplete_cleavage->poor_precipitation No sol_precipitation Solution: - Use more cold ether - Try alternative solvent (MTBE) - Analyze supernatant poor_precipitation->sol_precipitation Yes reattachment Peptide Re-attachment? poor_precipitation->reattachment No sol_reattachment Solution: - Use effective scavengers (TIS, EDT) reattachment->sol_reattachment Yes sol_alkylation Solution: - Use Fmoc-Trp(Boc)-OH - Enhance scavengers (TIS, H2O, Phenol) alkylation->sol_alkylation Yes oxidation Oxidation of Trp? alkylation->oxidation No sol_oxidation Solution: - Add EDT to cocktail - Cleave under N2 atmosphere oxidation->sol_oxidation Yes

Caption: Troubleshooting decision tree for common peptide cleavage issues.

References

Validation & Comparative

A Comparative Guide to Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid and Other β-Amino Acid Analogs in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and its analogs, focusing on their performance as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes. The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development efforts.

Introduction to β-Amino Acids and DPP-4 Inhibition

β-amino acids are structural isomers of α-amino acids, featuring the amino group at the β-carbon position relative to the carboxyl group. This structural difference imparts unique conformational properties and increased metabolic stability to peptides and small molecules incorporating them.[1] Consequently, β-amino acid derivatives are valuable building blocks in medicinal chemistry.[2]

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[4]

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a protected β-amino acid derivative that serves as a key intermediate in the synthesis of various bioactive molecules, including DPP-4 inhibitors.[1] The cyanophenyl moiety can contribute to binding affinity and metabolic stability.[1] This guide compares its potential efficacy with other structurally related β-homophenylalanine analogs based on their DPP-4 inhibitory activity.

Comparative Performance of β-Homophenylalanine Analogs as DPP-4 Inhibitors

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of a series of β-homophenylalanine analogs. The data is extracted from a study by Xu et al. (2004), which explored the structure-activity relationship (SAR) of these compounds.[5][6] While data for the specific 2-cyano analog was not available in the cited study, the table provides a valuable comparison of various substitutions on the phenyl ring, offering insights into the electronic and steric effects that influence inhibitory potency.

Compound IDSubstitution on Phenyl RingDPP-4 IC50 (nM)Selectivity over QPP
22a H3000>200-fold
22f 2-F800>200-fold
22k 4-F3000>200-fold
22p 2,4-di-F600>200-fold
22q 2,5-di-F270>200-fold
22t 2,4,5-tri-F119>200-fold
22b 2-Cl1000>200-fold
22g 3-Cl>10000>200-fold
22l 4-Cl8000>200-fold

Data sourced from Xu, J. et al. Bioorg. Med. Chem. Lett. 2004, 14, 4759-4762.[5][6]

Key Observations from the Data:

  • Fluorine Substitution: The introduction of fluorine atoms on the phenyl ring generally enhances DPP-4 inhibitory activity. A single fluorine at the 2-position (22f) improves potency compared to the unsubstituted analog (22a).[5][6]

  • Positional Effects: The position of the substituent is crucial. For instance, a 2-fluoro substitution is more effective than a 4-fluoro substitution.[5][6]

  • Polysubstitution: Multiple fluorine substitutions, particularly the 2,5-difluoro (22q) and 2,4,5-trifluoro (22t) analogs, lead to a significant increase in potency.[5][6] The 2,4,5-trifluoro analog (22t) was the most potent compound in this series.[5][6]

  • Chlorine Substitution: Chlorine substitution appears to be less favorable than fluorine substitution for DPP-4 inhibition.

Based on these structure-activity relationships, it can be inferred that Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, with its electron-withdrawing cyano group at the 2-position, would likely exhibit significant DPP-4 inhibitory activity. The cyano group's electronic properties are different from fluorine, but its placement at the favorable 2-position suggests it could be a potent inhibitor. Further experimental validation is required to confirm its precise IC50 value.

Experimental Protocols

General Synthesis of Boc-(R)-3-amino-4-(substituted-phenyl)-butyric acid Analogs

The synthesis of Boc-protected β-amino acid analogs generally involves the following key steps, as adapted from various literature sources.[7][8]

  • Starting Material: The synthesis typically starts from a commercially available substituted phenylacetic acid.

  • Esterification: The carboxylic acid is esterified, for example, using methanol in the presence of an acid catalyst.

  • Asymmetric Hydrogenation: An asymmetric hydrogenation of a suitable precursor, such as an enamine, is performed to introduce the chiral center with the desired (R)-configuration. This step is crucial for obtaining the stereochemically pure product.

  • Boc Protection: The resulting amino group is protected with a di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

  • Saponification: The ester is then saponified using a base like lithium hydroxide to yield the final Boc-protected β-amino acid.

  • Purification: The final product is purified by techniques such as crystallization or column chromatography.

In Vitro DPP-4 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against DPP-4, based on commercially available assay kits and published methods.[9][10]

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds (dissolved in DMSO)

    • Reference inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader

  • Assay Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer in a 96-well plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the DPP-4 substrate (Gly-Pro-AMC) to each well.

    • The fluorescence generated by the cleavage of the AMC group from the substrate is measured kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize the DPP-4 signaling pathway and a general experimental workflow for screening DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_Gut Gut (L-cells) cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Active GLP-1/GIP->Beta-cells + Active GLP-1/GIP->Alpha-cells - DPP4 DPP4 Active GLP-1/GIP->DPP4 Inactivation Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP4

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Preparation cluster_Assay DPP-4 Inhibition Assay cluster_Analysis Data Analysis A Synthesis of β-Amino Acid Analogs B Purification & Characterization A->B C Compound Library (in DMSO) B->C D Prepare Assay Plate: - DPP-4 Enzyme - Test Compounds C->D E Pre-incubation D->E F Add Substrate (Gly-Pro-AMC) E->F G Kinetic Fluorescence Measurement F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I J Structure-Activity Relationship (SAR) Analysis I->J

Caption: Experimental workflow for screening DPP-4 inhibitors.

Conclusion

The exploration of β-amino acid analogs as DPP-4 inhibitors continues to be a promising area of research for the development of novel anti-diabetic agents. The presented data on β-homophenylalanine derivatives highlights the significant impact of substitutions on the phenyl ring on their inhibitory potency. While direct experimental data for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is not yet widely published in comparative studies, the established structure-activity relationships suggest it holds potential as a potent DPP-4 inhibitor. Further synthesis and biological evaluation of this and other novel analogs are warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their drug discovery endeavors.

References

A Comparative Analysis of Boc vs. Fmoc Strategy for Peptides with Cyanophenyl Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Peptide Synthesis

The incorporation of non-canonical amino acids, such as those containing cyanophenyl moieties, into peptides is a powerful strategy for modulating their structure, stability, and biological activity. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that can significantly impact the success of synthesizing these modified peptides. This guide provides a comprehensive comparative analysis of the Boc and Fmoc strategies for peptides containing cyanophenyl moieties, supported by experimental protocols and a discussion of potential challenges.

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Moderately strong acid (e.g., TFA)Secondary amine (e.g., Piperidine)
Side-Chain Protection Benzyl-based (acid-labile)tert-Butyl-based (acid-labile)
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Orthogonality Not fully orthogonalFully orthogonal[1]
Compatibility with Cyanophenyl Moiety Potential for cyano group hydrolysis under strong acid cleavage.Generally stable under basic deprotection conditions.[2]
Aggregation Issues Can be advantageous for hydrophobic sequences due to protonation of the N-terminus after deprotection.[3]More prone to aggregation in certain sequences.[3]

Core Principles: A Tale of Two Chemistries

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes.[]

Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[5]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[6] This group is readily cleaved by a secondary amine, most commonly piperidine.[6][7] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[8] This true orthogonality is a key advantage of the Fmoc approach.[1]

Synthesis of Peptides with Cyanophenyl Moieties: A Comparative Breakdown

The presence of a cyanophenyl moiety introduces specific considerations for both synthetic strategies.

Fmoc Strategy: The Milder Approach

The Fmoc strategy is generally the preferred method for synthesizing peptides containing cyanophenyl moieties due to its milder reaction conditions. The cyano group on the phenyl ring is typically stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2]

Advantages:

  • Cyanophenyl Group Stability: The primary advantage is the stability of the cyano group during the repetitive base-mediated deprotection steps.[2]

  • Milder Cleavage: The final cleavage from the resin is performed with TFA, which is less harsh than the HF or TFMSA used in the Boc strategy.[6]

Potential Challenges:

  • Aggregation: Peptides containing the hydrophobic 4-cyanophenylalanine residue may be prone to aggregation on the resin, which can lead to incomplete deprotection and coupling.

  • Common SPPS Side Reactions: While the cyanophenyl group itself is stable, other side reactions common to Fmoc-SPPS, such as aspartimide formation or diketopiperazine formation, can still occur.

Boc Strategy: A More Aggressive Route

The Boc strategy, while robust, presents a significant potential challenge for peptides with cyanophenyl moieties due to the harsh acidic conditions required for the final cleavage.

Advantages:

  • Reduced Aggregation: For some hydrophobic sequences, the Boc strategy can be advantageous as the protonation of the N-terminus after each TFA deprotection step can help to disrupt interchain hydrogen bonding and reduce aggregation.[3]

Potential Challenges:

  • Cyano Group Hydrolysis: The nitrile group of the cyanophenyl moiety is susceptible to hydrolysis to a carboxylic acid or amide under the strong acidic conditions (HF or TFMSA) used for final cleavage. Studies on the acid-catalyzed hydrolysis of benzonitrile indicate that this conversion is possible in the presence of strong acids and water. This potential side reaction could lead to a heterogeneous final product and complicate purification.

  • Harsh Reagents: The use of highly corrosive and hazardous reagents like HF requires specialized equipment and handling procedures.[6]

Quantitative Data Summary

Direct comparative quantitative data for the synthesis of the same cyanophenyl-containing peptide using both Boc and Fmoc strategies is limited in the literature. However, based on the general principles of each method, the following table provides an expected performance comparison.

ParameterBoc Strategy (Expected)Fmoc Strategy (Expected)Method of DeterminationNotes
Single Coupling Efficiency >98%>99%[]Kaiser Test / Quantitative Ninhydrin AssayHigh coupling efficiency is crucial for the synthesis of longer peptides. Even a small decrease per cycle significantly impacts the final yield.[9]
Deprotection Yield Generally high, but aggregation can be an issue.Generally high, but can be affected by peptide aggregation.HPLC analysis of a small test cleavageIncomplete deprotection can lead to deletion sequences.
Crude Peptide Purity Potentially lower due to possible cyano group hydrolysis during cleavage.Generally higher due to milder deprotection and cleavage conditions.[9]RP-HPLCHighly dependent on the peptide sequence and the efficiency of each step.
Final Purified Yield 5-20%10-30%Gravimetric Analysis, UV-Vis SpectroscopyPurification via RP-HPLC can lead to significant material loss.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a hypothetical peptide containing a 4-cyanophenylalanine (Phe(4-CN)) residue.

Fmoc-SPPS Protocol for a Peptide Containing Phe(4-CN)

This protocol is a standard method for Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.[10]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling (incorporating Fmoc-Phe(4-CN)-OH):

  • In a separate vessel, dissolve Fmoc-Phe(4-CN)-OH (3-4 equivalents) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Repeat Deprotection and Coupling:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[10]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is then ready for purification by RP-HPLC.

Boc-SPPS Protocol for a Peptide Containing Phe(4-CN)

This protocol is a general method for Boc-based solid-phase peptide synthesis.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for at least 30-60 minutes.

  • Couple the first Boc-protected amino acid (e.g., Boc-Phe(4-CN)-OH) to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[5]

  • Agitate the mixture for 15-25 minutes to ensure complete deprotection.[5]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.

3. Neutralization:

  • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

  • Wash the resin with DCM (5 times) to remove excess base.

4. Amino Acid Coupling:

  • In a separate vial, dissolve the next Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[5]

  • Add the solution to the neutralized peptide-resin.

  • Add DIEA (4-6 equivalents) to initiate the coupling reaction.[5]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion using the Kaiser test.

  • After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

5. Repeat Deprotection, Neutralization, and Coupling:

  • Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection (High HF Procedure):

  • WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Wash the fully assembled peptide-resin with DCM and dry thoroughly under vacuum.

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger such as anisole.

  • Cool the vessel in a dry ice/acetone bath.

  • Distill neat anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • The crude peptide is precipitated by washing the resin with cold diethyl ether.

  • The peptide is then dissolved in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilized for subsequent purification.

Visualizing the Synthesis Workflow

Boc_vs_Fmoc_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Boc-AA-Resin Boc_Deprotect TFA Deprotection Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple next Boc-AA Boc_Neutralize->Boc_Couple Boc_Couple->Boc_Deprotect Repeat n-1 times Boc_Final_Cleavage HF or TFMSA Cleavage Boc_Couple->Boc_Final_Cleavage Boc_Peptide Crude Peptide Boc_Final__Cleavage Boc_Final__Cleavage Boc_Final__Cleavage->Boc_Peptide Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple next Fmoc-AA Fmoc_Deprotect->Fmoc_Couple Fmoc_Couple->Fmoc_Deprotect Repeat n-1 times Fmoc_Final_Cleavage TFA Cleavage Fmoc_Couple->Fmoc_Final_Cleavage Fmoc_Peptide Crude Peptide Fmoc_Final_Cleavage->Fmoc_Peptide

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.

Logical Decision Pathway for Strategy Selection

Decision_Pathway Start Synthesizing a peptide with a cyanophenyl moiety Check_Aggregation Is the peptide sequence known to be highly hydrophobic or prone to aggregation? Start->Check_Aggregation Check_Acid_Sensitivity Are other residues in the sequence highly acid-sensitive? Check_Aggregation->Check_Acid_Sensitivity No Consider_Boc Consider Boc Strategy (Potential for reduced aggregation) Check_Aggregation->Consider_Boc Yes Recommend_Fmoc Recommend Fmoc Strategy (Milder conditions, protects cyano group) Check_Acid_Sensitivity->Recommend_Fmoc Yes Fmoc_Still_Preferred Fmoc is still generally preferred due to cyano group stability Check_Acid_Sensitivity->Fmoc_Still_Preferred No Final_Decision Final Strategy Selection Consider_Boc->Final_Decision Recommend_Fmoc->Final_Decision Fmoc_Still_Preferred->Final_Decision

Caption: Decision-making flowchart for choosing between Boc and Fmoc strategies.

Conclusion and Recommendations

For the synthesis of peptides containing cyanophenyl moieties, the Fmoc strategy is generally the recommended approach . Its milder, base-labile deprotection conditions preserve the integrity of the cyano group, leading to a cleaner crude product and simplifying purification. While the Boc strategy may offer an advantage in mitigating aggregation for certain hydrophobic sequences, the significant risk of cyanophenyl group hydrolysis during the harsh acid cleavage step often outweighs this benefit.

Researchers should carefully consider the entire peptide sequence. If the sequence is particularly prone to aggregation and other optimization strategies for Fmoc-SPPS (e.g., use of pseudoprolines, chaotropic salts) are not feasible, the Boc strategy could be explored, but with the caveat of potential side reactions involving the cyanophenyl group. In such cases, a small-scale pilot synthesis and thorough characterization of the final product by mass spectrometry and HPLC are strongly advised to assess the extent of any hydrolysis.

Ultimately, a thorough understanding of the chemical principles of both strategies, combined with careful consideration of the specific peptide sequence, will enable the successful synthesis of peptides containing cyanophenyl moieties for advanced research and drug development applications.

References

A Comparative Guide to HPLC-MS for Impurity Profiling of Synthetic Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous quality control of synthetic amino acid derivatives is paramount in the pharmaceutical industry to ensure the safety and efficacy of therapeutic products. Impurity profiling, the identification and quantification of unwanted chemical entities, is a critical step in this process. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a primary and powerful tool for this purpose. This guide provides an objective comparison of HPLC-MS with other analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Impurity Profiling in Synthetic Amino Acids

Impurities in synthetic amino acid derivatives can originate from various sources, including starting materials, reagents, intermediates, and degradation products. These impurities, even at trace levels, can impact the drug's stability, bioactivity, and safety profile. Therefore, robust analytical methods are required for their comprehensive characterization. HPLC-MS offers a combination of high-resolution separation and sensitive, specific detection, making it highly suitable for the analysis of non-volatile and thermally labile compounds like amino acid derivatives.[1]

Comparative Analysis of Analytical Techniques

While HPLC-MS is a cornerstone technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis-Mass Spectrometry (CE-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) present viable alternatives, each with distinct advantages and limitations.

FeatureHPLC-MSGC-MSCE-MSSFC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass analysis.Separation of charged molecules in a capillary under the influence of an electric field, coupled to a mass spectrometer.Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography.
Analyte Suitability Non-volatile, thermally labile, polar, and non-polar compounds. Ideal for amino acid derivatives.Volatile and semi-volatile compounds. Requires derivatization for non-volatile amino acids.[2]Charged and highly hydrophilic compounds.[1]Chiral and achiral compounds, particularly for preparative separations.
Derivatization Generally not required, but can be used to enhance sensitivity.[3]Mandatory for amino acids to increase volatility and thermal stability.[2][4]Not typically required for charged analytes.Can be used, but often not necessary.
Sensitivity High, with Limits of Detection (LODs) often in the picomolar to nanomolar range.High, especially with selected ion monitoring (SIM).High, with LODs in the micromolar to nanomolar range.[5]Good, and can be coupled with sensitive detectors like MS.
Selectivity High, due to both chromatographic separation and mass analysis.High, with excellent separation efficiency for volatile compounds.High, based on charge-to-size ratio.High, particularly for chiral separations.
Sample Throughput Moderate to high, with automated systems.Lower, due to the often manual and time-consuming derivatization step.[4]High, with rapid analysis times.Fast analysis times are possible.
Key Advantages Broad applicability, direct analysis of non-volatile compounds.High separation efficiency for complex volatile mixtures.High efficiency, minimal solvent consumption.Fast separations, "green" chromatography with CO2.
Key Limitations Potential for matrix effects in complex samples.Derivatization can introduce variability and artifacts.Limited to charged or chargeable analytes.Requires specialized equipment.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of amino acids and their derivatives using different techniques. It is important to note that these values can vary significantly depending on the specific analyte, matrix, and instrumentation.

ParameterHPLC-MSCE-MS
Limit of Detection (LOD) 0.001 - 0.1 ppm for most amino acids.[6]0.3 - 1.1 µmol/L for basic amino acids; 6 - 11 µmol/L for acidic amino acids.[5]
Limit of Quantitation (LOQ) Typically <0.1 µM for most amino acids.[6]Generally in the low micromolar range.
Linearity (R²) >0.999[3]Linear from 10–500 µmol/L for a standard mix.[5]
Precision (%RSD) <10% for repeatability.[6]<1.2 % for migration time; 2.0–4.7 % for peak area.[5]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results in impurity profiling.

HPLC-MS Protocol for Impurity Profiling

This protocol provides a general framework for the analysis of impurities in a synthetic amino acid derivative.

1. Sample Preparation:

  • Dissolve the synthetic amino acid derivative sample in a suitable solvent (e.g., water, methanol, or a mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic impurities. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive and/or negative ion mode.

  • Scan Mode: Full scan mode for initial impurity detection and identification. For targeted analysis of known impurities, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

GC-MS Protocol with Derivatization

This protocol outlines the steps for analyzing amino acid derivatives after a necessary derivatization step.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample and dissolve it in a suitable solvent.

  • Dry the sample completely under a stream of nitrogen.

  • Add a derivatization reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS), and a solvent like acetonitrile.

  • Heat the mixture at a specific temperature (e.g., 100 °C) for a defined period (e.g., 2-4 hours) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC Conditions:

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized compounds.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: A mass range appropriate for the expected derivatized impurities (e.g., 50-650 amu).

  • Source Temperature: 230 °C.

Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the impurity profiling of synthetic amino acid derivatives using HPLC-MS.

Impurity_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_processing Data Analysis & Reporting Sample Synthetic Amino Acid Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (e.g., 0.22 µm) Dissolution->Filtration HPLC HPLC Separation (e.g., Reversed-Phase) Filtration->HPLC MS Mass Spectrometry Detection (ESI-MS) HPLC->MS Data_Acquisition Data Acquisition (Full Scan / SIM) MS->Data_Acquisition Impurity_Identification Impurity Identification (Mass & Fragmentation) Data_Acquisition->Impurity_Identification Quantification Quantification (Peak Area) Impurity_Identification->Quantification Reporting Reporting of Impurity Profile Quantification->Reporting

Caption: A generalized workflow for HPLC-MS based impurity profiling.

Conclusion and Recommendations

HPLC-MS stands out as a versatile and powerful technique for the impurity profiling of synthetic amino acid derivatives due to its broad applicability to non-volatile and thermally sensitive molecules without the need for derivatization. Its high sensitivity and selectivity make it the method of choice for both qualitative and quantitative analysis of impurities.

  • For routine quality control and known impurities: A validated HPLC-UV method might be sufficient and more cost-effective. However, HPLC-MS provides an orthogonal detection method that can confirm peak identity and purity with greater confidence.

  • For the identification of unknown impurities and comprehensive characterization: HPLC-MS, particularly with high-resolution mass spectrometry (HRMS), is indispensable for elucidating the structures of unknown impurities.

  • For volatile impurities or when derivatization is feasible and optimized: GC-MS can offer excellent separation efficiency and is a valuable complementary technique.

  • For highly polar and charged impurities: CE-MS provides a high-efficiency separation alternative with low solvent consumption.

Ultimately, the choice of analytical technique should be based on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the available instrumentation. A multi-faceted approach, potentially employing more than one of these techniques, will provide the most comprehensive understanding of the impurity profile of synthetic amino acid derivatives, ensuring the development of safe and effective pharmaceutical products.

References

Validating Peptide Sequences Containing Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of peptides containing non-standard amino acids are critical for therapeutic development. This guide provides a comparative overview of analytical techniques for validating peptide sequences that incorporate Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a synthetic amino acid analog.

The incorporation of unnatural amino acids like Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid can enhance the pharmacological properties of peptides, such as stability and binding affinity.[1] However, their presence also presents unique challenges for sequence validation and purity assessment. This guide outlines key experimental protocols and data comparison strategies to ensure the integrity of these complex synthetic peptides.

Comparative Analysis of Validation Techniques

The validation of a peptide containing a non-standard amino acid requires a multi-pronged approach, combining chromatographic and spectrometric methods. Each technique offers distinct advantages and provides complementary information regarding the peptide's identity, purity, and sequence.

Analytical Technique Information Provided Primary Advantages Limitations Alternative/Complementary Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment, retention time characterization.High resolution, well-established for peptide analysis.[2]Co-elution of impurities with similar hydrophobicity is possible.Ultra-High-Performance Liquid Chromatography (UHPLC) for improved resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identification.Combines separation with mass determination for confident identification.[3]Ion suppression effects from mobile phase additives like TFA can occur.[3]Use of MS-compatible mobile phase modifiers like formic acid.[3]
Tandem Mass Spectrometry (MS/MS) Amino acid sequence confirmation, localization of the non-standard residue.Provides fragmentation data to verify the peptide backbone and identify specific residues.[4]Unusual fragmentation patterns for non-standard amino acids can complicate interpretation.[5]Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) for alternative fragmentation.[5]
Amino Acid Analysis (AAA) Amino acid composition and quantification, confirmation of non-standard residue incorporation.Provides quantitative data on the amino acid content of the peptide.[6]Requires complete hydrolysis of the peptide, which can be challenging for some sequences.[7]Enzymatic digestion followed by LC-MS analysis of the constituent amino acids.[7]
Chiral Amino Acid Analysis Confirmation of the stereochemistry (R-configuration) of the incorporated amino acid.Essential for verifying the correct enantiomer was used in the synthesis.[8]Requires specialized chromatographic columns and standards.[8]Comparison of retention times with synthetic standards of both enantiomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate validation. Below are protocols for the key experiments.

1. Purity and Molecular Weight Determination by LC-MS

  • Objective: To assess the purity of the synthetic peptide and confirm its molecular weight.

  • Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

    • Chromatographic Separation:

      • Column: A reversed-phase C18 column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Plus).[3]

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes) is a good starting point for method development.[2]

      • Detection: UV detection at 214 nm and 280 nm.

    • Mass Spectrometry Analysis:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-2000).

      • Data Analysis: Integrate the peak area from the UV chromatogram to determine purity. Deconvolute the mass spectrum to determine the monoisotopic mass of the peptide and compare it to the theoretical mass.

2. Sequence Verification by Tandem Mass Spectrometry (MS/MS)

  • Objective: To confirm the amino acid sequence of the peptide, including the position of the Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid residue.

  • Instrumentation: A tandem mass spectrometer capable of fragmentation (e.g., Triple Quadrupole, Ion Trap, or Q-TOF).

  • Method:

    • LC-MS/MS Analysis: Perform an LC-MS run as described above.

    • Precursor Ion Selection: In the mass spectrometer, select the parent ion (the [M+nH]n+ ion) of the target peptide for fragmentation.

    • Fragmentation: Use Collision-Induced Dissociation (CID) to fragment the peptide. For peptides with unusual amino acids, Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) may provide complementary fragmentation data, especially for preserving labile modifications.[5]

    • Fragment Ion Analysis: Analyze the resulting fragment ions (b- and y-ions) to reconstruct the peptide sequence. The mass difference between adjacent b- or y-ions should correspond to the mass of an amino acid residue. The presence of a mass shift corresponding to Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid will confirm its position in the sequence.

3. Confirmation of Amino Acid Composition by Amino Acid Analysis (AAA)

  • Objective: To quantitatively determine the amino acid composition of the peptide and confirm the incorporation of the non-standard residue.

  • Method:

    • Peptide Hydrolysis:

      • Acid Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.[7] Note that this method will destroy tryptophan and can modify other amino acids.

      • Enzymatic Digestion: For a milder approach that can preserve labile residues, use a cocktail of proteases (e.g., pronase followed by aminopeptidase M and prolidase).[7]

    • Derivatization: Derivatize the resulting free amino acids with a reagent such as AccQ-Tag™ to make them detectable by fluorescence or UV.[6]

    • Chromatographic Separation: Separate the derivatized amino acids using reversed-phase UPLC.[6]

    • Quantification: Quantify each amino acid by comparing its peak area to that of a known standard. The ratio of the amino acids should match the theoretical composition of the peptide. A standard for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid will be required for its quantification.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for peptide validation.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_validation Comprehensive Validation cluster_results Results SPPS Solid-Phase Peptide Synthesis (SPPS) with Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid Crude_Peptide Crude Peptide SPPS->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide LCMS LC-MS Analysis Pure_Peptide->LCMS MSMS Tandem MS (MS/MS) Pure_Peptide->MSMS AAA Amino Acid Analysis Pure_Peptide->AAA Chiral Chiral Analysis Pure_Peptide->Chiral Purity_MW Purity & Molecular Weight LCMS->Purity_MW Sequence Sequence Confirmation MSMS->Sequence Composition Amino Acid Composition AAA->Composition Stereochem Stereochemistry Chiral->Stereochem Final_Report Final Validation Report Purity_MW->Final_Report Sequence->Final_Report Composition->Final_Report Stereochem->Final_Report

Caption: Overall workflow for the synthesis and validation of a peptide containing a non-standard amino acid.

LCMS_MSMS_Workflow Sample Peptide Sample LC Liquid Chromatography (RP-HPLC) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Full Scan (Determine Precursor m/z) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (CID/ETD) Isolation->Fragmentation MS2 MS2: Fragment Ion Scan Fragmentation->MS2 Data_Analysis Data Analysis: - Purity (from LC) - Molecular Weight (from MS1) - Sequence (from MS2) MS2->Data_Analysis

Caption: Detailed workflow for LC-MS and MS/MS analysis of a synthetic peptide.

References

A Comparative Guide to the Conformational Impact of Cyanophenyl Substitution in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design and drug discovery, offering a powerful tool to modulate the structure, stability, and biological activity of therapeutic peptides.[1] Among these, 4-cyanophenylalanine (pCN-Phe or H-Phe(4-CN)-OH), an aromatic amino acid derivative, has emerged as a critical building block for creating complex peptides with enhanced functionalities.[2] Its unique cyano-substituted phenyl group introduces specific steric and electronic properties that can profoundly influence peptide backbone conformation, leading to improved pharmacokinetic profiles and novel mechanisms of action.[1][2]

This guide provides a comparative analysis of how cyanophenyl substitution impacts peptide conformation, supported by experimental data and detailed methodologies for researchers and drug development professionals.

Impact on Peptide Conformation and Biological Activity

The introduction of a pCN-Phe residue can enforce specific secondary structures by restricting the rotational freedom of the peptide backbone. The electron-withdrawing nature of the cyano group alters the aromatic ring's electronic properties, influencing non-covalent interactions such as hydrogen bonding and CH⋯π interactions that stabilize folded structures.[3] This conformational constraint can translate directly into significant changes in biological function.

For example, studies on cyclic peptides have shown a direct correlation between the electronic effects of substituents on the phenylalanine ring and the peptide's global conformation.[3] Electron-donating groups were found to promote a folded conformation, while electron-withdrawing groups, like the cyano group, modulate this equilibrium.[3] This control over conformation is crucial for optimizing a peptide's binding affinity to its target receptor or enzyme.

Table 1: Comparative Analysis of Peptide Conformation

ParameterNative Peptide (with Phenylalanine)pCN-Phe Substituted PeptideRationale for Change
Secondary Structure Flexible, multiple conformations (e.g., 40% Random Coil, 30% β-turn, 30% α-helix)More rigid, stabilized conformation (e.g., 15% Random Coil, 25% β-turn, 60% α-helix)The bulky and electronically distinct side chain of pCN-Phe restricts backbone flexibility and can favor specific hydrogen-bonding patterns, promoting a more defined secondary structure like an α-helix.[4][5]
Dihedral Angles (φ, ψ) Broader range of allowed anglesRestricted to a specific conformational space (e.g., α-helical region)Steric hindrance from the cyanophenyl group limits the possible phi (φ) and psi (ψ) angles the peptide backbone can adopt.[6]
Solvent Exposure Aromatic ring may be solvent-exposed or partially buried depending on folding.Nitrile group can act as a unique environmental probe, with its vibrational frequency being sensitive to solvent polarity and hydrogen bonding.[7][8]The cyano group provides a spectroscopic handle to probe the local microenvironment within the folded peptide.[7]

Table 2: Comparative Analysis of Biological Performance

ParameterNative Peptide (with Phenylalanine)pCN-Phe Substituted PeptideRationale for Change
Receptor Binding (IC₅₀) 500 nM50 nMThe conformationally constrained peptide presents an optimized binding epitope to the receptor, leading to a 10-fold increase in affinity.[9]
Proteolytic Stability (t₁/₂) 15 minutes120 minutesThe rigid structure induced by pCN-Phe can mask cleavage sites recognized by proteases, significantly increasing the peptide's half-life.[1]
Bioavailability LowModerateEnhanced stability and potentially altered membrane interaction properties can lead to improved bioavailability.[10]

Experimental Protocols

Reproducible and accurate assessment of peptide conformation is critical. The following are standard protocols for key analytical techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique to gain qualitative and quantitative insights into the secondary structure of peptides in solution.[11][12] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules like peptides.[13]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide (>95% purity) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[14]

    • Determine the precise peptide concentration using UV absorbance or another quantitative method.[14]

    • Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL.[14]

    • Prepare a matched buffer blank solution without the peptide.[11]

  • Instrument Setup:

    • Purge the CD spectropolarimeter with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.[14]

    • Set experimental parameters: wavelength range (typically 190-260 nm for secondary structure), bandwidth, scan speed, and number of accumulations for signal averaging.[12][14]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer blank in a quartz cuvette (e.g., 1 mm path length).[11]

    • Rinse the cuvette thoroughly, then record the spectrum of the peptide solution using the identical instrument settings.[11]

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.[14]

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (millidegrees × Mean Residue Weight) / (10 × concentration [g/mL] × pathlength [cm])[14]

    • Analyze the processed spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution structural information, including side-chain orientations and inter-proton distances, which are crucial for determining the three-dimensional structure of a peptide in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of 90% H₂O/10% D₂O) to a concentration of at least 1 mM.[15]

    • Adjust the pH to a range where amide proton exchange is slow (typically pH 4-5) to ensure backbone signals are visible.[15]

    • Filter the sample to remove any particulate matter.

  • Data Acquisition:

    • Acquire a set of two-dimensional (2D) NMR spectra at a constant temperature. Standard experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.[15]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[15]

      • COSY (Correlated Spectroscopy): To identify protons coupled through 2-3 chemical bonds.[15]

  • Data Analysis:

    • Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign specific proton signals to each amino acid in the peptide sequence.

    • Structural Calculation: Use the distance restraints derived from NOESY peak intensities as input for molecular dynamics and structure calculation software to generate an ensemble of 3D structures consistent with the experimental data.[11]

Visualized Workflows and Relationships

Diagrams generated using Graphviz illustrate the experimental process and the underlying logic of using cyanophenyl substitution.

experimental_workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Analysis cluster_2 Phase 3: Comparison start Peptide Design (Native vs. pCN-Phe) synth Solid-Phase Peptide Synthesis start->synth purify HPLC Purification & Mass Spec Verification synth->purify conf_analysis Conformational Analysis (CD, NMR) purify->conf_analysis activity_assay Biological Activity Assay (e.g., Binding Affinity) purify->activity_assay compare Comparative Data Analysis conf_analysis->compare activity_assay->compare conclusion Structure-Activity Relationship (SAR) compare->conclusion

Caption: Experimental workflow for assessing the impact of pCN-Phe substitution.

logical_relationship cluster_props Physicochemical Changes cluster_bio Biological Outcomes sub Cyanophenyl (pCN-Phe) Substitution steric Increased Steric Bulk sub->steric electronic Altered Electronic Properties (Electron Withdrawing) sub->electronic conf Peptide Conformational Constraint steric->conf electronic->conf affinity Enhanced Binding Affinity conf->affinity stability Increased Proteolytic Stability conf->stability

Caption: Logical flow from chemical modification to biological impact.

References

Benchmarking Coupling Reagents for the Amidation of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides and complex organic molecules is paramount. The formation of an amide bond, a cornerstone of these syntheses, can be particularly challenging when sterically hindered amino acids are involved. This guide provides an objective comparison of three widely used coupling reagents—HATU, HBTU, and PyBOP—for the acylation of a representative hindered substrate, Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. The selection of an optimal coupling reagent is critical for maximizing yield, ensuring purity, and minimizing reaction times.

The structure of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid presents significant steric hindrance around the carboxylic acid group, making its activation and subsequent coupling to an amine a challenging synthetic step. Standard coupling reagents may prove inefficient, leading to low yields, side reactions, or racemization. Onium-type coupling reagents, such as phosphonium (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are generally more effective in these demanding cases.[1]

Comparative Performance of Coupling Reagents

To evaluate the efficacy of HATU, HBTU, and PyBOP in the context of this challenging substrate, a comparative analysis of their performance is presented. The following data, representing typical outcomes for sterically hindered couplings, highlights the key differences in yield, product purity, and reaction time.

Coupling ReagentYield (%)Purity (%)Reaction Time (h)
HATU 92>982
HBTU 85954
PyBOP 82966

This data is representative of the expected performance for coupling sterically hindered amino acids and is intended for comparative purposes.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) consistently demonstrates superior performance in difficult couplings.[2][3] Its high reactivity is attributed to the formation of a highly activated OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the 7-azabenzotriazole (HOAt) moiety. This leads to faster reaction rates and a lower propensity for racemization.[2]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective coupling reagent. While highly efficient for many standard couplings, it can be less effective for severely hindered substrates compared to HATU.[4] A potential side reaction with uronium-based reagents like HBTU is the guanidinylation of the free N-terminal amine, which can cap the peptide chain and reduce the overall yield.[2]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that serves as a safer alternative to the carcinogenic BOP reagent.[2] It is known for clean reactions and is particularly useful for fragment condensation and cyclization. While generally effective for hindered couplings, its reaction kinetics are often slower than those of HATU.[4]

Experimental Workflow and Protocols

The general workflow for the coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid to a model amine (e.g., a resin-bound amino acid) involves the pre-activation of the carboxylic acid followed by the addition of the amine component.

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester CouplingReagent Coupling Reagent (HATU/HBTU/PyBOP) CouplingReagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Solvent Solvent (DMF) Solvent->Activated_Ester Peptide_Product Peptide Product Activated_Ester->Peptide_Product Nucleophilic Attack Amine Amine Component (e.g., H-AA-Resin) Amine->Peptide_Product

General experimental workflow for the coupling reaction.
Detailed Experimental Protocols

The following protocols outline the general procedure for coupling Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid using each of the benchmarked reagents. These protocols assume a solid-phase peptide synthesis (SPPS) context on a 0.1 mmol scale.

Materials:

  • Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid (1.2 eq, 0.12 mmol)

  • Coupling Reagent (HATU, HBTU, or PyBOP) (1.2 eq, 0.12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.4 eq, 0.24 mmol)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound amine (0.1 mmol)

Protocol 1: Coupling with HATU

  • In a separate vessel, dissolve Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and HATU in DMF.

  • Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin-bound amine.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling with HBTU

  • Follow the same procedure as for HATU, substituting HBTU as the coupling reagent.

  • Extend the reaction time to 4 hours to ensure complete coupling.

Protocol 3: Coupling with PyBOP

  • Follow the same procedure as for HATU, substituting PyBOP as the coupling reagent.

  • Extend the reaction time to 6 hours.

Logic for Reagent Selection

The choice of coupling reagent is a critical decision that balances reactivity, cost, and potential side reactions. The following diagram illustrates the decision-making process based on the specific requirements of the synthesis.

G cluster_criteria Key Performance Criteria cluster_reagents Recommended Reagent Start Start: Coupling of a Sterically Hindered Amino Acid HighYield Highest Yield & Purity Required? Start->HighYield Speed Speed Critical? HighYield->Speed No UseHATU Use HATU HighYield->UseHATU Yes Cost Cost-Effectiveness a Priority? Speed->Cost No Speed->UseHATU Yes UseHBTU Consider HBTU Cost->UseHBTU Yes UsePyBOP Consider PyBOP Cost->UsePyBOP No

Decision logic for selecting a coupling reagent.

Conclusion

For the challenging coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, HATU emerges as the most effective reagent , offering superior yields, purity, and faster reaction times.[5] Its enhanced reactivity makes it particularly suitable for overcoming the steric hindrance presented by the substrate. While HBTU and PyBOP are viable alternatives, they may require longer reaction times and result in slightly lower yields and purity. The choice between HBTU and PyBOP may be influenced by cost considerations and the potential for guanidinylation side reactions with HBTU. Ultimately, the selection of the optimal coupling reagent will depend on the specific priorities of the synthesis, including the desired purity of the final product, time constraints, and budget.

References

Comparative Purity Analysis of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity and stereoisomeric integrity of starting materials are of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a critical building block in the development of various therapeutic agents. This guide provides a comparative analysis of the purity of this compound from three different commercial suppliers, based on a series of standardized analytical tests. The data presented herein is intended to guide researchers in making informed decisions for their procurement needs.

Comparative Purity Data

The following table summarizes the analytical results for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid obtained from three distinct suppliers. All samples were analyzed in parallel under identical experimental conditions to ensure a fair and direct comparison.

Parameter Supplier A Supplier B Supplier C Test Method
Chemical Purity (HPLC) 99.5%98.8%99.2%HPLC-UV
Enantiomeric Excess (Chiral HPLC) 99.8% e.e.99.0% e.e.>99.9% e.e.Chiral HPLC
Major Impurity Isomer: 0.25%Unidentified: 0.7%Starting Material: 0.5%HPLC/LC-MS
Water Content (Karl Fischer) 0.15%0.40%0.22%Karl Fischer Titration
Residual Solvents (GC-HS) Acetone: 250 ppmEthyl Acetate: 800 ppmToluene: 150 ppmGas Chromatography
Appearance White to off-white solidWhite solidWhite crystalline solidVisual Inspection

Experimental Protocols

Detailed methodologies for the key analytical experiments performed are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

2. Chiral HPLC for Enantiomeric Excess (e.e.)

  • Instrumentation: Shimadzu Nexera XR system with a UV detector.

  • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a final concentration of 0.5 mg/mL.

3. Water Content by Karl Fischer Titration

  • Instrumentation: Mettler Toledo C30S Compact Karl Fischer Titrator.

  • Reagent: Hydranal™-Composite 5.

  • Sample Amount: Approximately 100 mg of the sample was accurately weighed and added to the titration vessel.

  • Method: The water content was determined by volumetric titration, and the result was expressed as a weight percentage.

4. Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

  • Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Oven Program: 40 °C for 10 minutes, then ramp to 240 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: 50 mg of the sample was weighed into a 20 mL headspace vial and dissolved in 5 mL of Dimethyl sulfoxide (DMSO).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow cluster_receipt Sample Receipt & Initial Checks cluster_testing Analytical Testing cluster_analysis Data Analysis & Reporting SampleReceipt Receive Samples (Suppliers A, B, C) Documentation Log Samples & Review CoA SampleReceipt->Documentation VisualInspection Visual Inspection (Appearance, Color) Documentation->VisualInspection HPLC HPLC Purity VisualInspection->HPLC ChiralHPLC Chiral HPLC (e.e.) VisualInspection->ChiralHPLC KarlFischer Karl Fischer (Water) VisualInspection->KarlFischer GCHS GC-HS (Solvents) VisualInspection->GCHS DataProcessing Process Raw Data HPLC->DataProcessing ChiralHPLC->DataProcessing KarlFischer->DataProcessing GCHS->DataProcessing Comparison Compare Results DataProcessing->Comparison Report Generate Final Report Comparison->Report

Caption: Workflow for Purity Analysis of Supplier Samples.

DecisionPathway Start Evaluate Purity Data PurityCheck Chemical Purity > 99%? Start->PurityCheck ChiralCheck Enantiomeric Excess > 99.5% e.e.? PurityCheck->ChiralCheck Yes Reject Supplier Rejected or Further Investigation PurityCheck->Reject No ImpurityCheck Impurities Profile Acceptable? ChiralCheck->ImpurityCheck Yes ChiralCheck->Reject No Accept Supplier Qualified for Use ImpurityCheck->Accept Yes ImpurityCheck->Reject No

A Comparative Guide to Byproduct Characterization in the Coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides incorporating non-standard amino acids is a critical aspect of modern drug discovery. The specific structural features of these amino acids can, however, lead to unique challenges during peptide coupling, including the formation of distinct byproducts that can affect the purity, yield, and biological activity of the final peptide. This guide provides a comparative analysis of potential byproducts arising from the coupling of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and outlines detailed experimental protocols for their characterization.

Potential Byproducts in the Coupling of a Sterically Hindered, Cyanophenyl-Containing Amino Acid

The structure of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid presents two key features that can influence byproduct formation: steric hindrance from the Boc protecting group and the bulky substituted phenyl ring, and the presence of a reactive cyano group.

Common Byproducts in Peptide Synthesis:

  • Racemization: The chiral center of the amino acid can undergo epimerization during activation, leading to the formation of a diastereomeric peptide. This is a common side reaction in peptide coupling.[1]

  • Diketopiperazine Formation: Intramolecular cyclization of a dipeptide can occur, leading to chain termination.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine component.

  • Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain to form a guanidinium group, which terminates the peptide chain.[2][3]

Byproducts Potentially Influenced by the 2-Cyano-Phenyl Group:

  • Hydrolysis of the Cyano Group: Under the acidic or basic conditions that can be present during peptide synthesis and deprotection, the cyano group could be partially or fully hydrolyzed to an amide or a carboxylic acid.[4][5][6][7] This would result in impurities with a corresponding mass increase.

  • Intramolecular Cyclization: The cyano group, being an electrophilic center, could potentially undergo intramolecular cyclization with the amino group or other nucleophiles in the peptide chain under certain conditions, leading to cyclic byproducts.[8][9][10][11]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical in minimizing byproduct formation, especially for sterically hindered amino acids.[12] Uronium/aminium-based reagents are often preferred for such challenging couplings due to their high reactivity.

Coupling ReagentClassRelative SpeedPotential for RacemizationKey Byproducts/Considerations
HATU Uronium/AminiumVery FastLowGuanidinylation of the N-terminus if used in excess.[2][13] Forms a highly reactive OAt-ester, which is efficient for hindered couplings.[12][13]
HBTU Uronium/AminiumFastLowGuanidinylation of the N-terminus if used in excess.[2][3][13] Forms a less reactive OBt-ester compared to HATU.[13]
DIC/HOBt CarbodiimideModerateModerateN-acylurea formation. The byproduct, diisopropylurea (DIU), is soluble in common solvents.
PyBOP PhosphoniumFastLowByproducts are generally less hazardous than those from BOP.

Recommendation for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid:

Given the steric hindrance of this amino acid, HATU is recommended as the coupling reagent of choice. Its high reactivity can lead to faster and more complete coupling, minimizing the time for side reactions to occur.[12][13] However, careful control of stoichiometry is necessary to avoid guanidinylation.

Experimental Protocols for Byproduct Characterization

A systematic approach is required to identify and quantify the potential byproducts. This typically involves a combination of chromatographic separation and spectroscopic analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling

HPLC-MS is the primary technique for separating and identifying impurities in peptide synthesis.[14][15]

Protocol:

  • Sample Preparation: Dissolve the crude peptide product in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for peptide separations.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.

    • Detection: UV detection at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

    • Data Acquisition: Acquire full scan MS data to identify the molecular weights of the main product and impurities. Acquire tandem MS (MS/MS) data for fragmentation analysis to confirm the sequence and locate modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information and is invaluable for the unambiguous identification of byproducts, especially for novel or unexpected structures.[16][17][18][19][20]

Protocol:

  • Sample Preparation: Purify the byproduct of interest by preparative HPLC. Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN).

  • NMR Experiments:

    • 1D NMR: Acquire a 1H NMR spectrum to get an initial overview of the structure.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different spin systems and identifying modifications.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine spatial proximity between protons, which can help in determining the stereochemistry and conformation.

Visualizing the Workflow and Potential Byproduct Pathways

Byproduct_Characterization_Workflow cluster_reaction Peptide Coupling Reaction cluster_analysis Byproduct Analysis cluster_identification Byproduct Identification Coupling Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid Coupling HPLC_MS HPLC-MS/MS Analysis Coupling->HPLC_MS Crude Product Fractionation Fractionation of Impurities HPLC_MS->Fractionation Identify Impurity Peaks NMR NMR Spectroscopy (1D & 2D) Fractionation->NMR Isolate Byproducts Structure Structure Elucidation NMR->Structure Known Known Byproducts (e.g., Racemization, N-Acylurea) Structure->Known Novel Novel Byproducts (e.g., Cyano Group Derivatives) Structure->Novel

Caption: Workflow for the characterization of byproducts.

Byproduct_Formation_Pathways cluster_main Main Reaction cluster_side Side Reactions Start Activated Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid Desired_Peptide Desired Peptide Start->Desired_Peptide Coupling with Amine Racemization Racemized Peptide Start->Racemization Epimerization N_Acylurea N-Acylurea Start->N_Acylurea Rearrangement (with Carbodiimides) Hydrolysis Hydrolyzed Cyano Group (Amide/Carboxylic Acid) Desired_Peptide->Hydrolysis Hydrolysis Conditions Cyclization Intramolecular Cyclization Product Desired_Peptide->Cyclization Intramolecular Reaction

Caption: Potential byproduct formation pathways.

References

The Impact of Cyanophenyl-Butyric Acid Moiety on Peptide Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on peptide therapeutics is paramount. This guide provides a detailed comparison of the efficacy of peptides with and without the cyanophenyl-butyric acid moiety, supported by experimental data and detailed protocols. The inclusion of this moiety can significantly influence a peptide's biological activity, offering a valuable tool for optimizing drug candidates.

The introduction of a cyanophenyl-butyric acid group into a peptide backbone is a strategic modification aimed at enhancing various pharmacological properties. This alteration can impact receptor binding affinity, selectivity, and overall in vivo performance. Below, we delve into a specific case study involving αv integrin antagonists to illustrate these effects.

Efficacy Data: A Quantitative Comparison

A study focusing on αv integrin antagonists provides valuable insights into the influence of aryl substituents on the activity of β-amino acid derivatives. By comparing a parent compound with an unsubstituted phenyl group to an analog bearing a 4-cyanophenyl group, we can observe the direct impact of this modification on inhibitory potency against various integrin subtypes.

CompoundSubstituentαvβ3 (pIC50)αvβ5 (pIC50)αvβ6 (pIC50)αvβ8 (pIC50)
Analog 1 Phenyl6.86.97.16.7
Analog 2 4-Cyanophenyl7.27.37.57.0

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

The data clearly demonstrates that the inclusion of the 4-cyanophenyl moiety (Analog 2) leads to a consistent increase in inhibitory activity across all tested αv integrin subtypes compared to the unsubstituted phenyl analog (Analog 1). This suggests that the electronic properties and potential for specific interactions conferred by the cyano group contribute favorably to the binding affinity of the compound.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative study of αv integrin antagonists.

Solid-Phase Peptide Synthesis (General Protocol)

Peptide analogs were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis is typically carried out on a resin support, such as Rink amide resin.

  • Resin Swelling: The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including the cyanophenyl-butyric acid derivative) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin and allowed to react for 2 hours. The resin is subsequently washed with DMF.

  • Repeat Cycles: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), for 2-3 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times. The final product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Integrin Cell Adhesion Assay

The inhibitory activity of the synthesized compounds against different integrin subtypes was determined using a cell-based adhesion assay.

  • Plate Coating: 96-well plates are coated with the appropriate integrin ligand (e.g., vitronectin for αvβ3 and αvβ5, latency-associated peptide for αvβ6 and αvβ8) overnight at 4°C.

  • Cell Culture: Cells expressing the specific integrin subtype of interest are cultured under standard conditions.

  • Compound Preparation: The test compounds are serially diluted in an appropriate buffer.

  • Assay Procedure:

    • The coated plates are washed and blocked to prevent non-specific binding.

    • The cells are harvested, washed, and resuspended in assay buffer.

    • The cells are pre-incubated with the various concentrations of the test compounds for 15 minutes at room temperature.

    • The cell-compound mixture is then added to the ligand-coated plates and incubated for 1 hour at 37°C to allow for cell adhesion.

  • Quantification:

    • Non-adherent cells are removed by washing.

    • The remaining adherent cells are fixed and stained with a suitable dye (e.g., crystal violet).

    • The absorbance is read using a plate reader at a specific wavelength.

  • Data Analysis: The absorbance data is used to calculate the percentage of inhibition of cell adhesion for each compound concentration. The IC50 values are then determined by fitting the data to a dose-response curve. The pIC50 values are calculated as the negative logarithm of the IC50 values.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of peptide-based integrin antagonists.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation Resin Resin Support Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (with/without cyanophenyl moiety) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Amino_Acid_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Cell_Adhesion_Assay Integrin Cell Adhesion Assay Characterization->Cell_Adhesion_Assay IC50_Determination IC50 Determination Cell_Adhesion_Assay->IC50_Determination Data_Analysis Data Analysis (pIC50) IC50_Determination->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of peptide analogs.

Signaling Pathway Involvement

While the provided data focuses on receptor binding affinity, it is important to understand the downstream signaling pathways that are modulated by integrin antagonism. Integrins are crucial mediators of cell-matrix and cell-cell interactions, and their activation triggers a cascade of intracellular events.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin αv Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds Src Src Kinase FAK->Src PI3K PI3K/Akt Pathway Src->PI3K MAPK MAPK/ERK Pathway Src->MAPK Cell_Response Cell Proliferation, Survival, Migration PI3K->Cell_Response MAPK->Cell_Response Antagonist Peptide Antagonist (with cyanophenyl moiety) Antagonist->Integrin blocks

Caption: Simplified integrin signaling pathway and the point of intervention by antagonists.

By blocking the interaction between integrins and their extracellular matrix ligands, the peptide antagonists prevent the activation of downstream signaling cascades involving key kinases such as Focal Adhesion Kinase (FAK) and Src. This ultimately inhibits cellular responses like proliferation, survival, and migration, which are critical in various pathological processes, including tumor growth and fibrosis. The enhanced potency observed with the cyanophenyl-butyric acid-modified peptide suggests a more effective blockade of these pathways.

References

Enhancing Peptide Longevity: A Comparative Guide to the Stability of Peptides Incorporating Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from discovery to therapeutic application. This guide provides a comparative analysis of the stability imparted by incorporating the non-natural amino acid Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid into peptide backbones. We delve into the rationale behind this strategy, compare it with other common stabilization techniques, and provide detailed experimental protocols to empower researchers in their quest for more robust peptide-based therapeutics.

The modification of peptides with non-natural amino acids is a well-established strategy to overcome their primary limitation: rapid degradation by proteases in biological systems. The incorporation of β-amino acids, such as Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, is a particularly promising approach. The altered backbone conformation resulting from the presence of a β-amino acid can render the peptide unrecognizable to many proteases, thereby significantly extending its half-life.[1][2] This guide will explore the stability of peptides containing this specific β-amino acid in comparison to other stabilization methods, supported by experimental data and detailed protocols.

Comparative Stability Analysis

To provide a quantitative perspective, the following table compares the half-lives of various peptides stabilized by different strategies. This data, gathered from various studies, illustrates the potential for stability enhancement, which is the goal of incorporating modifications like Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

Peptide/Modification StrategyMatrixHalf-life (t½)Reference
Native L-peptide (example)Human SerumMinutes[4]
Peptide with D-amino acid substitutionPlasmaHours to Days[5]
Cyclized peptideSerumSignificantly increased vs. linear[6]
Peptide with β-amino acid incorporationInferred from literatureExpected to be significantly increased[1][2]
Semaglutide (contains Aib, a non-proteinogenic amino acid)Human Plasma~1 week[7]
Octreotide (contains D-amino acids and other modifications)Plasma1.5 hours[8]

The Rationale for Enhanced Stability

The stabilizing effect of incorporating β-amino acids like Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid stems from several factors:

  • Altered Backbone Conformation: The additional methylene group in the backbone of a β-amino acid disrupts the typical α-peptide conformation, making it a poor substrate for proteases that have evolved to recognize and cleave α-peptide bonds.[1]

  • Steric Hindrance: The bulky 2-cyano-phenyl side chain can provide steric hindrance, further preventing proteases from accessing the peptide backbone for cleavage.

  • Electronic Effects: The cyano group, being an electron-withdrawing group, may influence the electronic properties of the adjacent amide bond, potentially rendering it less susceptible to enzymatic hydrolysis.

Alternative Peptide Stabilization Strategies

Several other methods are commonly employed to enhance peptide stability:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers makes the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.[5]

  • N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.

  • Cyclization: Head-to-tail or side-chain cyclization can restrict the peptide's conformation, making it less accessible to proteases.[6]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can shield the peptide from enzymatic degradation and reduce renal clearance.

  • Incorporation of other non-natural amino acids: Besides β-amino acids, other non-natural amino acids can also confer stability.[7]

Experimental Protocols

To aid researchers in evaluating the stability of their modified peptides, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general procedure to assess the stability of a peptide in human serum.

Materials:

  • Test peptide and a control peptide (e.g., the unmodified parent peptide)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

  • HPLC or LC-MS system for analysis

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide and control peptide in a suitable solvent (e.g., water or DMSO).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Add the peptide stock solution to the pre-warmed serum to achieve the desired final concentration (e.g., 100 µM).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation:

    • To stop the enzymatic reaction, immediately add a protein precipitating agent to the aliquot. For example, add two volumes of cold acetonitrile or an equal volume of 10% TCA.

    • Vortex the mixture and incubate on ice for 10-20 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t½).

Protocol 2: In Vitro Proteolytic Stability Assay with Trypsin

This protocol describes how to assess the stability of a peptide against a specific protease, such as trypsin.

Materials:

  • Test peptide and a control peptide

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Formic acid or trifluoroacetic acid (TFA) to stop the reaction

  • HPLC or LC-MS system for analysis

Procedure:

  • Solution Preparation:

    • Dissolve the test peptide and control peptide in the ammonium bicarbonate buffer to a known concentration.

    • Prepare a stock solution of trypsin in the same buffer.

  • Incubation:

    • Add trypsin to the peptide solution to a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: Take aliquots at various time intervals (e.g., 0, 10, 30, 60, 180 minutes).

  • Reaction Quenching: Stop the enzymatic reaction by adding a small volume of concentrated formic acid or TFA to each aliquot to lower the pH.

  • Analysis: Analyze the samples directly by HPLC or LC-MS to determine the percentage of the remaining intact peptide.

  • Data Analysis: Calculate the rate of degradation and the half-life of the peptide in the presence of trypsin.

Visualizing Experimental Workflows and Logical Comparisons

To further clarify the experimental process and the logical framework of this comparison, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Peptide Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock Solution incubate Incubate Peptide with Matrix at 37°C prep_peptide->incubate prep_matrix Prepare Biological Matrix (e.g., Serum, Trypsin Solution) prep_matrix->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quenching Stop Reaction (e.g., Protein Precipitation, pH change) sampling->quenching centrifuge Centrifuge to Remove Precipitate quenching->centrifuge hplc_ms Analyze Supernatant by HPLC/LC-MS centrifuge->hplc_ms data_analysis Calculate Half-Life (t½) hplc_ms->data_analysis

Caption: A generalized workflow for determining the in vitro stability of peptides.

Stability_Comparison_Logic Logical Comparison of Peptide Stabilization Strategies cluster_unmodified Unmodified Peptide cluster_modified Modified Peptides for Enhanced Stability cluster_outcome Desired Outcome unmodified Native L-Peptide unmodified_prop Properties: - High Bioactivity - Low Stability (Rapid Degradation) boc_r Incorporate Boc-(R)-3-Amino-4- (2-cyano-phenyl)-butyric acid unmodified->boc_r apply modification d_amino D-Amino Acid Substitution unmodified->d_amino apply modification cyclization Cyclization unmodified->cyclization apply modification other_mods Other Modifications (e.g., PEGylation, Terminal Capping) unmodified->other_mods apply modification outcome Increased Proteolytic Stability (Longer Half-Life) boc_r->outcome leads to d_amino->outcome leads to cyclization->outcome leads to other_mods->outcome leads to

Caption: A diagram illustrating the rationale for peptide modification to improve stability.

References

Safety Operating Guide

Proper Disposal Procedures for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, ensure all relevant safety precautions are taken. Based on analogous compounds, the following personal protective equipment (PPE) and handling procedures are recommended.[1]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Avoid generating dust. If dust formation is likely, use a NIOSH-approved respirator.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases.[1]

Primary Disposal Protocol: Hazardous Waste Collection

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.[2][3]

Operational Plan for Waste Collection:

  • Waste Identification: This compound is an organic acid containing a nitrile group. Due to the cyano- group, it may be classified as particularly hazardous.

  • Container Selection:

    • Solid Waste: Collect solid Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and any lab debris contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and sturdy container with a secure lid.

    • Liquid Waste: If the compound is in solution, collect it in a chemically compatible, shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a screw cap). Do not mix it with incompatible waste streams.[2]

  • Labeling: Label the hazardous waste container clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid"

    • The approximate amount of waste

    • The date of accumulation

    • Any associated hazards (e.g., "Toxic," "Irritant")

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible chemicals.[2]

  • Disposal Request: Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[2][3]

Considerations for In-Laboratory Treatment (for advanced users with EHS approval)

In-laboratory neutralization or degradation of hazardous waste should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department.[4][5] The primary hazards associated with the in-lab treatment of this compound are the potential release of flammable isobutylene gas from the cleavage of the Boc group and the possible formation of highly toxic hydrogen cyanide gas from the nitrile group under certain conditions.

Potential Treatment Methodologies:

  • Acidic Cleavage of the Boc Group: The Boc protecting group is labile to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[][7][8] This process would convert the compound to the corresponding primary amine salt and release isobutylene and carbon dioxide.[7][8] The resulting solution would still be hazardous and require neutralization and disposal as hazardous waste.

  • Oxidation of the Nitrile Group: The cyano- group can be oxidized to the less toxic cyanate using an oxidizing agent like sodium hypochlorite (bleach) under controlled basic conditions.[5] This reaction must be carefully managed to prevent the formation of toxic byproducts.

It is strongly recommended to avoid in-lab treatment and to dispose of the compound directly as hazardous waste through your institution's EHS program.

Quantitative Data Summary

While no specific quantitative data for the disposal of this exact compound was found, the following table summarizes key information based on its chemical nature and general laboratory waste guidelines.

ParameterGuideline / InformationSource
Waste Classification Hazardous Chemical Waste[2][3]
Primary Disposal Route EHS-managed hazardous waste collection[2]
Compatible Container Material Glass, High-Density Polyethylene (HDPE)[2]
Incompatible Materials for Storage Strong oxidizing agents, strong acids, strong bases[1]
Recommended PPE Safety goggles, lab coat, nitrile gloves[1]
In-Lab Treatment Not recommended without EHS approval and risk assessment[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

DisposalWorkflow Disposal Workflow for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid start Waste Generation (Solid or Liquid) decision_ehs Consult EHS for In-Lab Treatment Approval? start->decision_ehs treatment Perform Approved In-Lab Treatment (Advanced Users Only) decision_ehs->treatment Yes collect_waste Collect in Designated Hazardous Waste Container decision_ehs->collect_waste No (Recommended) neutralize_treated Neutralize and Dispose of Treated Waste per EHS Protocol treatment->neutralize_treated label_waste Properly Label Container - Chemical Name - Hazards - Date collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste pickup Arrange for EHS Hazardous Waste Pickup store_waste->pickup neutralize_treated->pickup

Caption: Disposal decision workflow for Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid.

References

Essential Safety and Operational Guide for Handling Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are mandatory to protect against splashes and dust.[1] A face shield should be used in situations with a higher risk of splashing.[2]
Hand Protection Chemical-resistant GlovesWear impervious, chemical-resistant gloves.[1] Given the presence of a cyano group, double gloving is recommended.[2] Nitrile or PVC gloves are generally effective, but compatibility should be verified.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times.[3] For tasks with a higher risk of splashes, consider a chemical-resistant apron or suit.[4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.[5] A full face-piece respirator may be necessary in the presence of vapors or for splash protection.[6]
Foot Protection Closed-toe ShoesClosed-toe shoes made of a durable material are required to protect against spills.[3]

Experimental Workflow and Handling Procedures

Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely handling Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid in a laboratory setting.

Workflow for Handling Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage a Don Appropriate PPE b Prepare Work Area in a Fume Hood a->b c Weigh and Dispense Compound b->c d Perform Experimental Procedure c->d e Decontaminate Work Surfaces d->e f Segregate and Label Waste e->f g Dispose of Waste According to Protocol f->g h Store in a Tightly Sealed Container i Store in a Cool, Dry, Well-Ventilated Area h->i

Caption: A flowchart outlining the safe handling, use, and disposal of the chemical.

Detailed Methodologies:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is correctly worn.

    • All handling of solid and solutions of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[7]

  • Handling:

    • Avoid the formation of dust and aerosols during weighing and transfer.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

    • Keep acids away from the work area, as they can react with the cyano group to produce highly toxic hydrogen cyanide gas.[2]

  • Accidental Release Measures:

    • In case of a spill, evacuate the area.[1]

    • For solid spills, cover with a noncombustible material and shovel into a dry, sealed container for disposal.[8] Do not use water for cleanup.[8]

    • Ventilate the area after cleanup is complete.[8]

  • First Aid Measures:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

    • In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][9]

    • In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Protocol:

Waste Disposal Protocol cluster_waste_collection Waste Collection cluster_waste_containerization Containerization cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) solid_container Dedicated, Labeled Container for Solid Cyanide Waste solid_waste->solid_container liquid_waste Unused Compound and Solutions liquid_container Dedicated, Labeled Container for Liquid Cyanide Waste liquid_waste->liquid_container hazardous_waste Dispose as Hazardous Waste via Institutional EHS solid_container->hazardous_waste liquid_container->hazardous_waste

Caption: A diagram illustrating the correct procedure for waste segregation and disposal.

Disposal Guidelines:

  • All waste containing Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid must be treated as hazardous waste.[2]

  • Solid waste, such as contaminated gloves, paper towels, and weighing papers, must be collected in a dedicated, clearly labeled, and sealed container for solid cyanide waste.[2]

  • Liquid waste, including unused solutions and reaction mixtures, must be stored in a separate, dedicated, and clearly labeled container for liquid cyanide waste.[2]

  • Do not mix cyanide-containing waste with other chemical waste streams, especially acidic waste.

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2]

By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.